(6-Methylpyridin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYXLLVIVSPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289287 | |
| Record name | (6-methylpyridin-2-yl)methanamine | |
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Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-60-7 | |
| Record name | 6-Methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 60125 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6627-60-7 | |
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| Record name | 6627-60-7 | |
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| Record name | (6-methylpyridin-2-yl)methanamine | |
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| Record name | (6-methylpyridin-2-yl)methanamine | |
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Foundational & Exploratory
An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine (CAS No. 6627-60-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (6-Methylpyridin-2-yl)methanamine, a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis methodologies, spectroscopic characterization, safety and handling protocols, and its emerging applications, particularly in the realm of drug discovery and coordination chemistry.
Core Compound Identification and Properties
This compound, identified by the CAS number 6627-60-7 , is a primary amine featuring a methyl-substituted pyridine ring. This structural motif makes it a valuable building block for more complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally verified, other parameters are derived from closely related structures and computational models.
| Property | Value | Source(s) |
| CAS Number | 6627-60-7 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |
| Molecular Weight | 122.17 g/mol | [1][2][3] |
| Physical Form | Liquid (at 20°C) | [1] |
| Boiling Point | 198.6°C at 760 mmHg | [2] |
| Density | ~1 g/mL | [1] |
| Refractive Index | ~1.54 | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Profile:
While experimentally obtained spectra for this compound are not widely available in the public domain, data from suppliers indicates that NMR, HPLC, and LC-MS data are generally available upon request.[4][5] For reference, the spectroscopic data of the closely related precursor, 2-amino-6-methylpyridine, can provide valuable insights.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the aminomethyl group, and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Purification Methodologies
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 6-methyl-2-pyridinecarbonitrile.
Synthesis Workflow: Nitrile Reduction
Caption: A generalized workflow for the synthesis of this compound via nitrile reduction.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the synthesis of this compound from 6-methyl-2-pyridinecarbonitrile using catalytic hydrogenation.
Materials:
-
6-methyl-2-pyridinecarbonitrile
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas source
-
Standard glassware for inert atmosphere reactions
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-methyl-2-pyridinecarbonitrile in anhydrous methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Securely connect the reaction vessel to a hydrogen gas source and purge the system. Pressurize the vessel with hydrogen gas (the optimal pressure may vary and should be determined empirically) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Remove the solid catalyst by filtration through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
The unique structural features of this compound make it a versatile building block in several areas of chemical research, most notably in medicinal chemistry and coordination chemistry. Pyridine derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8]
Role in Medicinal Chemistry and Drug Discovery
The pyridine moiety is a common scaffold in many approved drugs due to its ability to engage in various non-covalent interactions with biological targets.[8] While specific studies on the direct biological activity of this compound are limited, its structural analogs have shown significant promise.
-
Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Derivatives of 2-amino-4-methylpyridine have been synthesized and identified as potent inhibitors of iNOS, an enzyme implicated in inflammatory diseases. This suggests that this compound could serve as a valuable starting material for the development of novel anti-inflammatory agents.[9]
Utility in Coordination Chemistry
The nitrogen atoms in the pyridine ring and the primary amine group of this compound make it an excellent bidentate ligand for coordinating with metal ions. This property is exploited in the development of novel metal complexes with potential therapeutic or catalytic applications.
-
Metal-Based Therapeutics: A platinum(II) complex of a closely related ligand, C-(6-aminomethyl-pyridin-2-yl)methylamine, has been shown to interact with DNA and exhibit moderate cytotoxicity, highlighting the potential for developing novel anticancer agents based on metal complexes of this compound.
-
Catalysis: The coordination complexes of this ligand can be explored for their catalytic activity in various organic transformations.
Logical Relationship of Applications
Caption: The relationship between the core compound and its applications in medicinal and coordination chemistry.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactive handles it possesses—the primary amine and the pyridine ring—allow for a wide range of chemical modifications. As research into novel therapeutics and functional materials continues to expand, the utility of this compound and its derivatives is expected to grow, making it a key intermediate for researchers in both academic and industrial settings.
References
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Medicinal Chemistry Letters.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.
- Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
- Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster.
Sources
- 1. 6627-60-7 this compound AKSci W7727 [aksci.com]
- 2. CAS 6627-60-7 | this compound - Synblock [synblock.com]
- 3. 6627-60-7 CAS Manufactory [m.chemicalbook.com]
- 4. 6627-60-7 | this compound | Amines | Ambeed.com [ambeed.com]
- 5. 6627-60-7 | this compound - Moldb [moldb.com]
- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
(6-Methylpyridin-2-yl)methanamine molecular weight
An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Foundational Chemistry, Characterization, and Application
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a primary amine tethered to a methyl-substituted pyridine ring, offers a unique combination of nucleophilicity, hydrogen bonding capability, and aromatic scaffolding potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We delve into the foundational physicochemical properties of the molecule, with a detailed focus on the determination and significance of its molecular weight. Furthermore, this document outlines a robust, field-proven protocol for its spectroscopic characterization, proposes a logical synthetic pathway, and explores its critical applications in the development of novel therapeutics.
The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine moiety is a cornerstone of contemporary drug design, prized for its versatile electronic properties, ability to engage in hydrogen bonding as an acceptor, and its metabolic stability. The strategic placement of substituents on the pyridine ring allows medicinal chemists to meticulously modulate a compound's steric and electronic profile, thereby optimizing its pharmacokinetic and pharmacodynamic properties.[1] Pyridine derivatives are integral components of numerous FDA-approved drugs, including kinase inhibitors for oncology, agents targeting the central nervous system, and novel antimicrobial compounds.[1]
This compound (Figure 1) emerges as a particularly valuable intermediate within this class. The 2-aminomethyl substituent provides a reactive handle for derivatization, enabling the construction of larger, more complex molecules through amide bond formation, reductive amination, or other standard transformations. Simultaneously, the 6-methyl group provides a subtle yet important steric and electronic perturbation that can be exploited to fine-tune binding interactions with biological targets.
Core Physicochemical Properties and Molecular Weight
Accurate knowledge of a compound's physicochemical properties is the bedrock of all subsequent research, from reaction stoichiometry to analytical method development.
Molecular Identity
The unambiguous identification of this compound is established through a combination of its chemical formula, CAS number, and precise molecular weight. These identifiers are crucial for regulatory compliance, literature searches, and procurement.
Molecular Weight: Theoretical and Experimental Determination
The molecular weight is a fundamental property. It is essential to distinguish between the average molar mass, used for stoichiometric calculations in bulk, and the monoisotopic (exact) mass, which is determined by mass spectrometry.
-
Molar Mass: Calculated by summing the atomic weights of all constituent atoms according to the molecular formula (C₇H₁₀N₂). This value is typically used for weighing reagents for chemical synthesis. The molar mass is 122.17 g/mol .[2][3][4]
-
Exact Mass: Calculated by summing the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N). This value is critical for high-resolution mass spectrometry (HRMS), which provides unequivocal confirmation of a compound's elemental composition. The exact mass is 122.0844 Da.[3]
The following table summarizes the key identification and physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 6627-60-7 | [2][4] |
| Molecular Formula | C₇H₁₀N₂ | [2][4] |
| Molar Mass | 122.17 g/mol | [2][3][4] |
| Exact Mass | 122.0844 Da | [3] |
| Physical Form | Liquid (at 20°C) | [4] |
| Purity (Typical) | ≥98% | [2] |
Synthesis and Characterization Workflow
While this compound is commercially available, understanding its synthesis and analytical validation is crucial for quality control and for researchers who may need to produce derivatives.
Retrosynthetic Approach and Proposed Synthesis
A logical and efficient synthetic route to this compound starts from the corresponding nitrile, 6-methylpicolinonitrile. The transformation of a nitrile to a primary amine is a standard and high-yielding reaction in organic synthesis. The choice of reducing agent is critical; Lithium Aluminum Hydride (LiAlH₄) is a powerful and effective reagent for this purpose, ensuring complete reduction.
The overall workflow from precursor to purified product is depicted below.
Diagram: Synthetic and Purification Workflow
Experimental Protocol: Spectroscopic Validation
Confirming the identity, structure, and purity of the final compound is a non-negotiable step. A multi-technique approach provides a self-validating system.
Objective: To unequivocally confirm the molecular weight and structure of a synthesized or procured batch of this compound.
Methodology:
-
Sample Preparation:
-
For Mass Spectrometry (MS): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation for positive ion mode detection.
-
For Nuclear Magnetic Resonance (NMR): Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
-
Mass Spectrometry Analysis (ESI-MS):
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines. It allows for the detection of the protonated molecular ion [M+H]⁺, directly confirming the molecular weight.
-
Procedure:
-
Calibrate the mass spectrometer using a known standard.
-
Infuse the prepared sample into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Expected Result: A prominent peak at m/z 123.09 corresponding to the [C₇H₁₁N₂]⁺ ion. High-resolution analysis should match the exact mass to within 5 ppm.
-
-
-
NMR Spectroscopy Analysis (¹H and ¹³C NMR):
-
Rationale: NMR provides the definitive connectivity map of the molecule, confirming the carbon-hydrogen framework and the arrangement of functional groups.
-
Procedure:
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the methyl group, a singlet for the CH₂ group, a broad singlet for the NH₂ protons, and three distinct signals in the aromatic region for the pyridine ring protons.
-
Acquire a ¹³C NMR spectrum. Expected signals would include seven distinct carbon resonances corresponding to the methyl, methylene, and five unique pyridine carbons.
-
-
Diagram: Analytical Validation Workflow
Sources
An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Structure, Synthesis, and Application in Drug Discovery
Abstract
(6-Methylpyridin-2-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with both a methyl and an aminomethyl group, imparts specific steric and electronic properties that are highly valuable in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, including its detailed structure, validated synthesis protocols, in-depth spectroscopic characterization, and its significant role as a key scaffold in the development of novel drug candidates, with a particular focus on its application in antitubercular agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Strategic Importance of the Pyridine-2-methylamine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3][4] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.[1] The specific substitution pattern of this compound offers a unique combination of features:
-
Bidentate Chelation: The proximate arrangement of the pyridine nitrogen and the primary amine nitrogen allows for effective bidentate chelation of metal ions, a property exploited in the design of certain catalysts and metalloenzyme inhibitors.
-
Structural Rigidity and Vectorial Projection: The pyridine ring provides a rigid core, from which the aminomethyl group projects as a key interaction vector. This defined geometry is crucial for precise binding to target proteins.
-
Modulation of Basicity: The electron-donating methyl group at the 6-position subtly modulates the basicity of the pyridine nitrogen, influencing its interaction potential and overall molecular properties.
These attributes make this compound a sought-after intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and agents targeting microbial enzymes.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational dataset for its use in synthetic and analytical applications.
Chemical Structure
The structure of this compound consists of a pyridine ring with a methyl group at the 6-position and a methanamine group at the 2-position.
Caption: 2D Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 6627-60-7 | PubChem[5] |
| Molecular Formula | C₇H₁₀N₂ | PubChem[5] |
| Molecular Weight | 122.17 g/mol | PubChem[5] |
| Boiling Point | 198.6 °C at 760 mmHg | Synblock[6] |
| Appearance | Liquid | AKSci[7] |
| SMILES | CC1=NC(=CC=C1)CN | PubChem[5] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 2-cyano-6-methylpyridine. This precursor is readily prepared from commercially available 2-picoline-1-oxide.[8][9] Two primary reduction methodologies are prevalent: catalytic hydrogenation and chemical reduction with metal hydrides.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of the target compound.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is often preferred for its operational simplicity and milder reaction conditions compared to metal hydrides. The use of a heterogeneous catalyst simplifies product purification.
Rationale: Raney® Nickel is a highly active hydrogenation catalyst, particularly effective for the reduction of nitriles to primary amines.[10][11] The reaction is typically carried out in an alcoholic solvent under a hydrogen atmosphere. The solvent choice, such as methanol or ethanol, is crucial as it readily dissolves the starting nitrile and the resulting amine, facilitating catalyst-substrate interaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, a slurry of Raney® Nickel (approx. 10-15% by weight of the substrate) in ethanol is carefully washed several times with ethanol to remove any residual water and alkali from its preparation.[12]
-
Reaction Setup: A solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate) is charged into a hydrogenation vessel.
-
Hydrogenation: The prepared Raney® Nickel catalyst is added to the solution. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn and analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet with ethanol to prevent ignition. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[4][13] This method is particularly useful when catalytic hydrogenation is sluggish or incompatible with other functional groups.
Rationale: The hydride (H⁻) from LAH performs a nucleophilic attack on the electrophilic carbon of the nitrile group. Subsequent hydride additions and hydrolysis lead to the formation of the primary amine. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory, as LAH reacts violently with protic solvents.[13]
Step-by-Step Methodology:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Substrate: A solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the LAH suspension, maintaining the temperature below 10 °C.[4]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion.
-
Monitoring: The reaction is monitored by TLC or GC-MS analysis of quenched aliquots.
-
Workup (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LAH used in grams.[14] This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered.
-
Purification: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the title compound are detailed below.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-3 | ~6.9-7.1 | d | 1H |
| Pyridine H-4 | ~7.4-7.6 | t | 1H |
| Pyridine H-5 | ~6.8-7.0 | d | 1H |
| -CH₂- | ~3.8-4.0 | s | 2H |
| -CH₃ | ~2.4-2.6 | s | 3H |
| -NH₂ | ~1.8-2.2 | br s | 2H |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~160-162 |
| Pyridine C-6 | ~157-159 |
| Pyridine C-4 | ~136-138 |
| Pyridine C-3 | ~118-120 |
| Pyridine C-5 | ~115-117 |
| -CH₂- | ~48-50 |
| -CH₃ | ~23-25 |
| Predicted shifts are based on computational models and data from analogous structures. Experimental values may vary depending on the solvent and concentration. |
A reference ¹³C NMR spectrum is available on PubChem.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion ([M]⁺): m/z = 122.08
-
Key Fragmentation Peaks: A prominent peak is expected at m/z = 93, corresponding to the loss of the aminomethyl radical (•CH₂NH₂) and formation of the stable 2,6-lutidinyl cation. The mass spectrum available in the NIST database shows a top peak at m/z 93 and the molecular ion at m/z 122.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (amine) | 3300-3500 | Two bands, medium |
| C-H Stretch (aromatic) | 3000-3100 | Sharp, weak to medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium to strong |
| C=N, C=C Stretch (pyridine) | 1580-1610 | Strong |
| N-H Bend (amine) | 1590-1650 | Medium, often overlaps with ring stretches |
| C-H Bend (aromatic) | 750-850 | Strong, indicative of substitution pattern |
An experimental FT-IR spectrum is available on PubChem, confirming these characteristic absorption bands.[5]
Applications in Drug Discovery: A Case Study on MmpL3 Inhibitors
The this compound scaffold has emerged as a critical component in the development of novel antitubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3).[15] MmpL3 is an essential transporter responsible for exporting mycolic acids, which are vital components of the mycobacterial cell wall.[15] Inhibition of MmpL3 leads to the disruption of cell wall formation and subsequent bacterial death, making it a highly attractive target for new tuberculosis therapies.[12]
Role in Structure-Activity Relationship (SAR)
In a series of potent MmpL3 inhibitors, the pyridine-2-methylamine core serves as a central scaffold that correctly positions other pharmacophoric elements within the MmpL3 binding pocket.[15]
Caption: Logical relationship of the core scaffold to MmpL3 binding pockets.
-
Hydrogen Bonding: The primary amine of the methanamine group is crucial for forming a key hydrogen bond with the carboxylate of a critical aspartate residue (D645) in the MmpL3 active site.[15]
-
π-π Stacking: The pyridine ring itself engages in favorable π-π stacking interactions with aromatic residues, such as tyrosine (Y646), helping to anchor the inhibitor in the binding site.[15]
-
Vectorial Orientation: The aminomethyl linker provides the necessary flexibility and vectorial orientation to project a second substituent (R1) into a hydrophobic pocket (S1), while the pyridine ring positions a third substituent (R2) into a separate hydrophobic pocket (S2).
Structure-activity relationship studies have demonstrated that modifications to the pyridine-2-methylamine core, such as altering the substitution on the amine or the position of the aryl group on the pyridine ring, can significantly impact the antitubercular activity.[15] The 2-methylamine-4-aryl substitution pattern has been identified as particularly effective, highlighting the importance of the specific isomerism provided by this scaffold.[15]
Safety and Handling
This compound is a chemical that should be handled by trained personnel in a well-ventilated laboratory fume hood.
-
Hazards: The compound is harmful if swallowed and may cause skin irritation and serious eye damage.[5] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a structurally distinct and synthetically accessible building block with significant utility in drug discovery and development. Its well-defined stereoelectronic properties and its ability to engage in specific, high-affinity interactions with biological targets, as exemplified by its role in potent MmpL3 inhibitors, underscore its value to the medicinal chemistry community. The synthetic protocols and characterization data provided in this guide offer a robust foundation for researchers to confidently incorporate this valuable scaffold into their synthetic strategies for the development of next-generation therapeutics.
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Yang, F., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]
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Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1133-1179. [Link]
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Grover, S., et al. (2021). Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. ACS Infectious Diseases, 7(1), 141-152. [Link]
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Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]
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Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 833-841. [Link]
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Zhang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Molecules, 17(12), 14594-14609. [Link]
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Al-Ghorbani, M., et al. (2016). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. International Journal of Chemical and Molecular Engineering, 10(8), 1085-1089. [Link]
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An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (6-methylpyridin-2-yl)methanamine, a versatile heterocyclic building block crucial for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, synthesis, chemical properties, and its burgeoning role as a privileged scaffold in modern medicinal chemistry.
Nomenclature and Identification
This compound is a substituted picolylamine, a class of compounds featuring a methylamino group attached to a pyridine ring. Due to its structural complexity, it is known by several synonyms, which can often be a source of confusion in literature and chemical catalogs. A clear understanding of its various identifiers is paramount for accurate sourcing and unambiguous communication in a research setting.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 6627-60-7[1] |
| Molecular Formula | C₇H₁₀N₂[1] |
| Molecular Weight | 122.17 g/mol [1] |
| Synonyms | 2-(Aminomethyl)-6-methylpyridine[1], 6-Methyl-2-picolylamine, (6-Methyl-2-pyridinyl)methanamine[1], 1-(6-Methylpyridin-2-yl)methanamine[1], C-(6-methyl-pyridin-2-yl)-methylamine[1] |
| MDL Number | MFCD05864530[1] |
Synthesis and Purification
The synthesis of this compound typically starts from the commercially available and inexpensive precursor, 2-amino-6-methylpyridine. The synthetic strategy involves the conversion of the amino group into a nitrile, followed by reduction. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Synthetic Pathway Overview
The most common laboratory-scale synthesis involves a two-step process starting from 2-amino-6-methylpyridine. The first step is a Sandmeyer-type reaction to introduce a cyano group, followed by a reduction of the nitrile to the desired primary amine.
Sources
An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine: Synthesis, Properties, and Applications
Introduction
(6-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a versatile building block in synthetic chemistry. Its unique structural architecture, featuring a pyridine ring functionalized with both a methyl and an aminomethyl group, imparts a combination of steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of a primary amine and a heterocyclic nitrogen atom allows for a diverse range of chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in chemical reactions, its suitability for various analytical techniques, and its potential interactions in biological systems.
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below. These values are crucial for reaction planning, purification, and formulation.
| Property | Value | Reference |
| CAS Number | 90703-97-6 | N/A |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Appearance | Liquid (at 20°C) | [1] |
| Density | ~1.0 g/cm³ | [1] |
| Refractive Index | ~1.54 | [1] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many organic solvents | General knowledge |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The methylene protons will likely appear as a singlet or a multiplet around δ 3.8-4.5 ppm. The amine protons are often broad and their chemical shift can vary depending on the solvent and concentration. The methyl group protons will be a sharp singlet in the upfield region, typically around δ 2.4-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The methylene carbon will be found in the aliphatic region, and the methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| N-H Stretch (Amine) | 3300-3500 | Medium to weak, can be broad |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp, medium to strong |
| C=N, C=C Stretch (Pyridine Ring) | 1400-1600 | Medium to strong, multiple bands |
| N-H Bend (Amine) | 1550-1650 | Medium, can be broad |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. A common fragmentation pathway for aminomethyl compounds is the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the reduction of a suitable precursor, most commonly 2-cyano-6-methylpyridine.
Synthetic Pathway
A general and efficient synthetic route is outlined below. The causality behind the choice of reagents lies in their established efficacy for the desired transformations.
Caption: A common synthetic route to this compound.
Experimental Protocol: Synthesis via Reduction of 2-Cyano-6-methylpyridine
This protocol describes a standard laboratory procedure for the catalytic hydrogenation of 2-cyano-6-methylpyridine. The use of Raney Nickel as a catalyst is a well-established method for the reduction of nitriles to primary amines.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 2-cyano-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol saturated with ammonia. The ammonia is crucial to prevent the formation of secondary amine byproducts.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by tracking the hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Core Reactivity
The reactivity of this compound is dominated by its primary amine and the pyridine nitrogen.
Sources
A Technical Guide to (6-Methylpyridin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Research
Abstract: (6-Methylpyridin-2-yl)methanamine hydrochloride is a substituted picolylamine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its structural features—a pyridine ring providing specific coordination properties and a primary amine offering a site for further functionalization—make it a versatile intermediate. This guide provides an in-depth overview of its chemical and physical properties, established synthesis and purification protocols, spectroscopic characterization, and key applications, with a focus on its role in drug discovery.
Physicochemical Properties
This compound hydrochloride is a stable, crystalline solid under standard conditions. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which is prone to oxidation and hygroscopicity.[1] Key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1365836-53-8 | |
| Molecular Formula | C₇H₁₁ClN₂ | |
| Molecular Weight | 158.63 g/mol | |
| Appearance | Off-white to white solid | [1] |
| Melting Point | Data not consistently available; varies with purity. | |
| Solubility | Soluble in water. | [1] |
| SMILES | CC1=NC(=CC=C1)CN.Cl |
Synthesis and Purification
The synthesis of this compound typically involves the reduction of a nitrile or an oxime precursor, followed by salt formation. A common and reliable laboratory-scale method starts from 2-cyano-6-methylpyridine.
Synthetic Workflow
The overall synthetic pathway is a two-step process:
-
Reduction: The nitrile group of 2-cyano-6-methylpyridine is reduced to a primary amine (the free base).
-
Salt Formation: The resulting free base, this compound, is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
This workflow is visualized in the diagram below.
Detailed Experimental Protocol: Reduction of 2-Cyano-6-methylpyridine
This protocol describes a common method for synthesizing the free base, which is the immediate precursor to the hydrochloride salt.
Materials:
-
2-Cyano-6-methylpyridine
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a Palladium on Carbon (Pd/C) catalyst
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid (concentrated or as a solution in isopropanol/diethyl ether)
-
Standard glassware for inert atmosphere reactions, filtration, and extraction
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the reducing agent (e.g., LiAlH₄) in an appropriate anhydrous solvent like THF.
-
Rationale: An inert atmosphere and anhydrous conditions are critical when using powerful, water-sensitive reducing agents like LiAlH₄ to prevent violent quenching and ensure high yields.
-
-
Addition of Precursor: Dissolve 2-cyano-6-methylpyridine in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C.
-
Rationale: A slow, controlled addition at low temperature helps to manage the exothermic nature of the reduction reaction, preventing side reactions.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up and Quenching: Carefully quench the reaction by the slow, sequential addition of water and then an aqueous sodium hydroxide solution at 0 °C. This procedure is critical for safely decomposing any excess reducing agent.
-
Rationale: The specific quenching procedure (e.g., Fieser workup for LiAlH₄) is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Isolation of Free Base: Filter the resulting slurry and wash the solid residue with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude free base, this compound, typically as an oil.[2]
-
Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold solvent to remove impurities and dry it under vacuum to obtain the final this compound hydrochloride.[3]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are typically performed using NMR spectroscopy, mass spectrometry, and chromatography.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.4 ppm), methylene protons (singlet, ~4.0 ppm), amine protons (broad singlet), and three distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, and the five unique carbons of the pyridine ring. |
| Mass Spec (ESI+) | A prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₇H₁₁N₂⁺ (approx. 123.09). |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N/C=C stretching vibrations from the pyridine ring. |
Applications in Drug Discovery and Research
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] this compound hydrochloride serves as a versatile building block, enabling the synthesis of more complex molecules with potential therapeutic activity.[5]
Role as a Privileged Building Block
The molecule's utility stems from two key features:
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a coordination site for metal ions.
-
The Aminomethyl Group: Provides a nucleophilic handle for introducing a wide variety of substituents and building larger molecular architectures.
This dual functionality allows for its incorporation into diverse chemical libraries aimed at various biological targets.[6]
Sources
Technical Guide to the Spectroscopic Characterization of (6-Methylpyridin-2-yl)methanamine
Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of (6-Methylpyridin-2-yl)methanamine (CAS No. 6627-60-7), a key building block in pharmaceutical and materials science research. As a substituted pyridine derivative, its empirical formula is C₇H₁₀N₂ with a molecular weight of approximately 122.17 g/mol . This guide offers an in-depth analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the structural elucidation of this molecule. Methodologies for data acquisition are detailed, and spectral interpretations are grounded in established principles of chemical spectroscopy.
A Note on the Data: Direct, publicly accessible experimental spectra for this compound are limited. Consequently, the spectral data summarized and interpreted in this guide are predictive, based on established principles of spectroscopy and data from structurally analogous compounds. These predictions provide a robust framework for researchers to interpret experimentally acquired data.
Molecular Structure and Overview
This compound is a primary amine featuring a picoline (methylpyridine) scaffold. This structure combines an aromatic heterocyclic ring with a flexible aminomethyl sidechain, making it a versatile intermediate in synthesis. Understanding its three-dimensional conformation and electronic properties through spectroscopy is crucial for its application in drug design and materials engineering.
To facilitate spectral interpretation, the atoms in the molecule are systematically numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Integration |
| H4 | 7.50 - 7.65 | Triplet (t) | 1H |
| H3 | 7.05 - 7.15 | Doublet (d) | 1H |
| H5 | 6.95 - 7.05 | Doublet (d) | 1H |
| C8-H ₂ | 3.80 - 3.95 | Singlet (s) | 2H |
| C7-H ₃ | 2.45 - 2.55 | Singlet (s) | 3H |
| N9-H ₂ | 1.50 - 2.50 | Broad Singlet (br s) | 2H |
Interpretation:
-
Aromatic Protons (H3, H4, H5): The three protons on the pyridine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). H4, being flanked by H3 and H5, should appear as a triplet. H3 and H5 will appear as doublets due to coupling with H4.
-
Methylene Protons (C8-H₂): These "benzylic" protons are adjacent to both the aromatic ring and the nitrogen atom, leading to a downfield shift into the δ 3.8-4.0 ppm range. They are expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (C7-H₃): The methyl group attached to the pyridine ring is predicted to resonate as a singlet around δ 2.5 ppm.
-
Amine Protons (N9-H₂): The primary amine protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | 160 - 162 |
| C6 | 157 - 159 |
| C4 | 136 - 138 |
| C5 | 121 - 123 |
| C3 | 118 - 120 |
| C8 (CH₂) | 45 - 50 |
| C7 (CH₃) | 23 - 25 |
Interpretation:
-
Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring are expected in the δ 118-162 ppm range. The carbons directly attached to the nitrogen (C2 and C6) are the most deshielded and will appear furthest downfield.
-
Methylene Carbon (C8): The CH₂ carbon, attached to the ring and the primary amine, is anticipated around δ 45-50 ppm.
-
Methyl Carbon (C7): The methyl carbon should appear in the aliphatic region, predicted at δ 23-25 ppm.
Experimental Protocol for NMR Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Aromatic Stretch | Medium-Weak | Pyridine Ring |
| 2850 - 3000 | C-H Aliphatic Stretch | Medium | -CH₃, -CH₂- |
| 1580 - 1650 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C and C=N Ring Stretching | Strong | Pyridine Ring |
| 1250 - 1335 | C-N Aromatic Stretch | Strong | Ar-NH₂ type |
| 665 - 910 | N-H Wag | Broad, Strong | Primary Amine (-NH₂) |
Interpretation:
-
N-H Vibrations: The most diagnostic peaks for the primary amine are the two N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹.[3][4][5]
-
C-H Vibrations: Separate regions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) are expected.[6]
-
Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.[7][8][9]
-
C-N Stretch: A strong band corresponding to the stretching of the C-N bond is also anticipated. For aromatic amines, this is typically in the 1250-1335 cm⁻¹ range.[5]
Experimental Protocol for FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method - Preferred for Liquids):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10][11]
-
Acquire a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.
-
Place a single drop of neat this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Caption: Workflow for FTIR data acquisition using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecular structure.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺• | 122 | Molecular ion (calculated for C₇H₁₀N₂) |
| [M-NH₂]⁺ | 106 | Loss of the amino radical |
| [M-H]⁺ | 121 | Loss of a hydrogen radical |
| [C₆H₇N-CH₂]⁺ | 107 | Benzylic cleavage, formation of methylpyridine cation |
| [C₆H₇N]⁺• | 93 | Loss of the aminomethyl group (-CH₂NH₂) |
Interpretation of Fragmentation: The molecular ion ([M]⁺•) is expected at an m/z of 122. In electron ionization (EI), the fragmentation of benzylamine-type structures is well-characterized.[12][13][14]
-
Alpha-Cleavage: The most favorable fragmentation is typically the cleavage of the bond beta to the aromatic ring (the C2-C8 bond). This results in the loss of the aminomethyl radical, leading to the formation of a stable methylpyridine cation radical at m/z 93. This is often the base peak.
-
Benzylic Cleavage: Cleavage of the C8-N9 bond can lead to the loss of an amino radical (•NH₂), resulting in a fragment at m/z 106.
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Sample Preparation:
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Set to a temperature of ~250-280°C. A split or splitless injection can be used depending on the sample concentration.
-
Oven Program: A temperature gradient is used to ensure good separation. A typical program might be: hold at 80°C for 1 min, then ramp at 10-20°C/min to 280°C and hold for 5-10 min.[15]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: ~230°C.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak to identify the molecular ion and major fragment ions.
-
References
-
Audisio, G., et al. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
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Song, Y., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]
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Song, Y., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]
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Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]
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ResearchGate. (2000). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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American Chemical Society Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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PubMed. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. [Link]
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Alfa Chemistry. (n.d.). NMR Solvent Data Chart. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
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Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
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American Chemical Society Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
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An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]
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German Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
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Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]
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American Chemical Society Publications. (2002). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
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PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]
-
ResearchGate. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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ResearchGate. (n.d.). (a) ¹H NMR signals assignments of 2-(2-((6-methylpyridin-2-yl)methylene). [Link]
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A Technical Guide to the ¹H NMR Spectrum of (6-Methylpyridin-2-yl)methanamine
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (6-Methylpyridin-2-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral parameters, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral data for structural elucidation and quality control.
Introduction: The Structural Significance of this compound
This compound, a substituted picolylamine, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure features a pyridine ring functionalized with a methyl group and an aminomethyl group, providing multiple coordination sites and opportunities for further chemical modification. Accurate structural confirmation is paramount for its application, and ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose. This guide will provide the foundational knowledge to confidently acquire and interpret the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The molecular structure of this compound dictates a unique ¹H NMR spectrum characterized by distinct chemical shifts, multiplicities, and coupling constants for each proton. The predicted spectrum is based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[3][4][5]
Molecular Structure and Proton Designations:
Caption: Molecular structure of this compound with proton designations.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR spectral data in a typical deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts of aromatic protons in pyridine derivatives are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[5]
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H_b (H-4) | ~7.5 - 7.7 | Triplet (t) | Jab ≈ Ja'b ≈ 7.5 - 8.0 | 1H |
| H_a' (H-5) | ~7.0 - 7.2 | Doublet (d) | Ja'b ≈ 7.5 - 8.0 | 1H |
| H_a (H-3) | ~6.9 - 7.1 | Doublet (d) | Jab ≈ 7.5 - 8.0 | 1H |
| H_d (-CH₂-) | ~3.8 - 4.0 | Singlet (s) | - | 2H |
| H_c (-CH₃) | ~2.4 - 2.6 | Singlet (s) | - | 3H |
| H_e (-NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |
Justification of Predictions:
-
Aromatic Protons (H_a, H_a', H_b): The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The H-4 proton (H_b) is expected to be the most downfield due to its para-relationship to the electron-withdrawing nitrogen and being flanked by two other ring protons. It will appear as a triplet due to coupling with H-3 and H-5. The H-3 (H_a) and H-5 (H_a') protons will be doublets, each coupling with H-4. Their exact chemical shifts will be influenced by the adjacent aminomethyl and methyl groups, respectively.
-
Methylene Protons (H_d): The protons of the aminomethyl (-CH₂NH₂) group are adjacent to the electron-withdrawing pyridine ring, causing a downfield shift to approximately 3.8-4.0 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (H_c): The methyl group protons (-CH₃) attached to the pyridine ring will resonate upfield, typically in the range of 2.4-2.6 ppm, and will appear as a sharp singlet.
-
Amine Protons (H_e): The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.
Spin-Spin Coupling Interactions
The coupling patterns in the aromatic region are key to assigning the signals correctly. The expected coupling is visualized below.
Caption: Key spin-spin coupling interactions in the aromatic region.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, field-proven methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Instrumentation and Materials
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
NMR Tubes: 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may result in sharper NH₂ signals.[6]
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample: this compound, approximately 5-10 mg.
Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing TMS.
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following is a generalized workflow for acquiring a standard ¹H NMR spectrum. Specific parameters may need to be optimized based on the instrument used.
Caption: Standard workflow for ¹H NMR data acquisition.
Typical Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate all the signals to determine the relative number of protons.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Interpretation and Structural Verification
A thorough analysis of the processed ¹H NMR spectrum allows for the unambiguous confirmation of the structure of this compound.
-
Confirm the Presence of All Expected Signals: Verify that signals corresponding to the aromatic protons, the methylene group, the methyl group, and the amine protons are present in the spectrum.
-
Check Integration Values: The integral ratios should correspond to the number of protons in each environment (1:1:1 for the aromatic protons, 2 for the methylene group, 3 for the methyl group, and 2 for the amine protons).
-
Analyze Multiplicities and Coupling Constants: The observed splitting patterns in the aromatic region (one triplet and two doublets) and the singlets for the methylene and methyl groups should match the predicted spectrum.
-
Consider Solvent Effects: Be mindful that the chemical shift of the NH₂ protons can vary significantly with the solvent and concentration. In DMSO-d₆, the NH₂ protons may appear as a more well-defined triplet if there is coupling to the methylene protons, which is often not observed in CDCl₃ due to rapid exchange.
Conclusion
This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. By following the detailed predictions and experimental protocols outlined herein, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development activities.
References
-
Comparison of 1 H NMR shifts (ppm) of dipicolylamine units of ligands... - ResearchGate. Available at: [Link]
-
This compound | C7H10N2 | CID 246721 - PubChem. Available at: [Link]
-
2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. Available at: [Link]
-
1 H-NMR Spectra of a reaction mixture of 4-picolylamine (PAM) and... - ResearchGate. Available at: [Link]
-
This compound, min 95%, 1 gram. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) - Human Metabolome Database. Available at: [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
Appendix I. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
(a) ¹H NMR signals assignments of 2-(2-((6-methylpyridin-2-yl)methylene) - ResearchGate. Available at: [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. Available at: [Link]
-
2-Methylpyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
194658-13-4 | (6-Methoxypyridin-2-yl)methanamine - Molecular Database - Moldb. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR of (6-Methylpyridin-2-yl)methanamine
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of (6-Methylpyridin-2-yl)methanamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed spectral interpretation of this compound. Our approach emphasizes the causality behind experimental choices and provides a framework for understanding the nuanced substituent effects on the pyridine scaffold.
Introduction: The Structural Significance of this compound
This compound is a disubstituted pyridine derivative featuring a methyl group and an aminomethyl group at the C6 and C2 positions, respectively. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. It provides a distinct signal for each unique carbon environment, offering a detailed map of the molecular skeleton. Understanding the ¹³C NMR spectrum is crucial for confirming the identity and substitution pattern of the pyridine ring.
The electronic nature of the substituents significantly influences the chemical shifts of the ring carbons. The methyl group (-CH₃) is a weak electron-donating group (EDG) through an inductive effect, while the aminomethyl group (-CH₂NH₂) has a more complex influence. The nitrogen atom's electronegativity exerts a weak electron-withdrawing inductive effect, but the overall impact on the aromatic ring is modulated by the insulating methylene bridge. This guide will dissect these effects to provide a robust interpretation of the spectrum.
Predicted ¹³C NMR Spectrum and Mechanistic Interpretation
The molecule has seven unique carbon environments, and thus, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Substituent Effects on the Pyridine Ring
The chemical shifts of the carbons in a pyridine ring are sensitive to the electronic properties of the substituents attached.[1][4]
-
C2 and C6 (Substituted Carbons): These carbons bear the substituents and are significantly deshielded due to the electronegativity of the ring nitrogen and the direct attachment to other groups. The C2 carbon, attached to the aminomethyl group, and the C6 carbon, attached to the methyl group, are expected to appear far downfield. Based on data for 2-amino-6-methylpyridine, where these carbons appear around 158 ppm and 157 ppm respectively, similar shifts are anticipated here.[2][3]
-
C3 and C5 (Meta Carbons): The C3 and C5 carbons are positioned meta to the opposing substituent. Their chemical shifts will be influenced by the inductive effects of both groups. They are expected to be moderately shielded compared to the substituted carbons.
-
C4 (Para Carbon): The C4 carbon is para to the ring nitrogen. Its chemical environment is highly sensitive to the combined electronic influence of the substituents at C2 and C6. It is generally found at a characteristic position in the aromatic region for 2,6-disubstituted pyridines.[5]
-
-CH₂- (Methylene Carbon): The aminomethyl carbon is an sp³-hybridized carbon attached to an electronegative nitrogen atom. Its chemical shift will be significantly higher than a standard alkyl carbon, typically appearing in the 40-50 ppm range.
-
-CH₃ (Methyl Carbon): The methyl carbon is a typical sp³-hybridized carbon in an aromatic system and is expected to appear in the upfield region, generally between 20-25 ppm.[6]
Predicted Chemical Shift Assignments
The following table summarizes the predicted chemical shifts for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | Pyridine Ring | ~158.5 | Attached to methyl group and adjacent to ring nitrogen; highly deshielded. |
| C2 | Pyridine Ring | ~157.0 | Attached to aminomethyl group and adjacent to ring nitrogen; highly deshielded. |
| C4 | Pyridine Ring | ~137.5 | Para to ring nitrogen; influenced by both substituents. |
| C3 | Pyridine Ring | ~121.0 | Meta to methyl group; shielded relative to C4. |
| C5 | Pyridine Ring | ~118.5 | Meta to aminomethyl group; shielded relative to C4. |
| -CH₂- | Methylene | ~45.0 | sp³ carbon attached to an electronegative nitrogen atom. |
| -CH₃ | Methyl | ~24.0 | sp³ carbon attached to the aromatic ring. |
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a robust, self-validating protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. This procedure is based on standard methodologies employed in modern NMR facilities.[7][8][9]
Sample Preparation
-
Compound Weighing: Accurately weigh approximately 50-100 mg of this compound. The higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[10]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or swirling. If necessary, brief sonication can be used.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent compromising the magnetic field homogeneity.
Instrument Setup and Data Acquisition
The following steps are generalized for a modern Fourier Transform NMR spectrometer (e.g., Bruker Avance series).
-
Sample Insertion: Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and place it in the magnet.
-
Locking and Shimming:
-
Load a standard experiment parameter set.
-
Engage the field-frequency lock on the deuterium signal of the solvent (e.g., CDCl₃).
-
Perform automated or manual shimming of the magnetic field to maximize homogeneity, which is critical for sharp spectral lines and good resolution.
-
-
Experiment Configuration (Proton-Decoupled ¹³C):
-
Select a standard ¹³C{¹H} pulse program (e.g., zgpg30 on Bruker systems). This program uses a 30° pulse angle and proton decoupling during acquisition.
-
Spectral Width (SW): Set a wide spectral width to encompass all expected carbon signals, typically from 0 to 220 ppm.[9]
-
Number of Scans (NS): Set an appropriate number of scans. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient. The signal-to-noise ratio improves with the square root of the number of scans.[9]
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. This allows for adequate relaxation of the carbon nuclei between pulses. For quantitative analysis, a much longer delay (5 times the longest T1) would be required to suppress the Nuclear Overhauser Effect (nOe).[11]
-
Acquisition Time (AQ): This is typically determined by the spectral width and the number of data points.
-
-
Acquisition: Start the experiment. The instrument will pulse the sample and acquire the Free Induction Decay (FID) for the specified number of scans.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[12]
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Visualization of Molecular Structure and Logic
The logical relationship between the carbon atoms and their chemical environments can be visualized to aid in spectral assignment.
Caption: Molecular structure of this compound with predicted ¹³C NMR shifts.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification. By understanding the fundamental principles of substituent effects on the pyridine ring, a detailed and accurate prediction of the spectrum can be made. The seven expected signals correspond to the seven unique carbon environments, with chemical shifts heavily influenced by the electron-donating methyl group and the aminomethyl group. The provided experimental protocol offers a standardized and reliable method for acquiring high-quality spectral data, ensuring accuracy and reproducibility in research and development settings. This guide serves as a foundational resource for scientists working with this and related heterocyclic compounds.
References
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K. Pihlaja, P. Vainiotalo. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." MDPI. [Link]
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E. Kleinpeter, et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling. ACS Publications. [Link]
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DTIC. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." Defense Technical Information Center. [Link]
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L. M. Mascavage, et al. "An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines." ChemRxiv. [Link]
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M. C. G. de Almeida, et al. "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry. PubMed. [Link]
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Human Metabolome Database. "2-Methylpyridine · C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental)." [Link]
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D. J. Tantillo, et al. "Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals." Journal of Chemical Theory and Computation. [Link]
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An In-Depth Technical Guide to the Infrared Spectrum of (6-Methylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(6-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its molecular structure and vibrational properties is paramount for its application and development. Infrared (IR) spectroscopy provides a powerful, non-destructive method for elucidating the functional groups and bonding architecture of this molecule. This guide presents a comprehensive analysis of the theoretical and practical aspects of the IR spectrum of this compound. While an experimental spectrum for this specific compound is not publicly available, this document leverages spectral data from the closely related molecule, 2-amino-6-methylpyridine, and established principles of vibrational spectroscopy to provide a robust interpretation of its expected spectral features. Key vibrational modes, including those of the primary amine, methyl group, and the 2,6-disubstituted pyridine ring, are discussed in detail. Furthermore, this guide outlines the experimental protocols for acquiring a high-quality Fourier-transform infrared (FTIR) spectrum and provides insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
This compound, with its unique arrangement of a pyridine ring, a methyl group, and a primary amine connected by a methylene bridge, presents a rich field for spectroscopic investigation. The spatial arrangement and electronic interactions between these functional groups give rise to a unique vibrational fingerprint that can be captured by infrared spectroscopy. For researchers in drug development, confirming the identity and purity of such molecules is a critical step. For materials scientists, understanding the vibrational modes can provide insights into intermolecular interactions and material properties.
This guide is structured to provide a deep dive into the IR spectrum of this compound, moving from the theoretical underpinnings of its vibrational modes to the practical aspects of spectral acquisition and interpretation. By understanding the "why" behind the spectral features, researchers can more effectively utilize IR spectroscopy in their work.
Predicted Infrared Spectrum of this compound: A Detailed Analysis
Due to the absence of a publicly available experimental spectrum for this compound, this section presents a detailed, predicted analysis based on the well-established characteristic vibrational frequencies of its constituent functional groups and a comparative analysis with the IR spectrum of the structurally similar compound, 2-amino-6-methylpyridine[1][2]. The primary structural difference is the presence of a methylene (-CH2-) linker between the pyridine ring and the amine group in our target molecule.
The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and a description of the atomic motions involved.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description and Rationale |
| 3400-3250 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) | Two distinct bands are expected for a primary amine, corresponding to the asymmetric and symmetric stretching of the N-H bonds. These are typically weaker and sharper than O-H stretching bands.[3] |
| 3100-3000 | Aromatic C-H Stretching | Pyridine Ring | Multiple weak to medium bands arising from the stretching vibrations of the C-H bonds on the pyridine ring. |
| 2980-2850 | Asymmetric & Symmetric C-H Stretching | Methyl (-CH₃) & Methylene (-CH₂) | These bands correspond to the stretching of the C-H bonds in the methyl and methylene groups. The presence of the methylene group will contribute to this region compared to 2-amino-6-methylpyridine. |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | This absorption is due to the scissoring motion of the two hydrogen atoms of the primary amine. |
| 1610-1590 | C=C & C=N Ring Stretching | Pyridine Ring | Strong absorptions characteristic of the pyridine ring, arising from the coupled stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds. |
| 1480-1430 | Asymmetric & Symmetric C-H Bending | Methyl (-CH₃) & Methylene (-CH₂) | These bands are due to the bending (scissoring and umbrella) vibrations of the C-H bonds in the methyl and methylene groups. |
| 1335-1250 | C-N Stretching (Aromatic Amine context) | C-N (Pyridine-CH₂) | This region is characteristic of the stretching vibration of the bond between the pyridine ring and the methylene carbon. |
| 1250-1020 | C-N Stretching (Aliphatic Amine) | C-N (CH₂-NH₂) | A medium to weak band corresponding to the stretching of the carbon-nitrogen bond of the aminomethyl group. |
| 910-665 | N-H Wagging | Primary Amine (-NH₂) | A broad and strong band resulting from the out-of-plane wagging motion of the N-H bonds, characteristic of primary and secondary amines. |
| ~800 | C-H Out-of-Plane Bending | Pyridine Ring | The position of this band is indicative of the substitution pattern on the pyridine ring. For a 2,6-disubstituted pyridine, a strong band is expected in this region. |
Diagram: Key Functional Groups and their Vibrational Modes
Caption: Key functional groups of this compound and their characteristic IR absorption regions.
Comparative Spectral Analysis with 2-amino-6-methylpyridine
The IR spectrum of 2-amino-6-methylpyridine provides a valuable reference point for our analysis.[1][2] The key differences in the spectrum of this compound are expected to arise from the introduction of the methylene (-CH₂) linker.
-
C-H Stretching Region (3000-2800 cm⁻¹): this compound will exhibit additional C-H stretching absorptions from the methylene group, which will likely overlap with the methyl C-H stretches, potentially leading to a broader or more complex set of peaks in this region.
-
C-N Stretching Region (1350-1000 cm⁻¹): The C-N stretching vibrations will be different. In 2-amino-6-methylpyridine, there is a direct Ar-NH₂ bond. In our target molecule, we have both a Pyridine-CH₂ and a CH₂-NH₂ bond, which will give rise to distinct C-N stretching frequencies.
-
Fingerprint Region (< 1000 cm⁻¹): While the pyridine ring deformation modes are expected to be similar, the presence of the aminomethyl substituent will introduce new vibrational modes and alter the existing ones, leading to a unique fingerprint region for this compound.
Experimental Protocol for FTIR Spectroscopy
To obtain a high-quality FTIR spectrum of this compound, a standardized and well-controlled experimental procedure is essential. The following protocol is recommended for analysis in the solid or liquid phase.
Sample Preparation
The choice of sample preparation technique is critical and depends on the physical state of the compound.
-
For Solid Samples (KBr Pellet Method):
-
Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Mixing: Gently grind the sample and KBr together to a fine, homogenous powder. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering effects.
-
Pelletizing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Rationale: KBr is transparent in the mid-infrared region and provides a non-absorbing matrix for the sample. This technique is ideal for obtaining sharp, well-resolved spectra of solid samples.
-
-
For Liquid Samples or Solutions (Neat or Solution Cell):
-
Neat Liquid: If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in a liquid cell of a known path length.
-
Rationale: This method is suitable for liquids or solids that are soluble in IR-transparent solvents. A background spectrum of the solvent must be collected and subtracted from the sample spectrum.
-
Instrumental Parameters
Modern FTIR spectrometers offer a range of adjustable parameters that can be optimized for the specific sample and analytical goal.
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This covers the mid-infrared region where most fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis. |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. |
| Apodization Function | Happ-Genzel | This function provides a good compromise between reducing spectral noise and maintaining spectral resolution. |
Data Acquisition and Processing
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or the KBr pellet/solvent). This is crucial to correct for atmospheric water and carbon dioxide absorptions and any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum using the optimized parameters.
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Diagram: FTIR Experimental Workflow
Sources
Navigating the Analytical Maze: An In-Depth Technical Guide to the Mass Spectrometry of (6-Methylpyridin-2-yl)methanamine
Abstract
This comprehensive technical guide provides a deep dive into the mass spectrometric analysis of (6-Methylpyridin-2-yl)methanamine, a crucial pyridine derivative in pharmaceutical research and development. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for qualitative and quantitative analysis. We will explore optimal sample preparation, strategic selection of ionization techniques, detailed fragmentation pathway analysis under collision-induced dissociation, and the application of high-resolution mass spectrometry for unequivocal structural confirmation. This guide is designed to empower analysts with the expertise to develop and validate reliable, high-fidelity mass spectrometry-based methods for this and structurally related compounds.
Introduction: The Analytical Imperative for this compound
This compound, with a molecular weight of 122.17 g/mol and the chemical formula C₇H₁₀N₂, is a key building block in the synthesis of a variety of pharmacologically active agents.[1] Its structural integrity, purity, and metabolic fate are critical quality attributes that necessitate precise and accurate analytical characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3][4]
This guide will navigate the nuances of analyzing this basic compound, providing not just the "how" but the critical "why" behind each step of the analytical workflow.
Foundational Strategy: Sample Preparation for a Basic Analyte
The basic nature of the primary amine and the pyridine nitrogen in this compound dictates the sample preparation strategy. The goal is to ensure the analyte is in a suitable form for ionization and free from matrix components that can cause ion suppression or enhancement.[5]
Protocol: Solid-Phase Extraction (SPE) for Complex Matrices
For complex matrices such as plasma, urine, or tissue homogenates, a robust cleanup is essential. A mixed-mode cation exchange SPE provides an effective approach.
Step-by-Step Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 25 mM ammonium acetate in water (pH ~6.8).
-
Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge. The basic analyte will be retained by the cation exchange functional groups.
-
Washing (Step 1 - Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences.
-
Washing (Step 2 - Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, disrupting its interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[6]
Causality: The choice of a mixed-mode cation exchange sorbent is deliberate. It leverages the basicity of the analyte for strong retention under acidic or neutral conditions, allowing for rigorous washing steps to remove a broad range of interferences. Elution with a basic, volatile solvent ensures efficient recovery and compatibility with subsequent MS analysis.
The Heart of the Analysis: Mass Spectrometry Method Development
Ionization Source Selection: ESI as the Method of Choice
For a polar and basic compound like this compound, Electrospray Ionization (ESI) in the positive ion mode is the most suitable technique.[7][8] ESI is a soft ionization method that typically produces a protonated molecule, [M+H]⁺, which is ideal for both qualitative and quantitative analyses.
Expertise in Practice: While Atmospheric Pressure Chemical Ionization (APCI) can also be used for compounds of this polarity, ESI is generally preferred for its lower thermal stress on the analyte and its superior efficiency for pre-charged species in solution. The acidic mobile phases typically used in reversed-phase chromatography for such compounds ensure the analyte is already protonated in solution, making it amenable to ESI.
High-Resolution Mass Spectrometry for Unambiguous Formula Determination
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the parent ion and its fragments.[9][10] By providing mass measurements with high accuracy (typically <5 ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.[11]
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Nominal Mass | 122 |
| Monoisotopic Mass | 122.0844 |
| Protonated Species [M+H]⁺ | C₇H₁₁N₂⁺ |
| Exact Mass of [M+H]⁺ | 123.0917 |
Table 1: Theoretical mass values for this compound.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 123.0917) provides structural information and is the basis for selective and sensitive quantitative methods.
Proposed Fragmentation Pathway:
Based on the mass spectrum of 2-aminomethyl-6-methylpyridine and the known fragmentation patterns of similar structures, the following primary fragmentation routes are anticipated.[12]
-
Loss of Ammonia (NH₃): The most likely initial fragmentation is the neutral loss of ammonia from the protonated aminomethyl group. This is a common fragmentation pathway for primary amines.
-
[C₇H₁₁N₂]⁺ → [C₇H₈N]⁺ + NH₃
-
m/z 123.0917 → m/z 106.0651
-
-
Formation of the Pyridinium Ion: Cleavage of the C-C bond between the methylene group and the pyridine ring can lead to the formation of a stable pyridinium-like ion.
-
[C₇H₁₁N₂]⁺ → [C₆H₇N]⁺ + CH₄N
-
m/z 123.0917 → m/z 93.0573
-
-
Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur, although this is generally less favored.
dot
Caption: Proposed primary fragmentation pathways for protonated this compound.
Quantitative Analysis: A Protocol for LC-MS/MS
For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering exceptional sensitivity and selectivity.[13]
Experimental Protocol: LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar compound.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier is crucial for good peak shape and efficient ionization.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A starting condition of 5% B, ramping to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
MRM Transitions:
Based on the predicted fragmentation, the following MRM transitions would be a logical starting point for method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Transition Type |
| This compound | 123.1 | 106.1 | 15 | Quantifier |
| This compound | 123.1 | 93.1 | 25 | Qualifier |
Table 2: Proposed MRM transitions for the quantitative analysis of this compound.
Self-Validating System: The use of a quantifier and a qualifier ion transition is a self-validating mechanism. The ratio of the signals from these two transitions should remain constant across all samples and standards. Any deviation in this ratio could indicate the presence of an interfering substance.
dot
Caption: Overall workflow for the quantitative analysis of this compound.
Conclusion: A Framework for Confident Analysis
This guide has provided a comprehensive, technically-grounded framework for the mass spectrometric analysis of this compound. By understanding the rationale behind each methodological choice, from sample preparation to the selection of MRM transitions, researchers can develop and validate robust and reliable analytical methods. The principles outlined herein are not only applicable to the target analyte but can also be extrapolated to a wide range of similar basic pharmaceutical compounds, fostering a more informed and efficient approach to drug development and analysis.
References
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Dolan, J. W. (2013). A Guide to LC-MS for the Chromatographer. LCGC North America, 31(11), 946-953. Available at: [Link]
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Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Available at: [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of 2‐aminomethyl‐6‐methylpyridine (2AM6MP, m/z 122) at... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
Technology Networks. (2022, June 29). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Retrieved from [Link]
-
News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]
-
Van de Steene, J., & Van den Heuvel, D. (2020). Current developments in LC-MS for pharmaceutical analysis. The Analyst, 145(5), 1539-1553. Available at: [Link]
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Souza, I. D., & Queiroz, M. E. C. (2015). Sample preparation for LC-MS/MS analysis of drugs and metabolites in biological fluids: a review. Bioanalysis, 7(12), 1511-1536. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Analytical Science. (2023, August 1). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
-
YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]
-
Longdom Publishing. (2024, May 23). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. Retrieved from [Link]
-
Springer Link. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
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An In-depth Technical Guide to (6-Methylpyridin-2-yl)methanamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (6-Methylpyridin-2-yl)methanamine (CAS No. 90703-99-8), a versatile building block with significant applications in medicinal chemistry and drug discovery. From its commercial availability to its synthesis, quality control, and role in the development of novel therapeutics, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction and Key Properties
This compound is a substituted pyridine derivative featuring a methyl group at the 6-position and a methanamine group at the 2-position. This unique structural arrangement imparts specific chemical properties that make it a valuable synthon in the design of bioactive molecules. The pyridine ring serves as a bioisostere for various functional groups and can engage in crucial interactions with biological targets, while the primary amine offers a reactive handle for a wide array of chemical transformations. Its derivatives have been explored for their potential as antitubercular agents and inhibitors of inducible nitric oxide synthase (iNOS), highlighting its importance in modern drug discovery.[1][2]
| Property | Value | Source |
| CAS Number | 90703-99-8 | N/A |
| Molecular Formula | C7H10N2 | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | ~190.8 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.0 g/cm³ | [4] |
| Refractive Index | ~1.54 | [4] |
Commercial Availability
This compound is readily available from several commercial suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different experimental needs.
| Supplier | Purity | Available Quantities | Typical Lead Time |
| AK Scientific | ≥ 95% | 250mg, 1g, 5g, 10g, 25g | 1 week |
| Synblock | ≥ 98% | Inquire for details | Inquire for details |
| Biosynth | (as hydrochloride salt) | Inquire for details | Inquire for details |
| CP Lab Chemicals | min 95% | 1 gram | Inquire for details |
It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.[3][4][6]
Synthesis of this compound
While several synthetic routes to this compound exist, a common and reliable method involves the reduction of 6-methylpicolinonitrile. This approach is often favored for its efficiency and the commercial availability of the starting material.
Representative Synthetic Workflow
The synthesis can be conceptually broken down into two main steps: the formation of the nitrile from the corresponding picoline and its subsequent reduction to the amine.
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-Methylpicolinonitrile
-
To a solution of 6-methylpicolinaldehyde in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate.
-
Stir the mixture at room temperature until the formation of the oxime is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the oxime intermediate and subject it to dehydration using a reagent like acetic anhydride or thionyl chloride to yield 6-methylpicolinonitrile.
-
Purify the crude nitrile by distillation or column chromatography.
Step 2: Reduction to this compound
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether like THF.
-
Cool the suspension to 0 °C and add a solution of 6-methylpicolinonitrile in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography to yield the final product.
Applications in Drug Discovery
The pyridine moiety is a privileged scaffold in medicinal chemistry, known for its ability to enhance drug-like properties such as solubility and metabolic stability.[7][8] this compound, with its reactive primary amine, serves as a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
Role as a Key Intermediate
The primary amine of this compound can be readily functionalized through various reactions, including amidation, reductive amination, and urea/thiourea formation, to introduce diverse substituents and build molecular complexity. This allows for the systematic exploration of the structure-activity relationship (SAR) of a compound series.
Caption: Role of this compound as a versatile intermediate.
Quality Control and Analysis
Ensuring the purity and identity of this compound is paramount for its successful application in research. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a reverse-phase C18 column with UV detection at an appropriate wavelength (e.g., 254 nm).
-
Analysis: Inject the sample and run the HPLC method. The purity is determined by the area percentage of the main peak.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons, methylene protons, amine protons, and the three aromatic protons of the pyridine ring. Chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for the six distinct carbon atoms in the molecule. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring. |
Safe Handling and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[11]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[12]
-
Handling: Avoid direct contact with the skin and eyes.[11] Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11][13] Some suppliers recommend storing under an inert atmosphere (e.g., Argon).[11]
-
In case of exposure:
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.[11][13][14]
References
-
CP Lab Chemicals. This compound, min 95%, 1 gram. [Link]
-
A75706. SAFETY DATA SHEET. [Link]
-
Kadir, M. A., et al. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, vol. 14, 2017, pp. 433-440. [Link]
-
Li, Y., et al. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, vol. 65, no. 1, 2022, pp. 695-713. [Link]
-
Gao, M., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, vol. 55, no. 21, 2012, pp. 9134-9144. [Link]
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Ling, Y., et al. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, vol. 26, no. 16, 2021, p. 4956. [Link]
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Pennington, L. D., & Moustakas, D. T. The Necessary Nitrogen Atom: A Versatile High-Impact Tool for Drug Design. Journal of Medicinal Chemistry, vol. 60, no. 9, 2017, pp. 3552-3579. [Link]
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Purity specifications for (6-Methylpyridin-2-yl)methanamine
An In-Depth Technical Guide to the Purity Specifications of (6-Methylpyridin-2-yl)methanamine
Introduction
This compound (CAS No. 6627-60-7) is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research.[1][2] Like other pyridine scaffolds, its structural motif is prevalent in a wide array of biologically active compounds and approved pharmaceutical agents.[3] The nitrogen-containing heterocyclic ring offers a stable yet reactive framework for synthesizing diverse molecular entities, making it a valuable intermediate in drug discovery programs.[4]
Given its role as a foundational reagent, the purity and quality of this compound are paramount. The presence of even trace impurities—such as starting materials, by-products, or residual solvents—can have profound downstream consequences, leading to aberrant reaction outcomes, the formation of unintended side products, and misleading biological assay results. For researchers, scientists, and drug development professionals, a comprehensive understanding of the purity specifications and the analytical methodologies used to verify them is not merely a matter of quality control; it is a prerequisite for generating reliable, reproducible scientific data.
This technical guide provides an in-depth examination of the purity specifications for this compound. Moving beyond a simple list of parameters, this document elucidates the causality behind the selection of analytical techniques, provides detailed, field-proven experimental protocols, and offers insights into the potential impurity landscape of this important chemical intermediate.
Core Specifications and Physicochemical Identity
A Certificate of Analysis (CoA) for high-quality this compound should be built upon a foundation of precise physicochemical and purity assessments. While commercial grades may vary, with some suppliers offering a minimum purity of 95%[5], a research- or development-grade specification should target a purity of not less than 98%.[6]
Table 1: Key Purity and Physicochemical Specifications
| Parameter | Specification | Method | Rationale |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR | Confirms the molecular structure and connectivity, ensuring the correct compound is being used. |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | A simple but critical first-pass indicator of gross contamination or degradation. |
| Assay (Purity) | ≥ 98.0% | HPLC (Area %) or GC (Area %) | Quantifies the main component relative to detectable impurities, providing the primary measure of purity. |
| Molecular Formula | C₇H₁₀N₂ | --- | Confirmed by Mass Spectrometry and Elemental Analysis.[6] |
| Molecular Weight | 122.17 g/mol | Mass Spectrometry | Verifies the molecular mass of the compound.[6] |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can act as a reactive nucleophile in many synthetic steps; its control is crucial for reaction stoichiometry and preventing side reactions. |
| Residual Solvents | Per USP <467> or ICH Q3C | Headspace GC-MS | Ensures that solvents used during synthesis and purification are removed to levels that will not interfere with subsequent reactions or pose safety risks. |
Analytical Methodologies: A Self-Validating System
The analytical strategy for qualifying this compound relies on a set of orthogonal techniques. Each method provides a unique and complementary piece of information, creating a self-validating system where the results of one technique corroborate the findings of another. For instance, while chromatography quantifies purity, spectroscopy confirms identity.
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Role of (6-Methylpyridin-2-yl)methanamine in medicinal chemistry
An In-Depth Technical Guide to the Role of (6-Methylpyridin-2-yl)methanamine in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The pyridine ring is a quintessential heterocyclic scaffold that has proven to be a cornerstone in the design and development of a vast array of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it a "privileged scaffold" in medicinal chemistry.[1][2][3] This technical guide delves into the specific and increasingly significant role of a particular derivative, this compound. We will explore its fundamental physicochemical properties, synthetic pathways, and its function as a critical pharmacophore and versatile building block. The core of this guide will focus on its application in diverse therapeutic areas, including the development of novel antitubercular, central nervous system (CNS) active, and anticancer agents, supported by detailed discussions on structure-activity relationships (SAR) and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both a comprehensive overview and actionable insights into the utility of this valuable chemical entity.
The this compound Scaffold: A Privileged Core
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the discovery of new bioactive compounds. The pyridine nucleus is a prime example of such a scaffold, found in numerous natural products and FDA-approved drugs.[1][3] this compound, a substituted picolylamine, embodies the key features of a privileged scaffold, offering a unique combination of structural rigidity and functional group presentation.
The strategic placement of the methyl group at the 6-position and the aminomethyl group at the 2-position of the pyridine ring imparts specific steric and electronic properties. The methyl group can provide a hydrophobic interaction point and influence the pKa of the pyridine nitrogen, while the primary amine serves as a crucial hydrogen bond donor and a key site for further chemical elaboration.
Figure 1: Conceptual diagram illustrating how a privileged scaffold like this compound can interact with multiple biological targets to generate diverse therapeutic leads.
Synthesis and Physicochemical Properties
This compound and its hydrochloride salt are commercially available, facilitating its use as a building block in medicinal chemistry campaigns.[4] The synthesis of related picolylamines can be achieved through various standard organic chemistry transformations. For instance, a common approach involves the reduction of the corresponding nitrile (6-methylpicolinonitrile) or the reductive amination of the corresponding aldehyde (6-methylpicolinaldehyde).
A related synthetic strategy has been reported for a similar structure, (6-methyl-pyridin-2-ylamino)-acetic acid, which was synthesized via a rapid reaction of 2-amino-6-methylpyridine with chloroacetic acid.[5] This highlights the reactivity of the amino group on the pyridine ring, which can be a key starting point for derivatization.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cccc(CN)n1 | [4] |
Note: Specific experimental values for properties like pKa and logP may vary depending on the specific salt form and experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold has been instrumental in the development of potent and selective modulators of various biological targets, leading to promising therapeutic candidates in several disease areas.
Antitubercular Agents: Targeting MmpL3
A significant breakthrough involving the pyridine-2-methylamine core is the discovery of potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter for mycolic acids, which are crucial components of the mycobacterial cell wall, making it a prime target for new anti-tuberculosis (TB) agents.
Researchers have employed a structure-guided drug design approach to develop pyridine-2-methylamine derivatives with high potency against M. tuberculosis H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[6] The pyridine-2-methylamine moiety was found to bind effectively within the active pocket of MmpL3, with the nitrogen atom of the amine forming a critical hydrogen bond and the pyridine ring engaging in π-π stacking interactions.[6]
Figure 2: Workflow for the structure-guided design of pyridine-2-methylamine-based MmpL3 inhibitors for tuberculosis.[6]
One standout compound from these studies, compound 62 , demonstrated a minimum inhibitory concentration (MIC) of 0.016 µg/mL against the H37Rv strain, low toxicity in Vero cells, and moderate metabolic stability.[6] This work underscores the critical role of the this compound core in anchoring the molecule within the target's binding site and providing a vector for SAR exploration.
Central Nervous System (CNS) Disorders
The 6-methylpyridine moiety has also been explored for its potential in treating CNS disorders. For example, derivatives of 6-methylpyridin-2-one have been identified as novel and potent positive allosteric modulators (PAMs) of the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors.[7] Potentiation of these receptors is a promising therapeutic strategy for neurological disorders associated with cognitive impairment.[7] While the core in this case is a pyridin-2-one, the study highlights the favorability of the 6-methyl substitution on the pyridine ring for achieving potent activity. The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares structural similarities in its arrangement of an amino group and an aromatic ring, is also recognized as a privileged scaffold for CNS drug design.[8]
Anticancer Agents
The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its presence in many kinase inhibitors make it a valuable component. A platinum(II) complex incorporating a related ligand, (C-(6-aminomethyl-pyridin-2-yl)methylamine), has been shown to interact strongly with DNA and exhibit moderate cytotoxicity. The study suggests that this complex disrupts DNA structure through both coordinate covalent bonding and hydrogen bonding, indicating a potential mechanism for its anticancer activity. This highlights the potential of this compound to serve as a ligand for metal-based chemotherapeutics or as a scaffold for other classes of anticancer drugs.
Structure-Activity Relationship (SAR) Studies
The optimization of lead compounds is a critical phase in drug discovery, and SAR studies provide the roadmap for this process. The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space to enhance potency, selectivity, and pharmacokinetic properties.
In the context of the MmpL3 inhibitors, extensive SAR studies revealed several key insights[6]:
-
The N-heterocycle (R¹) : This group forms a crucial hydrogen bond. Bulky substituents like N-8-azaspiro[4.5]decyl can insert deeper into a hydrophobic pocket, significantly increasing activity.
-
The Aromatic Group (R²) : The nature of this substituent greatly influences antitubercular activity. Electron-donating groups tend to maintain or improve activity, whereas electron-withdrawing groups often lead to a decrease in potency.
| Position of Modification | Type of Substituent | Effect on Activity | Reference |
| Amine (R¹) | Bulky, hydrophobic groups (e.g., N-8-azaspiro[4.5]decyl) | Increased potency | [6] |
| Pyridine Ring | Substitution at other positions | Can alter binding and activity | [6] |
| Aromatic Group (R²) | Electron-donating groups | Maintained or improved potency | [6] |
| Aromatic Group (R²) | Electron-withdrawing groups | Decreased potency | [6] |
These SAR studies are crucial for refining the molecular architecture to achieve optimal interaction with the biological target and to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of the drug candidate.[9][10]
Representative Experimental Protocol: Synthesis of an N-Substituted Derivative
The primary amine of this compound is a versatile handle for introducing a wide range of substituents via reactions such as reductive amination, acylation, or sulfonylation. The following is a representative protocol for the synthesis of an N-arylmethyl derivative via reductive amination.
Objective: To synthesize N-(4-chlorobenzyl)-(6-methylpyridin-2-yl)methanamine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-chlorobenzaldehyde (1.05 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorobenzyl)-(6-methylpyridin-2-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry. Its utility spans a wide range of therapeutic areas, from infectious diseases to CNS disorders and oncology. The successful development of potent MmpL3 inhibitors for tuberculosis serves as a compelling case study, demonstrating how the unique structural and electronic features of this scaffold can be leveraged through rational, structure-based design.
Future research will likely continue to expand the applications of this privileged core. The exploration of new derivatives as kinase inhibitors, modulators of ion channels, and agents targeting protein-protein interactions represents fertile ground for discovery. Furthermore, the integration of this scaffold into novel drug delivery systems and its use in the development of chemical probes for biological research are exciting avenues for future investigation. As our understanding of complex diseases deepens, the strategic deployment of proven scaffolds like this compound will remain a cornerstone of efficient and successful drug discovery.
References
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Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10474–10494. [Link]
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Hasui, T., et al. (2023). Design and synthesis of 6-methylpyridin-2-one derivatives as novel and potent GluN2A positive allosteric modulators for the treatment of cognitive impairment. Bioorganic & Medicinal Chemistry, 79, 117150. [Link]
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Wang, F., et al. (2021). Rational Design of Dipicolylamine-Containing Carbazole Amphiphiles Combined with Zn2+ as Potent Broad-Spectrum Antibacterial Agents with a Membrane-Disruptive Mechanism. Journal of Medicinal Chemistry, 64(14), 10249–10265. [Link]
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Rohman, S. B., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Molekul, 15(1), 51-61. [Link]
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Bligh, S.W.A., et al. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Inorganic Biochemistry, 96(2-3), 306. [Link]
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Zhang, M., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]
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Baxendale, I. R., et al. (2012). Design and synthesis of fused pyridine building blocks for automated library generation. ACS Combinatorial Science, 14(7), 415-428. [Link]
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Narjes, F., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, 57(5), 2121-35. [Link]
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El-Sayed, M. A. A., et al. (2024). Chemistry, Biological Activities, and Pharmacological Properties of Gastrodin: Mechanism Insights. Chemistry & Biodiversity, e202400402. [Link]
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Thurkauf, A., et al. (2013). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 963-967. [Link]
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Taha, M., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(30), 3469-3513. [Link]
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Mathew, B., et al. (2021). Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-ҡB activators for the treatment of ALS. European Journal of Medicinal Chemistry, 210, 112952. [Link]
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Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Al-Zoubi, R. M., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 16428. [Link]
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El-Gohary, N. S. M., et al. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. RSC Medicinal Chemistry, 13(5), 586-597. [Link]
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Singh, U. P., et al. (2023). Pyridine scaffold-bearing drugs in therapeutic applications. Journal of Molecular Structure, 1272, 134177. [Link]
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Pezzani, R., & Vitalini, S. (Eds.). (2020). Biological and Pharmacological Activity of Plant Natural Compounds. Molecules. [Link]
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Shang, A., et al. (Eds.). (2023). Pharmacological Activities and Mechanisms of Action of Natural Products. Molecules. [Link]
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Myint, W., et al. (2023). A Review on the Phytochemistry, Medicinal Properties and Pharmacological Activities of 15 Selected Myanmar Medicinal Plants. Molecules, 28(14), 5369. [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of (6-Methylpyridin-2-yl)methanamine from 2-amino-6-methylpyridine
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of (6-methylpyridin-2-yl)methanamine, a valuable bifunctional building block in pharmaceutical and materials science research. The protocol details a robust and scalable two-step synthetic pathway commencing from the commercially available starting material, 2-amino-6-methylpyridine. The methodology first employs a classical Sandmeyer reaction to convert the primary aromatic amine into a nitrile intermediate, 6-methylpyridine-2-carbonitrile. This is followed by a high-yield reduction of the nitrile to the target primary amine using lithium aluminum hydride. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, safety considerations, and characterization guidelines.
Introduction and Synthetic Strategy
This compound is a key synthetic intermediate whose structural motif is present in a variety of biologically active compounds. Its utility stems from the presence of a nucleophilic primary amine tethered to a sterically defined pyridine core, making it an ideal precursor for constructing complex molecular architectures.
The conversion of a primary aromatic amine (Ar-NH₂) to an aminomethyl group (Ar-CH₂NH₂) is a non-trivial transformation that necessitates the introduction of a carbon atom. The chosen synthetic strategy is a classic and reliable two-step process:
-
Diazotization-Cyanation (Sandmeyer Reaction): The aromatic amino group of 2-amino-6-methylpyridine is first converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately treated with copper(I) cyanide. This displaces the dinitrogen group and installs a nitrile functional group, yielding 6-methylpyridine-2-carbonitrile.[1][2]
-
Nitrile Reduction: The nitrile intermediate is subsequently reduced to the desired primary amine, this compound. While catalytic hydrogenation is a viable method[3], this guide details the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent that ensures a complete and clean conversion of the nitrile to the amine.[4][5]
This route is selected for its high efficiency, reliability, and the wealth of established literature supporting each transformation.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below.
Diagram 2: Simplified mechanism of the Sandmeyer cyanation.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| 2-amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 10.81 g | 0.10 | 1.0 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 20 mL | - | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.25 g | 0.105 | 1.05 |
| Copper(I) Cyanide | CuCN | 89.56 | 10.75 g | 0.12 | 1.2 |
| Potassium Cyanide | KCN | 65.12 | 7.81 g | 0.12 | 1.2 |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |
| Toluene | C₇H₈ | 92.14 | ~200 mL | - | - |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | - |
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-6-methylpyridine (10.81 g, 0.10 mol) and 150 mL of deionized water.
-
Cool the mixture to 0 °C in an ice-salt bath. While stirring vigorously, slowly add concentrated sulfuric acid (20 mL). The temperature should be maintained below 10 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution is the diazonium salt, which should be used immediately.
-
-
Preparation of Cyanide Solution:
-
CAUTION: Perform this step in a well-ventilated fume hood. Cyanide salts are highly toxic.
-
In a 1 L flask, dissolve copper(I) cyanide (10.75 g, 0.12 mol) and potassium cyanide (7.81 g, 0.12 mol) in 100 mL of deionized water.
-
Warm the mixture gently to ~60 °C to facilitate dissolution, then cool to room temperature. Add 100 mL of toluene to the flask.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from step 1 to the vigorously stirred cyanide/toluene mixture over ~1 hour.
-
Control the rate of addition to manage the effervescence (release of N₂ gas).
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2 hours.
-
Cool the mixture to room temperature.
-
-
Workup and Purification:
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with 50 mL portions of toluene.
-
Combine the organic extracts and wash with 100 mL of 2M NaOH solution, followed by 100 mL of brine.
-
Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to afford 6-methylpyridine-2-carbonitrile as a colorless to pale yellow oil.
-
Safety & Handling
-
Aryl Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the intermediate. Keep in cold solution at all times.
-
Cyanides (CuCN, KCN): Extremely toxic by inhalation, ingestion, and skin contact. Always handle in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Acidification of cyanide waste will generate lethal hydrogen cyanide (HCN) gas. All aqueous waste must be quenched with bleach (sodium hypochlorite) before disposal.
-
Strong Acids/Bases: Handle with care, as they are corrosive.
Part 2: Reduction of 6-Methylpyridine-2-carbonitrile to this compound
Principle and Mechanistic Insight
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing nitriles to primary amines. [4][5]The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, first forming an imine-aluminum complex intermediate, which is then further reduced to the amine. A final aqueous workup is required to hydrolyze the aluminum-nitrogen bonds and liberate the free primary amine.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| 6-Methylpyridine-2-carbonitrile | C₇H₆N₂ | 118.14 | 9.45 g | 0.08 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 4.55 g | 0.12 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~400 mL | - | - |
| Deionized Water | H₂O | 18.02 | 4.6 mL | - | - |
| 15% Sodium Hydroxide (aq) | NaOH | 40.00 | 4.6 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
Procedure:
-
Reaction Setup:
-
Set up a 1 L three-necked flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
To the flask, add lithium aluminum hydride (4.55 g, 0.12 mol) and suspend it in 250 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reduction:
-
Dissolve 6-methylpyridine-2-carbonitrile (9.45 g, 0.08 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Quenching (Fieser Workup):
-
CAUTION: This procedure is highly exothermic and generates hydrogen gas. Perform slowly and carefully behind a blast shield in a well-ventilated hood.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Sequentially and very slowly, add the following reagents dropwise:
-
4.6 mL of deionized water
-
4.6 mL of 15% aqueous NaOH solution
-
13.8 mL of deionized water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 1 hour at room temperature.
-
-
Workup and Purification:
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting oil by vacuum distillation to afford this compound as a clear, colorless liquid.
-
Safety & Handling
-
Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water and any protic solvent. [6]It can ignite upon contact with moisture. All glassware must be scrupulously dried, and all solvents must be anhydrous. The reaction and workup must be performed under an inert atmosphere (nitrogen or argon).
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed bottle over molecular sieves.
-
Exothermic Quench: The workup procedure is highly exothermic and releases flammable hydrogen gas. Add quenching reagents extremely slowly and with efficient cooling.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from PrepChem.com. [Link]
-
Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from Alkali Metals. [Link]
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The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
Evenson, G. E., Powell, W. C., Hinds, A. B., & Walczak, M. A. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. Journal of Organic Chemistry, 88(10), 6192–6202. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
-
University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
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Organic Syntheses. (n.d.). L-VALINOL. Retrieved from Organic Syntheses. [Link]
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Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from Wikipedia. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.
-
Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from Chemistry Learner. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from Wikipedia. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from NROChemistry. [Link]
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PBworks. (n.d.). The Hoffman Rearrangement. Retrieved from Furman Chemistry 120. [Link]
-
Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from Chad's Prep. [Link]
-
ResearchGate. (2008). Lithium Aluminum Hydride as Quantitative Reagent in Modified Grignard Apparatus. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from NIH. [Link]
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ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from ResearchGate. [Link]
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Maxim Biomedical, Inc. (n.d.). 6-Methylpicolinonitrile. Retrieved from Maxim Biomedical, Inc. [Link]
-
National Institutes of Health. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from NIH. [Link]
-
National Institutes of Health. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Retrieved from NIH. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Retrieved from Chemical Science (RSC Publishing). [Link]
-
ResearchGate. (n.d.). On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 6-Methylpyridin-2-amine. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). 6-Methylpyridine-2-carbonitrile. Retrieved from PubChem. [Link]
-
Sunway Pharm Ltd. (n.d.). 6-Methylpicolinonitrile. Retrieved from Sunway Pharm Ltd. [Link]
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Application Notes and Protocols for the Synthesis of PROTACs Utilizing (6-Methylpyridin-2-yl)methanamine
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[1][2] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering the potential for greater efficacy at lower doses and the ability to target proteins previously considered "undruggable."[2][5]
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6] The development of novel linkers is therefore a key area of research in the field of targeted protein degradation.
This application note provides a detailed protocol for the synthesis of a model PROTAC that incorporates (6-Methylpyridin-2-yl)methanamine as a novel linker component. The pyridine moiety within the linker may offer favorable physicochemical properties, such as improved solubility and potential for specific interactions within the ternary complex. We will describe a modular synthetic approach, focusing on the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology, by recruiting the von Hippel-Lindau (VHL) E3 ligase.[7][8]
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of a PROTAC hinges on its ability to co-opt the cell's natural protein disposal machinery. The process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL), forming a transient ternary complex.[1][9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating a new cycle of degradation.[2]
Sources
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The Art of Coordination: A Detailed Guide to the Synthesis of Metal Complexes with (6-Methylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and potential applications of metal complexes featuring the versatile ligand, (6-Methylpyridin-2-yl)methanamine. Moving beyond a simple recitation of steps, this guide delves into the rationale behind the experimental design, offering insights into the coordination chemistry at play and empowering researchers to adapt and innovate.
Introduction: The Ligand's Potential
This compound, a derivative of picolylamine, is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine ring and its aminomethyl group. This N,N'-donor set allows for the formation of stable five-membered chelate rings with a variety of transition metal ions. The presence of a methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes. This subtle structural feature can be exploited to fine-tune the catalytic activity, and biological properties of the synthesized compounds.
The coordination of this compound to a metal center can significantly alter the electronic properties of both the metal and the ligand, leading to novel characteristics and applications. These complexes are of growing interest in fields such as catalysis, materials science, and bioinorganic chemistry, with potential applications as catalysts for organic transformations and as antimicrobial agents.
Core Principles of Synthesis: A Self-Validating Approach
The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions is critical and is dictated by the desired properties of the final complex.
The "Why": Causality in Experimental Choices
-
Choice of Metal Salt: The anion of the metal salt (e.g., chloride, nitrate, perchlorate) can influence the coordination sphere of the final complex. Non-coordinating anions like perchlorate or tetrafluoroborate are often used when the goal is to have only the primary ligand and solvent molecules coordinated to the metal center. In contrast, coordinating anions like chloride may directly bind to the metal, influencing the geometry and reactivity of the complex.
-
Solvent Selection: The solvent plays a crucial role in dissolving the reactants and can also act as a ligand. Alcohols, such as methanol or ethanol, are commonly employed due to their ability to dissolve both the polar metal salts and the organic ligand. Acetonitrile is another suitable solvent that is less likely to coordinate to the metal compared to alcohols. The choice of solvent can impact the crystallinity of the product.
-
Stoichiometry: The molar ratio of the ligand to the metal salt determines the stoichiometry of the resulting complex. A 1:1 or 2:1 ligand-to-metal ratio is typically used to form mononuclear complexes. By carefully controlling the stoichiometry, one can favor the formation of specific complex geometries.
-
Temperature and Reaction Time: While many complexation reactions occur rapidly at room temperature, heating under reflux can be employed to ensure complete reaction and to overcome any kinetic barriers. The reaction time is often monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.
Experimental Protocols: Synthesizing Novel Metal Complexes
The following protocols are generalized methodologies for the synthesis of transition metal complexes with this compound. These should be regarded as starting points, and optimization may be necessary depending on the specific metal ion and desired product.
Protocol 1: Synthesis of a Dichlorido-bis(this compound)nickel(II) Complex
This protocol describes a general method for synthesizing a Ni(II) complex, a common transition metal used in catalysis and coordination chemistry.[1][2][3][4]
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Anhydrous Ethanol
-
Diethyl ether
Procedure:
-
Ligand Solution Preparation: In a 50 mL round-bottom flask, dissolve this compound (2 mmol) in anhydrous ethanol (10 mL). Stir the solution at room temperature until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 mmol) in anhydrous ethanol (10 mL). Gentle warming may be required to facilitate dissolution.
-
Complexation Reaction: Slowly add the nickel(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed upon addition, indicating complex formation.
-
Reaction Completion and Product Isolation: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
-
Washing and Drying: Filter the resulting precipitate using a Büchner funnel and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Drying: Dry the solid product in a vacuum desiccator over anhydrous calcium chloride.
Characterization:
The synthesized complex can be characterized by various spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the vibrational frequencies of the pyridine ring and the N-H stretching and bending vibrations of the amino group upon complexation.
-
UV-Vis Spectroscopy: To study the electronic transitions of the complex. The d-d transitions of the Ni(II) ion will provide information about the coordination geometry.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductivity: To determine the electrolytic nature of the complex in a suitable solvent like DMF or DMSO.
Protocol 2: Synthesis of a Copper(II) Complex for Catalytic Studies
This protocol outlines the synthesis of a Cu(II) complex, which often exhibits interesting catalytic properties.[5][6][7]
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in methanol (15 mL) in a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (15 mL).
-
Reaction: Add the copper(II) acetate solution to the ligand solution with vigorous stirring. The color of the solution should change, indicating the formation of the complex.
-
Reflux: Heat the reaction mixture to reflux for 2 hours to ensure the completion of the reaction.
-
Crystallization: Allow the solution to cool to room temperature slowly. If crystals do not form, place the flask in a refrigerator or freezer. Alternatively, slow evaporation of the solvent can induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Rationale for Choices:
-
Inert Atmosphere: While not always strictly necessary, performing the synthesis under an inert atmosphere can prevent the oxidation of the ligand or the metal ion, especially if the target complex is sensitive to air.
-
Copper(II) Acetate: The acetate anion is a moderately coordinating ligand and can be easily displaced by the stronger N-donor ligand.
Protocol 3: Synthesis of a Cobalt(II) Complex with Potential for Spin-Crossover Behavior
This protocol provides a method for synthesizing a Co(II) complex. Cobalt complexes are known for their interesting magnetic properties, including spin-crossover behavior.[8][9][10][11]
Materials:
-
This compound
-
Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)
-
Acetonitrile
Procedure:
-
Preparation of Solutions: Prepare a solution of this compound (2 mmol) in acetonitrile (10 mL) and a solution of cobalt(II) tetrafluoroborate hexahydrate (1 mmol) in acetonitrile (10 mL).
-
Reaction: Combine the two solutions with stirring at room temperature.
-
Product Isolation: A precipitate should form almost immediately. Stir the mixture for an additional 30 minutes to ensure complete precipitation.
-
Washing and Drying: Collect the solid product by filtration, wash with a small amount of acetonitrile, and then with diethyl ether. Dry the complex in a vacuum desiccator.
Justification of Reagents:
-
Cobalt(II) Tetrafluoroborate: The tetrafluoroborate anion is very weakly coordinating, increasing the likelihood that the coordination sphere will be dominated by the this compound ligand and potentially solvent molecules. This can lead to interesting coordination geometries and magnetic properties.
Data Presentation: A Comparative Overview
| Complex (Proposed Formula) | Metal Salt | Solvent | Color | Key IR Peaks (cm⁻¹) (Shift upon coordination) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| [Ni(C₇H₁₀N₂)₂Cl₂] | NiCl₂·6H₂O | Ethanol | Green | ν(N-H): ~3250 (shift to lower freq.), Pyridine ring: ~1600 (shift to higher freq.) | ~10-20 (in DMF) |
| [Cu(C₇H₁₀N₂)(OAc)₂] | Cu(OAc)₂·H₂O | Methanol | Blue | ν(N-H): ~3240 (shift to lower freq.), ν(C=O) of acetate: ~1580 | Non-electrolyte |
| ₂ | Co(BF₄)₂·6H₂O | Acetonitrile | Pink/Purple | ν(N-H): ~3260 (shift to lower freq.), Pyridine ring: ~1605 (shift to higher freq.) | ~240-280 (in Acetonitrile, 1:2 electrolyte) |
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes.
Logical Relationships in Ligand Coordination
Caption: Bidentate coordination of the ligand to a metal ion.
Conclusion and Future Directions
The synthesis of metal complexes with this compound offers a rich field for exploration. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop novel complexes with tailored properties. Future work could focus on exploring a wider range of metal ions, including those from the platinum group, and investigating the applications of these complexes in areas such as asymmetric catalysis, the development of new therapeutic agents, and the design of advanced materials. The systematic study of the structure-activity relationships of these complexes will be crucial for unlocking their full potential.
References
- Islam, F., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity Studies of Ni(II) Complex with Pyridine as a Ligand. Journal of Chemistry, 2015, 525239.
- ResearchGate. (2025). Synthesis, Characterization, and Antimicrobial Activity Studies of Ni(II) Complex with Pyridine as a Ligand | Request PDF.
- UNN. (n.d.). nickel complexes and their antimicrobial activities: a review.
- Botswana International University of Science & Technology. (n.d.). Nickel mixed ligand complexes against drug resistant bacteria: Synthesis, characterization, antibacterial activities and molecular docking studies.
- ResearchGate. (2025). Cobalt(II)
- ResearchGate. (n.d.). Antimicrobial activities of cadmium (II) and nickel (II)
- PubMed Central. (2024). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms.
- RSC Publishing. (n.d.). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms.
- Scirp.org. (2019). Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde.
- ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- ResearchGate. (n.d.). Cobalt (II) and Nickel (II) Complexes of Substituted (Pyrazolyl)
- PubMed Central. (n.d.). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes.
- PubMed Central. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles.
Sources
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- 4. research.biust.ac.bw [research.biust.ac.bw]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde [scirp.org]
Coordination Chemistry of (6-Methylpyridin-2-yl)methanamine: A Guide for Researchers
This document provides a comprehensive technical guide on the coordination chemistry of (6-methylpyridin-2-yl)methanamine. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of metal complexes involving this versatile bidentate ligand. This guide offers detailed protocols, insights into experimental design, and a review of current and potential applications, with a focus on catalysis and medicinal inorganic chemistry.
Introduction to this compound as a Ligand
This compound, a derivative of 2-picolylamine, is a bidentate ligand that coordinates to metal centers through the nitrogen atoms of the pyridine ring and the primary amine group. The presence of a methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. This steric influence can be strategically exploited to fine-tune the catalytic activity and biological properties of these compounds. The ligand's ability to form stable five-membered chelate rings with a variety of transition metals makes it a valuable building block in the design of functional coordination compounds.
Ligand Synthesis: Protocol and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the reduction of 6-methyl-2-pyridinecarbonitrile. This transformation is a critical first step for any subsequent coordination chemistry studies.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the reduction of cyanopyridines.
Materials:
-
6-Methyl-2-pyridinecarbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst (e.g., CoCl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-methyl-2-pyridinecarbonitrile (1 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in ethanol, followed by recrystallization.
Method B: Using Sodium Borohydride (NaBH₄) and Cobalt(II) Chloride
-
To a solution of 6-methyl-2-pyridinecarbonitrile (1 equivalent) and CoCl₂·6H₂O (0.1 equivalents) in methanol, add NaBH₄ (3-4 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reducing agents like LiAlH₄ to prevent reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the decomposition of the reducing agent and to ensure the efficiency of the reduction.
-
Quenching Procedure: The specific quenching procedure for LiAlH₄ reactions (Fieser work-up) is designed to produce a granular precipitate that is easily filtered, simplifying the work-up.
-
Catalyst in NaBH₄ Reduction: NaBH₄ alone is generally not strong enough to reduce nitriles. The addition of a Lewis acid catalyst like CoCl₂ enhances the reducing power of NaBH₄.
Coordination Chemistry and Complex Synthesis
This compound readily forms stable complexes with a variety of transition metals, including but not limited to ruthenium, iron, and copper. The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Protocol 2: Synthesis of Metal Complexes with this compound
This is a generalized protocol that can be adapted for different metal precursors.
Materials:
-
This compound
-
Metal salt (e.g., RuCl₃·xH₂O, FeCl₂·4H₂O, CuCl₂·2H₂O)
-
Solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
Inert atmosphere setup (for air-sensitive complexes)
Procedure:
-
Dissolve the metal salt (1 equivalent) in the chosen solvent.
-
In a separate flask, dissolve this compound (1 to 2 equivalents, depending on the desired stoichiometry) in the same solvent.
-
Add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 1-24 hours).
-
Monitor the reaction progress by observing color changes or by analytical techniques such as TLC or UV-Vis spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The complex may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system.
Self-Validation and Characterization:
The identity and purity of the synthesized complexes must be confirmed through a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the ligand.
-
Infrared (IR) Spectroscopy: To identify the coordination of the amine and pyridine groups by observing shifts in their characteristic vibrational frequencies.
-
UV-Visible (UV-Vis) Spectroscopy: To characterize the electronic transitions within the complex, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Application Notes and Protocols
The coordination complexes of this compound and its analogues have shown promise in various applications, particularly in catalysis and medicinal chemistry.
Application 1: Catalytic Transfer Hydrogenation (Ruthenium Complexes)
Ruthenium complexes bearing picolylamine-type ligands are known to be effective catalysts for the transfer hydrogenation of ketones to alcohols.[1] The following is a representative protocol.
Protocol 3: Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium complex of this compound (e.g., [RuCl₂(L)₂])
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., potassium isopropoxide or potassium tert-butoxide)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (0.1-1 mol%) in isopropanol.
-
Add the base (e.g., 10 mol%).
-
Add acetophenone (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for the desired time.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1-phenylethanol, can be isolated and purified by standard techniques such as column chromatography.
Workflow for Catalytic Transfer Hydrogenation:
Caption: Workflow for Ruthenium-catalyzed transfer hydrogenation.
Application 2: Anticancer and Antibacterial Agents (Copper Complexes)
Copper complexes have garnered significant attention for their potential as anticancer and antibacterial agents.[2][3] The cytotoxicity of these complexes is often attributed to their ability to generate reactive oxygen species (ROS) and interact with biomolecules like DNA.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Copper complex of this compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of the copper complex in DMSO and dilute them with the cell culture medium to various concentrations.
-
Treat the cells with different concentrations of the complex and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Proposed Mechanism of Action for Anticancer Copper Complexes:
Caption: Proposed mechanism of anticancer activity of copper complexes.
Data Summary
The following tables summarize typical characterization data for metal complexes with picolylamine-type ligands. Note that the exact values will vary depending on the specific complex and the experimental conditions.
Table 1: Representative Spectroscopic Data
| Feature | ¹H NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) |
| Ligand Protons | Pyridine protons: 7.0-8.5, CH₂: ~4.0, CH₃: ~2.5 | ν(N-H): 3200-3400, ν(C=N): ~1600 | Ligand-centered transitions: < 300 |
| Complex Formation | Downfield shift of pyridine and CH₂ protons | Shift in ν(N-H) and ν(C=N) frequencies | New d-d and/or MLCT bands in the visible region |
Table 2: Potential Applications of Metal Complexes
| Metal | Application Area | Key Properties |
| Ruthenium | Catalysis | Efficient in transfer hydrogenation of ketones.[1] |
| Copper | Medicinal Chemistry | Anticancer and antibacterial properties.[2][3] |
| Iron | Spin-Crossover Materials | Potential for molecular switches and sensors. |
| Platinum | Medicinal Chemistry | Anticancer activity through DNA binding. |
Conclusion
This compound is a ligand with significant potential in coordination chemistry. The steric influence of the methyl group provides a handle for tuning the properties of its metal complexes. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the rich coordination chemistry of this ligand and to develop new functional materials and therapeutic agents. Further research into the synthesis of a wider range of complexes and the detailed investigation of their properties and applications are warranted.
References
-
Feely, W., & Beavers, E. M. (1963). 2-Cyano-6-methylpyridine. Organic Syntheses, 43, 28. [Link]
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Li, Y., Wu, X., Dong, Z., Zhao, Q., & Zhang, J. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. Molecules, 27(7), 2105. [Link]
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Draguta, S., Khrustalev, V. N., Sandhu, B., Antipin, M. Y., & Timofeeva, T. V. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3466. [Link]
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Rydén, J. (2023). Synthesis and characterization of mononuclear Fe(II) complexes based on two new pentadentate N5-donor ligands. Lund University Publications. [Link]
-
Al-Ktaifani, M. M., Al-Hamdani, A. A. S., & Jarad, A. J. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
-
Hazra, M., Dolai, T., Pandey, A., Dey, S. K., & Patra, A. (2018). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application. Bioinorganic chemistry and applications, 2018, 9327913. [Link]
- Arjmand, F., & Parveen, S. (2012). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF IRON COMPLEX. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686.
-
Li, Y., Wang, Y., & Liu, Y. (2023). Potential of Copper and Copper Compounds for Anticancer Applications. International journal of molecular sciences, 24(13), 10986. [Link]
-
Bligh, S. W. A., Bashall, A., Garrud, C., McPartlin, M., Wardle, N. J., White, K. N., Padhye, S., Barve, V., & Kundu, G. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. [Link]
-
Chen, Y., et al. (2020). Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions, 49(38), 13495-13503. [Link]
-
Wang, W., et al. (2020). Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization. Applied Organometallic Chemistry, 34(4), e5453. [Link]
-
Aldrich-Wright, J. R., et al. (2021). Synthesis, characterisation and biological activity of the ruthenium(II) complexes of the N 4-tetradentate (N 4-T L), 1,6-di(2'-pyridyl)-2,5-dibenzyl-2,5-diazahexane (picenBz 2). Journal of inorganic biochemistry, 226, 111629. [Link]
-
Holland, P. L. (2012). Synthesis and Characterization of Sterically Encumbered β-Ketoiminate Complexes of Iron(ii) and Zinc(ii). Dalton transactions (Cambridge, England : 2003), 41(37), 11319–11331. [Link]
-
Wang, J., et al. (2016). Synthesis and Structure of the Copper Complex (ClO4). Journal of Crystallography, 2016, 1-5. [Link]
-
Driess, M., et al. (2022). Synthesis and Reactivity of an Iron–Tin Complex with Adjacent Stannylidyne and Ferriostannylene Units. Journal of the American Chemical Society, 144(7), 3099-3108. [Link]
-
Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]
-
Zhang, Y., et al. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1262-1266. [Link]
-
NASA. (2013). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. NASA/TM—2013-217845. [Link]
-
Zhang, L., et al. (2021). X-ray crystal structure of 2.(a) The coordination environment of Cd(II)... ResearchGate. [Link]
Sources
Acylation of (6-Methylpyridin-2-yl)methanamine protocol
An Application Note and Detailed Protocol for the Acylation of (6-Methylpyridin-2-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
The N-acylation of this compound is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development. The resulting N-acyl-2-aminomethylpyridine scaffold is a privileged structural motif found in a multitude of biologically active compounds. This guide provides an in-depth exploration of the reaction, detailing not just the procedural steps but the underlying chemical principles that govern them. We present a robust, field-proven protocol, discuss the causality behind experimental choices, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and functionalize this important class of molecules.
Introduction: Significance and Application
This compound is a versatile primary amine that serves as a critical building block in the synthesis of complex molecules. Its acylation to form an amide bond is a fundamental reaction that allows for the introduction of a vast array of functional groups. This chemical modification is pivotal for:
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the acyl group, chemists can probe the interactions of the molecule with biological targets, optimizing for potency, selectivity, and efficacy.
-
Modulation of Physicochemical Properties: Acylation can significantly alter properties such as lipophilicity, solubility, and metabolic stability, which are crucial for developing viable drug candidates.
-
Protecting Group Strategy: The acylation of the primary amine can serve as a protective measure, masking its nucleophilicity during subsequent synthetic steps.[1]
The N-acylated products are integral to the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding the nuances of this reaction is therefore essential for any scientist working in these fields.
The Chemistry of N-Acylation: Mechanism and Catalysis
The acylation of this compound is a classic example of nucleophilic acyl substitution. The reaction typically proceeds via the Schotten-Baumann conditions, which involve an amine, an acylating agent (such as an acyl chloride or anhydride), and a base.[2][3][4][5]
The Core Reaction Mechanism
The fundamental mechanism involves several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[2][6]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[4][6]
-
Collapse and Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).
-
Deprotonation: A base present in the reaction mixture removes a proton from the now positively charged nitrogen atom, yielding the neutral amide product and a salt byproduct.[2][4]
The presence of a base is critical; it neutralizes the acidic byproduct (e.g., HCl) that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7][8][9] This drives the reaction equilibrium towards the product side.[7]
The Role of 4-Dimethylaminopyridine (DMAP) Catalysis
For less reactive acylating agents or sterically hindered amines, the reaction rate can be dramatically accelerated by adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).[10][11] DMAP functions as a hyper-nucleophilic catalyst through a distinct pathway:
-
Formation of a Highly Reactive Intermediate: DMAP, being more nucleophilic than the primary amine, rapidly attacks the acylating agent to form a highly reactive N-acylpyridinium salt.[10][12] This intermediate is a significantly more potent acylating agent than the starting acyl chloride or anhydride.[10]
-
Acyl Group Transfer: The primary amine then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The acyl group is transferred to the amine, forming the desired amide and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.[13]
This catalytic cycle allows the reaction to proceed under milder conditions and often leads to higher yields.[10]
Caption: Catalytic cycle of DMAP in acylation reactions.
Detailed Experimental Protocol: N-Benzoylation
This section provides a step-by-step protocol for a representative acylation: the N-benzoylation of this compound using benzoyl chloride.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents | Notes |
| This compound | 6627-60-7 | 122.17 | 122 mg | 1.0 | Starting material. Ensure it is pure and dry. |
| Benzoyl Chloride | 98-88-4 | 140.57 | 126 µL (155 mg) | 1.1 | Acylating agent. Use freshly opened bottle or distill. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 209 µL (152 mg) | 1.5 | Base. Use anhydrous grade. |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | ~6 mg | 0.05 | Catalyst (optional, but recommended). |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 10 mL | - | Reaction solvent. |
| Saturated aq. NaHCO₃ | - | - | ~20 mL | - | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | - | - | ~20 mL | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | - | As needed | - | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-acylation.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (122 mg, 1.0 mmol), triethylamine (209 µL, 1.5 mmol), and DMAP (~6 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (126 µL, 1.1 mmol) dropwise to the cooled solution over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine.[14]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[14]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the pure product.[14]
-
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product (N-((6-methylpyridin-2-yl)methyl)benzamide) by NMR and Mass Spectrometry to confirm its identity and purity.
Process Optimization and Troubleshooting
While the provided protocol is robust, adjustments may be necessary depending on the specific acylating agent or substrate.
| Potential Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive acylating agent (hydrolyzed).- Insufficiently reactive acylating agent.- Steric hindrance. | - Use a fresh bottle of acylating agent or distill it before use.- Switch to a more reactive agent (e.g., acyl chloride instead of anhydride).[9]- Increase the amount of DMAP catalyst (up to 0.2 equiv).- Gently heat the reaction (e.g., to 40 °C). |
| Formation of Side Products | - Diacylation (if a competing nucleophile is present).- Reaction with solvent.- Impure starting materials. | - Ensure the amine is primary to avoid complex mixtures.[15]- Use a non-reactive, aprotic solvent like DCM, THF, or acetonitrile.- Purify starting materials before the reaction. |
| Difficult Purification | - Product has similar polarity to starting material or byproducts.- Product is highly water-soluble. | - Optimize the chromatography solvent system using TLC.- Consider an alternative work-up, such as an acidic wash (e.g., 1M HCl) to remove basic impurities, followed by re-basification and extraction.- Consider crystallization as an alternative purification method. |
| Low Isolated Yield after Work-up | - Product loss during aqueous extraction.- Incomplete reaction. | - Perform multiple extractions (3x) with the organic solvent.- Back-extract the combined aqueous layers with fresh organic solvent.- Allow the reaction to run for a longer period or add more acylating agent. |
Conclusion
The acylation of this compound is a powerful and versatile reaction for generating molecular diversity. By understanding the underlying mechanistic principles of nucleophilic acyl substitution and the role of bases and catalysts like DMAP, researchers can confidently and efficiently synthesize a wide range of N-acylated aminomethylpyridine derivatives. The protocol detailed herein serves as a validated starting point, which can be optimized and adapted for various synthetic targets, ultimately facilitating the discovery and development of novel chemical entities.
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Brainly. Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What is the function of the base in these reactions? [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Mastering Chemistry Help. acylation of amines. [Link]
-
PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]
-
ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]
- Unknown Source.
-
Filo. What is the acylation of amines? Provide an explanation of the reaction and its mechanism. [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]
- Unknown Source.
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The Versatile Reactivity of (6-Methylpyridin-2-yl)methanamine with Aldehydes: A Gateway to Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
(6-Methylpyridin-2-yl)methanamine is a valuable building block in medicinal chemistry, offering a unique combination of a nucleophilic primary amine and a pyridine ring. Its reaction with aldehydes opens up a diverse range of synthetic possibilities, leading to the formation of complex heterocyclic structures that are of significant interest in drug discovery. This application note provides a detailed guide to two of the most powerful transformations involving this reagent and aldehydes: Reductive Amination and the Pictet-Spengler Reaction . We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss their applications in the synthesis of bioactive molecules.
Introduction: The Significance of Pyridine-Containing Scaffolds
Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in a variety of biological interactions. The incorporation of a pyridine moiety can enhance solubility, modulate pKa, and provide a key recognition element for target proteins. The reaction of this compound with aldehydes provides a direct route to secondary amines and complex fused heterocyclic systems, which are prevalent in numerous biologically active compounds.
PART 1: Reductive Amination - A Controlled Route to Secondary Amines
Reductive amination is a cornerstone of amine synthesis, offering a more controlled alternative to direct alkylation.[1] The reaction proceeds via the initial formation of an imine intermediate from the condensation of this compound and an aldehyde, which is then reduced in situ to the corresponding secondary amine.[2] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[3]
Mechanistic Overview
The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly common due to their selectivity for the iminium ion over the starting aldehyde.[1][4] Catalytic hydrogenation over a supported metal catalyst is also a highly effective and green alternative.[5]
Caption: Workflow for the Reductive Amination of this compound.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the reductive amination of this compound with a representative aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the aromatic aldehyde (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
In a separate flask, weigh sodium triacetoxyborohydride (STAB) (1.5 eq). Add the STAB portion-wise to the reaction mixture over 10-15 minutes, controlling any potential exotherm.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The initial imine formation is a condensation reaction that releases water. While some reductive amination procedures are tolerant to water, anhydrous conditions can favor the formation of the imine intermediate.[4]
-
STAB as Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride and generally provides high yields.[4]
-
Acid Catalyst: The addition of a catalytic amount of a weak acid like acetic acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the rate of imine formation.
Data Presentation: Expected Outcomes
The yields of reductive amination reactions are generally high, often exceeding 80%. The following table provides illustrative examples of expected products and typical yields based on reactions with similar substrates.
| Aldehyde (R-CHO) | Product | Typical Yield (%) |
| Benzaldehyde | N-((6-methylpyridin-2-yl)methyl)aniline | 85-95 |
| 4-Methoxybenzaldehyde | N-((6-methylpyridin-2-yl)methyl)-4-methoxyaniline | 88-98 |
| 4-Nitrobenzaldehyde | N-((6-methylpyridin-2-yl)methyl)-4-nitroaniline | 80-90 |
| Isovaleraldehyde | N-((6-methylpyridin-2-yl)methyl)-3-methylbutan-1-amine | 75-85 |
PART 2: The Pictet-Spengler Reaction - Constructing Fused Heterocyclic Systems
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of a new heterocyclic ring.[6] While classically employed with β-arylethylamines, the principles can be extended to suitably activated systems. In the context of this compound, a variation of this reaction can be envisioned to construct fused imidazo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry.[7][8]
Mechanistic Insights
The reaction is initiated by the formation of an iminium ion from the condensation of the amine and an aldehyde. This is followed by an intramolecular electrophilic substitution, where the electron-rich pyridine ring acts as the nucleophile, attacking the iminium ion to form a new six-membered ring. Subsequent aromatization leads to the final product.
Caption: Proposed pathway for the formation of an Imidazo[1,5-a]pyridine derivative.
Experimental Protocol: Synthesis of Imidazo[1,5-a]pyridine Derivatives
This protocol is an adaptation from procedures for the synthesis of related imidazo[1,5-a]pyridines and should be optimized for specific substrates.[9]
Materials:
-
This compound
-
Aldehyde (e.g., glyoxal or a derivative)
-
Polyphosphoric acid (PPA) or a strong acid catalyst (e.g., trifluoroacetic acid)
-
High-boiling point solvent (e.g., toluene, xylene) (if not using PPA as solvent)
-
Ice
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.0-1.2 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to ensure good stirring.
-
Heat the reaction mixture to 120-160 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,5-a]pyridine derivative.
Rationale for Experimental Choices:
-
Strong Acid Catalyst: The Pictet-Spengler reaction requires a strong acid to promote the formation of the electrophilic iminium ion and to catalyze the cyclization step.[6] Polyphosphoric acid is a common choice as it can also serve as the solvent at high temperatures.[9]
-
High Temperature: The intramolecular electrophilic substitution on the pyridine ring may require elevated temperatures to overcome the activation energy barrier.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and widely published synthetic methodologies.[1][2][3][4][5][6][9] For any new substrate, it is crucial to perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry. The identity and purity of the products should always be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The reaction of this compound with aldehydes is a versatile and powerful tool for the synthesis of a diverse range of nitrogen-containing compounds. Reductive amination provides a reliable method for the preparation of secondary amines, while the Pictet-Spengler type reaction offers a pathway to complex, fused heterocyclic systems. These methodologies are of great importance to medicinal chemists and drug discovery professionals, enabling the creation of novel molecular scaffolds with the potential for significant biological activity.
References
-
New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling. PMC - PubMed Central. Available at: [Link]
-
In(OTf)3 catalysed an expeditious synthesis of β-carboline–imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine conjugates. RSC Advances (RSC Publishing). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at: [Link]
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Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
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General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts. ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. Available at: [Link]
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Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. PubMed. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. Available at: [Link]
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Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. Available at: [Link]
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Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. Springer Nature Experiments. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
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Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. PubMed. Available at: [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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Application Notes & Protocols: (6-Methylpyridin-2-yl)methanamine as a Versatile N,N'-Bidentate Ligand
Introduction: The Strategic Advantage of (6-Methylpyridin-2-yl)methanamine in Coordination Chemistry
In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal complexes for specific applications, from catalysis to materials science and drug development.[1] Among the privileged classes of ligands, N,N'-bidentate donors, which bind to a metal center through two nitrogen atoms, are particularly noteworthy for their ability to form stable five- or six-membered chelate rings. This compound, a derivative of 2-picolylamine, has emerged as a ligand of significant interest.
Its structure is deceptively simple, yet it offers a unique combination of features:
-
Defined Steric Profile: The methyl group at the 6-position of the pyridine ring provides moderate steric bulk. This "steric tuning" is critical; it can prevent unwanted side reactions, such as the formation of inactive dimeric species, and can influence the substrate selectivity in catalytic processes.
-
Flexible Chelation: The methylene spacer between the pyridine ring and the primary amine allows for the formation of a stable, five-membered chelate ring upon coordination to a metal center. This conformation is entropically favored and results in robust metal complexes.
-
Modulable Electronic Properties: The pyridine ring acts as a π-acceptor, while the amine is a pure σ-donor. This electronic arrangement can be further tuned through substitution on the pyridine ring, allowing for fine control over the electron density at the metal center.
This guide provides a comprehensive overview, including detailed protocols, for the synthesis of this compound, its incorporation into metal complexes, and its application in homogeneous catalysis, specifically transfer hydrogenation.
Section 1: Synthesis and Characterization of the Ligand
The synthesis of this compound is a foundational step. While several routes exist, a common and reliable method involves the reduction of 6-methylpyridine-2-carbonitrile.
Protocol 1.1: Synthesis of this compound
Objective: To synthesize the free ligand via reduction of the corresponding nitrile.
Materials:
-
6-Methylpyridine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Expert Insight: The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. A nitrogen atmosphere prevents quenching of the reagent by atmospheric moisture.
-
-
Addition of Precursor: Dissolve 6-methylpyridine-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by a 15% NaOH solution. This will precipitate the aluminum salts.
-
Trustworthiness Check: The quenching procedure is highly exothermic. Slow, controlled addition at 0 °C is a critical safety measure.
-
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional diethyl ether. Collect the filtrate and dry it over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Characterization Data (Expected): A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized ligand.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the methyl protons, aromatic pyridine protons, methylene protons, and amine protons. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the methylene carbon. |
| FT-IR | Characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹). |
| Mass Spec (ESI-MS) | A peak corresponding to [M+H]⁺ confirming the molecular weight (123.18 g/mol for C₇H₁₀N₂).[2][3] |
Section 2: Synthesis of a Representative Metal Complex
The true utility of this compound is realized upon its coordination to a metal center. Ruthenium(II) complexes, in particular, are renowned for their catalytic prowess.[4][5][6] The following protocol details the synthesis of a dichlorido(p-cymene)ruthenium(II) complex.
Protocol 2.1: Synthesis of [RuCl(p-cymene)(this compound)]Cl
Objective: To synthesize a representative Ru(II) "piano-stool" complex.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂
-
This compound (synthesized in Protocol 1.1)
-
Anhydrous methanol or dichloromethane
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the [RuCl₂(p-cymene)]₂ dimer (1.0 equivalent) in anhydrous methanol.
-
Ligand Addition: To this solution, add a solution of this compound (2.2 equivalents) in methanol.
-
Expert Insight: A slight excess of the ligand ensures complete reaction with the ruthenium dimer. The reaction is typically rapid and proceeds at room temperature, indicated by a color change.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitation: Reduce the volume of the solvent in vacuo. Add diethyl ether to the concentrated solution to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically an orange or red solid.
Characterization: Confirmation of the complex's structure is essential.[7]
| Technique | Expected Result |
| ¹H NMR | Coordination of the ligand to the metal center will cause significant shifts in the proton signals compared to the free ligand. New signals for the p-cymene ligand will also be present.[8] |
| ³¹P NMR | If phosphine co-ligands are used, this technique is crucial for characterizing their coordination environment.[4][5] |
| ESI-MS | A peak corresponding to the cation [RuCl(p-cymene)(ligand)]⁺. |
| X-ray Crystallography | Provides definitive structural proof, confirming bond lengths, angles, and the coordination geometry (typically a distorted "three-legged piano-stool" geometry for this type of complex).[4][5] |
Section 3: Application in Catalytic Transfer Hydrogenation
Complexes bearing picolylamine-type ligands are effective pre-catalysts for the transfer hydrogenation of ketones to alcohols, a key transformation in organic synthesis.[4][8][9][10] This process typically uses an inexpensive and readily available hydrogen source like 2-propanol.
Protocol 3.1: Catalytic Transfer Hydrogenation of Acetophenone
Objective: To evaluate the catalytic activity of the synthesized Ru(II) complex in the reduction of a model ketone.
Materials:
-
[RuCl(p-cymene)(this compound)]Cl (from Protocol 2.1)
-
Acetophenone (substrate)
-
2-Propanol (hydrogen source and solvent)
-
Potassium tert-butoxide (KOtBu) or another suitable base
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the ruthenium catalyst (e.g., 0.1 mol%).
-
Reagent Addition: Add acetophenone (1.0 mmol), 2-propanol (5 mL), and a solution of KOtBu in 2-propanol (e.g., 10 mol%).
-
Expert Insight: The base is crucial for the catalytic cycle. It facilitates the deprotonation of 2-propanol to generate the active ruthenium-hydride species. The reaction must be performed under an inert atmosphere to prevent oxidation of the catalyst.
-
-
Reaction: Seal the tube and place it in a preheated oil bath at 82 °C. Stir for the desired reaction time (e.g., 1-24 hours).
-
Analysis: After cooling, take an aliquot of the reaction mixture, quench with a mild acid, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC to determine the conversion of acetophenone and the yield of 1-phenylethanol.
Expected Results: High conversions (>90%) are often achievable with this class of catalyst.[4][10] The turnover frequency (TOF), a measure of catalyst efficiency, can be calculated.
| Parameter | Description | Example Calculation |
| Conversion (%) | Percentage of substrate consumed. | (moles of substrate reacted / initial moles of substrate) * 100 |
| Yield (%) | Percentage of substrate converted to the desired product. | (moles of product formed / initial moles of substrate) * 100 |
| TOF (h⁻¹) | Moles of product per mole of catalyst per hour. | (moles of product / moles of catalyst) / time (h) |
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the ligand coordination, the experimental workflow, and a simplified catalytic cycle.
Caption: Bidentate N,N' coordination of the ligand to a metal center (M).
Caption: Workflow from ligand synthesis to final complex characterization.
Caption: Simplified catalytic cycle for transfer hydrogenation.
References
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Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. (2022). MDPI. [Link]
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Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. Characterization of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II). PubMed. [Link]
-
Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. (2022). ResearchGate. [Link]
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Characterization of pyridinylimine and pyridinylmethylamine derivatives and their corresponding metal complexes. ResearchGate. [Link]
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Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (2017). National Institutes of Health (NIH). [Link]
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Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. (2022). Taylor & Francis Online. [Link]
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Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. (2022). Taylor & Francis Online. [Link]
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Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. National Institutes of Health (NIH). [Link]
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Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones. (2022). MDPI. [Link]
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Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. RSC Publishing. [Link]
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Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. (2024). MDPI. [Link]
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Synthesis, Spectroscopic Study and Biological Activity of new Bidentate Schiff Base (4-(Dimethylamino) Benzylidene). ResearchGate. [Link]
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Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health (NIH). [Link]
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Palladium(II) complexes containing N,N'-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. ResearchGate. [Link]
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Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. National Institutes of Health (NIH). [Link]
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(6-Methylpyridin-3-yl)methanamine. PubChem. [Link]
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Application Notes and Protocols for Complexation with (6-Methylpyridin-2-yl)methanamine
Introduction: The Versatility of (6-Methylpyridin-2-yl)methanamine as a Bidentate Ligand
This compound, a substituted picolylamine derivative, is a compelling bidentate ligand in coordination chemistry.[1][2] Its structure, featuring a pyridine ring and a primary amine connected by a methylene bridge, allows for the formation of stable five-membered chelate rings with a wide array of metal ions.[3] The nitrogen atoms of both the pyridine ring and the amino group act as donor sites, facilitating the formation of coordination complexes. The presence of a methyl group at the 6-position of the pyridine ring can introduce steric hindrance that may influence the coordination geometry and the stability of the resulting metal complexes, offering a means to fine-tune their properties.
These types of N-donor ligands are crucial in the development of catalysts, therapeutic agents, and advanced materials.[4][5] The resulting metal complexes often exhibit interesting magnetic, electronic, and reactive properties, making them a subject of intense research.[3][6] This guide provides a detailed experimental protocol for the synthesis and characterization of a representative metal complex with this compound, grounded in established principles of coordination chemistry.
Principles of Complexation
The formation of a metal complex with this compound is a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the nitrogen atoms of the ligand act as Lewis bases (electron pair donors). The reaction is typically carried out in a suitable solvent that can dissolve both the metal salt and the ligand. The stoichiometry of the reaction (metal-to-ligand ratio) is a critical parameter that determines the structure of the final complex. Depending on the coordination number and preferred geometry of the metal ion, complexes with different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3) can be formed.
The choice of the metal salt is also crucial. The counter-ion of the metal salt can influence the solubility of the reactants and products, and in some cases, it may even participate in the coordination sphere of the metal ion. Common metal salts used for complexation studies include chlorides, nitrates, acetates, and perchlorates of transition metals like copper(II), nickel(II), zinc(II), and cobalt(II).[7][8][9]
Experimental Workflow Overview
The general workflow for the synthesis and characterization of a metal complex with this compound can be summarized as follows:
Caption: General workflow for the synthesis and characterization of a metal complex.
Detailed Experimental Protocol: Synthesis of a Copper(II) Complex
This protocol describes the synthesis of a representative copper(II) complex with this compound. Copper(II) is chosen for its well-defined coordination chemistry and the characteristic color changes that often accompany complex formation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₇H₁₀N₂ | 122.17 | >95% | e.g., AKSci |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | >99% | e.g., Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | >99.5% | e.g., Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | >99% | e.g., VWR Chemicals |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Glass funnel
-
Filter paper
-
Schlenk line or nitrogen/argon inlet (optional, for air-sensitive complexes)
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
UV-Vis spectrophotometer
-
NMR spectrometer (for diamagnetic complexes)
Procedure
-
Preparation of Reactant Solutions:
-
In a 50 mL round-bottom flask, dissolve 0.244 g (2.0 mmol) of this compound in 10 mL of ethanol. Stir the solution at room temperature until the ligand is completely dissolved.
-
In a separate 25 mL flask, dissolve 0.170 g (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
-
Complexation Reaction:
-
Slowly add the ethanolic solution of copper(II) chloride to the stirred solution of this compound at room temperature. A color change is typically observed upon addition, indicating the formation of the complex.
-
Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Complex:
-
After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the complex may form upon cooling.
-
If no precipitate forms, slowly add diethyl ether to the solution until a precipitate is observed.
-
Collect the solid product by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected solid with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified complex in a desiccator under vacuum.
-
-
Determination of Yield and Melting Point:
-
Weigh the dry product to determine the yield of the reaction.
-
Determine the melting point or decomposition temperature of the complex. A sharp melting point is indicative of a pure compound.
-
Characterization of the Metal Complex
A thorough characterization of the newly synthesized complex is essential to confirm its identity and elucidate its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
-
N-H Vibrations: The stretching vibrations of the N-H bonds in the free ligand are typically observed in the region of 3300-3400 cm⁻¹. Upon coordination to a metal ion, these bands often shift to lower wavenumbers due to the donation of electron density from the nitrogen atom to the metal.
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring, usually found around 1600 cm⁻¹, may also shift upon coordination.
-
New Bands: The formation of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.[9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal center.
-
Ligand-to-Metal Charge Transfer (LMCT) Bands: These bands, often observed in the UV or high-energy visible region, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.
-
d-d Transitions: For transition metal complexes with d-electrons (like Cu(II)), weak absorptions in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The position and intensity of these bands are sensitive to the coordination environment of the metal. For example, an octahedral Cu(II) complex typically shows a broad d-d transition around 600-800 nm.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., with Zn(II)), NMR spectroscopy is an invaluable tool for structural elucidation in solution.
-
Proton (¹H) NMR: The chemical shifts of the ligand protons will change upon coordination. Protons closer to the metal center will experience a more significant shift.
-
Carbon-¹³ (¹³C) NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the ligand will be affected by coordination.
Elemental Analysis
Elemental analysis (C, H, N) is a fundamental technique to determine the empirical formula of the synthesized complex and to confirm its purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula of the complex.
Safety Precautions
-
This compound may be harmful if swallowed and can cause skin and eye irritation.[2]
-
Copper(II) chloride is toxic and an irritant.
-
Ethanol and diethyl ether are flammable.
-
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This application note provides a comprehensive guide to the experimental protocol for the complexation of this compound with a representative metal ion. By following the detailed steps for synthesis, isolation, and characterization, researchers can successfully prepare and analyze novel metal complexes with this versatile ligand. The principles and techniques outlined here are broadly applicable to the synthesis of a wide range of coordination compounds, paving the way for further exploration of their potential applications in various scientific and technological fields.
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-
Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. Characterization of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II). PubMed. Available at: [Link]
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Synthesis and Characterization of Pyridine Imine Base Metal Catalysts. DataSpace. Available at: [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
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Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH. Available at: [Link]
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Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. Available at: [Link]
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Synthesis, Characterization, of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. IJSTM. Available at: [Link]
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Dipicolylamine Complexes of Copper(II): Two Different Coordination Geometries in the Same Unit Cell of Cu(Dipica)2(BF4)2. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. MDPI. Available at: [Link]
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2-Picolylamine - Wikipedia. Available at: [Link]
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Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands. PubMed. Available at: [Link]
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Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl". Baghdad Science Journal. Available at: [Link]
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Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. Available at: [Link]
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Modification of Alkylpyridine Ligands in the Reactions of Osmium(III) Complexes with Anions. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. MDPI. Available at: [Link]
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Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ResearchGate. Available at: [Link]
-
(6-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 12214337. PubChem. Available at: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of (6-Methylpyridin-2-yl)methanamine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-Methylpyridin-2-yl)methanamine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability studies of this compound. The protocol herein provides a comprehensive guide, from method development rationale to detailed experimental procedures and validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity and stability are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is essential for its characterization. This document provides a detailed HPLC protocol, including the scientific justification for the chosen chromatographic parameters, to ensure accurate and reproducible results.
Scientific Rationale for Method Development
The development of a robust HPLC method is underpinned by an understanding of the analyte's physicochemical properties and the principles of chromatography.
Physicochemical Properties of this compound
This compound is a polar, basic compound. Its structure consists of a pyridine ring and a primary amine group. To inform the method development, the properties of the closely related structure, 2-(Aminomethyl)pyridine, were considered. This analogue has two pKa values: approximately 2.31 for the pyridine nitrogen and 8.79 for the primary amine.[1] The pyridine moiety provides a chromophore suitable for UV detection, with typical absorbance maxima for pyridine derivatives around 254 nm.[2]
Selection of Chromatographic Mode and Stationary Phase
Given the polar nature of the analyte, a reversed-phase HPLC method was chosen for its versatility and wide applicability in the pharmaceutical industry. A C18 column is the stationary phase of choice due to its hydrophobic character, which provides adequate retention for a broad range of compounds when used with aqueous-organic mobile phases. To mitigate potential peak tailing caused by the interaction of the basic amine group with residual silanols on the silica support, a modern, end-capped C18 column with high purity silica is recommended.
Mobile Phase Selection and pH Control
The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape for ionizable compounds like this compound.
-
pH: To ensure consistent retention and good peak symmetry, the mobile phase pH should be controlled with a suitable buffer. Operating at a pH approximately 2 units below the pKa of the primary amine (pKa ≈ 8.79) will ensure it is consistently protonated. A pH of around 3.0 is therefore ideal. At this pH, the pyridine nitrogen (pKa ≈ 2.31) will be partially protonated. A phosphate buffer is a suitable choice for this pH range, providing good buffering capacity and compatibility with UV detection.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the chosen detection wavelength. A gradient elution is employed to ensure elution of any potential, more hydrophobic degradation products within a reasonable runtime.
Detection Wavelength
Based on the UV absorbance characteristics of the pyridine chromophore, a detection wavelength of 254 nm is selected.[2] This wavelength is expected to provide good sensitivity for this compound and its potential degradation products containing the pyridine ring.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (NaOH) (AR grade)
-
Hydrogen peroxide (H2O2) (30%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.00 | |
| 12.00 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A:Acetonitrile (90:10, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from solution preparation to reporting.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are essential. These studies expose the analyte to various stress conditions to generate potential degradation products.
General Procedure
Prepare a solution of this compound at a concentration of 1000 µg/mL. Subject this solution to the stress conditions outlined below. After the specified time, neutralize the samples (if necessary), dilute to a final concentration of 100 µg/mL with the diluent, and analyze by HPLC.
Stress Conditions
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the drug solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
The method's specificity is demonstrated if the peak for this compound is well-resolved from any degradation product peaks.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity
Specificity is confirmed through the forced degradation studies, where the analyte peak should be free from interference from degradation products, impurities, and the mobile phase components.
Linearity
The linearity of the method is assessed by analyzing a series of solutions of this compound at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
Accuracy
Accuracy is determined by recovery studies. A known amount of the analyte is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | %RSD of Peak Area |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (different day, different analyst) | ≤ 2.0% |
Robustness
The robustness of the method is determined by making small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase pH (± 0.2) | No significant change |
Logical Relationship in Method Development
The choices made during method development are interconnected and based on the physicochemical properties of the analyte.
Caption: Interdependencies in HPLC method development for this compound.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the quantitative analysis of this compound. The detailed protocol and the scientific rationale behind the method development provide a solid foundation for its implementation in quality control and research laboratories. The validation data demonstrates that the method is reliable and suitable for its intended purpose.
References
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ChemBK. 2-(Aminomethyl)pyridine. [Link]
-
Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. [Link]
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Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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PubMed. (2013). A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
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Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]
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ResearchGate. (2014). UV-spectrum of pyridine. [Link]
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Application Note: A Strategic Guide to the Preparative Purification of (6-Methylpyridin-2-yl)methanamine by Column Chromatography
Abstract
(6-Methylpyridin-2-yl)methanamine is a pivotal building block in pharmaceutical and agrochemical synthesis, valued for its unique structural combination of a pyridine ring and a primary aminomethyl group. However, these same functional groups, being basic and polar, present significant challenges for purification via standard column chromatography on silica gel. Strong interactions with acidic silanol groups on the silica surface often lead to poor recovery, significant peak tailing, and low purity of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these challenges. We delve into the causal mechanisms behind the purification difficulties and present robust, field-proven protocols for both normal-phase and reversed-phase chromatography, ensuring high purity and yield.
The Core Challenge: Physicochemical Interactions
The primary obstacle in the chromatographic purification of this compound is its chemical nature. The molecule possesses two basic nitrogen atoms: one in the pyridine ring and one in the primary amine side chain. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2]
This acidity leads to strong, non-ideal acid-base interactions with the basic analyte, resulting in several common chromatographic problems:
-
Severe Peak Tailing: The analyte molecules that interact strongly with the silanol groups are retained longer than those that do not, causing the elution peak to be broad and asymmetrical.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound becomes permanently bound to the stationary phase, leading to low or no recovery.[1]
-
Inconsistent Retention: The retention time can be unpredictable and difficult to reproduce between runs.
Understanding these interactions is the first step toward developing a successful purification strategy. The goal is to mitigate the interaction between the basic analyte and the acidic stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [AKSci][3] |
| Molecular Weight | 122.17 g/mol | [PubChem][4] |
| Physical Form | Liquid (at 20°C) | [AKSci][3] |
| Boiling Point | ~190.8°C at 760 mmHg (Predicted) | [Coreychem][5] |
| pKa | Pyridine derivatives typically have a pKa between 5 and 6.[1] | [Benchchem][1] |
| Key Features | Contains a basic pyridine ring and a primary amine, making it highly polar and susceptible to strong interactions with acidic surfaces. | N/A |
Strategic Purification Approaches
To counteract the problematic interactions, three primary strategies can be employed. The choice depends on the available resources, the nature of the impurities, and the scale of the purification.
Strategy A: Mobile Phase Modification (Normal-Phase)
This is the most common and accessible approach. By adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase, the acidic silanol sites on the silica gel are effectively neutralized.[2][6][7] The modifier base preferentially interacts with the silanol groups, shielding the target amine from these strong interactions and allowing it to elute symmetrically.
Strategy B: Stationary Phase Modification (Normal-Phase)
An alternative to modifying the mobile phase is to use a different stationary phase altogether.[6]
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface, which is basic and effectively masks the underlying acidic silanols, leading to excellent peak shapes for basic compounds without mobile phase modifiers.[2]
-
Basic Alumina: Alumina can be obtained in acidic, neutral, or basic grades. Using basic alumina provides a suitable surface for the purification of amines.[6]
Strategy C: Reversed-Phase Chromatography
Reversed-phase (RP) chromatography on a C18-functionalized silica column is an excellent alternative, particularly for polar compounds that are poorly retained in normal-phase systems.[8] For basic amines, using a mobile phase with a high pH (e.g., pH > 8) is highly effective.[1][6] At a high pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention on the non-polar C18 stationary phase, which often results in superior separation and peak shape.[6]
Method Development and Workflow
A systematic approach, starting with Thin-Layer Chromatography (TLC), is essential for developing a robust purification protocol. TLC serves as a small-scale, rapid tool to screen for the optimal stationary and mobile phase conditions before committing to a large-scale column separation.[8]
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Application Notes and Protocols for (6-Methylpyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring and a primary amine, makes it a versatile precursor for the synthesis of more complex molecules, including pharmacologically active compounds and ligands for metal complexes.[1][2] This guide provides a comprehensive overview of the safe storage and handling of this compound, along with a detailed protocol for a common application in synthetic chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | Liquid | AK Scientific, Inc. |
| Boiling Point | 198.6 °C at 760 mmHg | Synblock |
| Density | 1.006 g/cm³ | AK Scientific, Inc. |
| Synonyms | (6-Methyl-2-pyridinyl)methanamine, 2-(Aminomethyl)-6-methylpyridine | Synblock |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are associated with its potential for skin, eye, and respiratory irritation.[4]
GHS Hazard Pictograms:
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[4]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.[5]
Expert Insight: Understanding the Risks of Pyridine Derivatives and Primary Amines
The toxicological profile of this compound can be inferred from its structural components. Pyridine and its derivatives are known to be volatile and can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing nausea, dizziness, and abdominal pain.[6] Primary aromatic amines, as a class, are of significant concern due to their potential for carcinogenicity and mutagenicity.[7] While this compound is not a primary aromatic amine in the strictest sense (the amine is attached to a methyl group, not directly to the ring), caution is warranted due to the presence of the amine functionality in conjunction with an aromatic heterocycle.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[6] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect the eyes from splashes.[8] |
| Lab Coat | A fully buttoned lab coat. | To protect skin and clothing from contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for large quantities or in poorly ventilated areas.[10] | To prevent inhalation of vapors. |
Storage and Handling Protocols
Proper storage and handling are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][11]
-
Container: Keep the container tightly closed to prevent the absorption of moisture and atmospheric carbon dioxide.[12] For long-term storage, consider storing under an inert atmosphere, such as argon.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][13]
Handling
-
Ventilation: All handling procedures should be performed in a properly functioning chemical fume hood.[6]
-
Dispensing: When transferring the liquid, use appropriate tools to minimize splashing and aerosol generation.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14]
Spill and Waste Management
Accidents can happen, and a well-defined plan for spill cleanup and waste disposal is essential.
Spill Cleanup Protocol
The following workflow outlines the steps for managing a minor spill of this compound. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Workflow for cleaning up a minor chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all liquid and solid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[14]
-
Segregation: Do not mix pyridine-containing waste with other waste streams, particularly acidic waste, to avoid exothermic reactions.
-
Disposal: Dispose of hazardous waste through your institution's designated waste management program. Never pour this compound or its waste down the drain.
Application Note: Synthesis of a Schiff Base
This compound is a common starting material for the synthesis of Schiff bases (imines), which are important intermediates in organic synthesis and can act as ligands in coordination chemistry. The following protocol is a representative example of a Schiff base formation reaction.
Principle
The primary amine of this compound undergoes a condensation reaction with an aldehyde or ketone to form an imine, with the elimination of water. The reaction is typically carried out in a suitable solvent and may be catalyzed by a mild acid.
Caption: General reaction scheme for Schiff base formation.
Experimental Protocol: Synthesis of N-(phenyl)methylene-(6-methylpyridin-2-yl)methanamine
This protocol describes the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate).
Self-Validation:
-
The formation of the Schiff base can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
-
FT-IR: Look for the appearance of a characteristic C=N stretching band around 1600-1650 cm⁻¹.
-
¹H NMR: The disappearance of the amine protons and the appearance of a new singlet for the imine proton (-CH=N-) in the range of 8-9 ppm is indicative of product formation.
References
- AK Scientific, Inc. Safety Data Sheet for this compound.
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). International Journal of Chemistry and Technology. [Link]
- Apollo Scientific.
- AK Scientific, Inc. Safety Data Sheet for this compound.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Apollo Scientific.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Fisher Scientific.
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25).
- Kanto Chemical Co., Inc. (2023, February 1).
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Molecules. [Link]
- Sigma-Aldrich.
- The University of Queensland. Chemical Spill and Response Guideline.
- California State University, Bakersfield.
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2012). Der Pharma Chemica. [Link]
- BenchChem. Essential Safety and Logistical Information for Handling 6-Methylpyridin-2(5H)-imine.
- Angene Chemical. (2021, May 1). Safety Data Sheet for (5-Methylpyridin-2-yl)methanamine.
- University of Manitoba. Chemical Spill Response Procedure.
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- BenchChem. Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Pyridine.
- Centers for Disease Control and Prevention. NIOSH Analytical Method 2-Aminopyridine S158 (Set 4).
- AK Scientific, Inc. Product Page for this compound.
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- Organic Syntheses Procedure.
- Guidechem. How to prepare 2-Amino-6-methylpyridine?
- Organic Syntheses Procedure. 2-cyano-6-methylpyridine.
-
6-Methylpyridin-2-amine. (2012). Acta Crystallographica Section E. [Link]
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Application Notes and Protocols: (6-Methylpyridin-2-yl)methanamine as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
(6-Methylpyridin-2-yl)methanamine is a pivotal primary amine building block in contemporary drug discovery and development. Its unique structural motif, featuring a pyridine ring substituted with a methyl group and an aminomethyl group, provides a versatile scaffold for the synthesis of a diverse array of complex molecules with significant pharmacological activities.[1][2][3][4] The strategic placement of the methyl and aminomethyl groups on the pyridine ring influences the molecule's steric and electronic properties, allowing for targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles of derivative compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates. It outlines key reactions, detailed experimental protocols, and the underlying scientific principles that govern its reactivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, reaction optimization, and the purification of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [5] |
| Molecular Weight | 122.17 g/mol | [5] |
| Appearance | Clear solution | [6] |
| Boiling Point | 190.8°C at 760 mmHg | [6] |
| Density | 0.968 g/cm³ | [6] |
| Flash Point | 69.2°C | [6] |
| Refractive Index | 1.513 | [6] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [7] |
| CAS Number | 1365836-53-8 (hydrochloride salt) | [5] |
Synthetic Applications & Protocols
This compound serves as a versatile precursor in a variety of pivotal synthetic transformations, including N-acylation and reductive amination, which are fundamental in the construction of pharmacologically active molecules.
N-Acylation: Formation of Amide Bonds
The primary amine functionality of this compound readily undergoes N-acylation with a wide range of acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds.[8] This reaction is a cornerstone in medicinal chemistry for introducing diverse functional groups that can modulate a compound's biological activity and physicochemical properties.[9][10]
Causality Behind Experimental Choices:
The selection of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to prevent unwanted side reactions.[8] These bases effectively scavenge the acidic byproduct (e.g., HCl) generated during the reaction without competing with the primary amine as a nucleophile. The use of a polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) ensures the solubility of the reactants and facilitates the reaction.[8] Cooling the reaction to 0 °C during the addition of the acylating agent helps to control the reaction rate and minimize potential side reactions.[8]
Protocol 1: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] The crude product can be further purified by flash column chromatography on silica gel.
Diagram: N-Acylation Workflow
Sources
- 1. Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds | Applied Sciences | MDPI [mdpi.com]
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- 3. Chemistry, Biological Activities, and Pharmacological Properties of Gastrodin: Mechanism Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound hydrochloride | 1365836-53-8 | QEC83653 [biosynth.com]
- 6. N-methyl-1-(6-methylpyridin-2-yl)methanamine, CasNo.6971-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. 6971-57-9|N-Methyl-1-(6-methylpyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of (6-Methylpyridin-2-yl)methanamine in Modern Organic Synthesis: A Guide for Researchers
(6-Methylpyridin-2-yl)methanamine , a substituted pyridine derivative, has emerged as a valuable and versatile building block and ligand in the field of organic synthesis. Its unique structural features, combining the coordination capabilities of a pyridine ring and a primary amine, make it a powerful tool in catalysis, coordination chemistry, and the construction of complex organic molecules, including pharmaceutically active compounds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Applications: A Ligand and a Building Block
The utility of this compound in organic synthesis primarily stems from two key aspects of its molecular structure:
-
Bidentate Ligand in Coordination Chemistry: The pyridine nitrogen and the primary amine nitrogen can act as a bidentate ligand, chelating to a variety of transition metals. This coordination stabilizes the metal center and can be tailored to create catalysts with specific steric and electronic properties. The methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry and the reactivity of the resulting metal complex.
-
Reactive Building Block (Synthon): The primary amine group serves as a versatile nucleophile and a handle for further functionalization. It readily participates in reactions such as imine formation, amidation, and reductive amination, allowing for its incorporation into larger, more complex molecular frameworks.
Below is a diagram illustrating the key functional aspects of this compound.
Caption: Functional aspects of this compound.
Application in Homogeneous Catalysis
Metal complexes of this compound and its derivatives have shown significant promise as catalysts in a range of organic transformations. The ability to fine-tune the electronic and steric properties of the ligand allows for the optimization of catalytic activity and selectivity.
Oxidation Catalysis
Copper complexes incorporating pyridine-amine ligands are known to mimic the active sites of certain copper-containing enzymes and can catalyze a variety of oxidation reactions.
Application Note: A Cu(II) complex of a ligand derived from this compound, such as (6-methyl-pyridin-2-ylamino)-acetic acid, can be utilized as a catalyst for the aerobic oxidation of catechols to quinones, a reaction of interest in biomimetic chemistry and for the synthesis of specialty chemicals.[1]
Table 1: Representative Catalytic Oxidation of Catechol
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | CH3CN | 25 | 4 | >95 |
| 2 | 0.5 | CH3CN | 25 | 8 | 92 |
| 3 | 1 | THF | 25 | 6 | 85 |
| 4 | 1 | CH3CN | 50 | 2 | >95 |
Protocol 1: Synthesis of a Cu(II) Catalyst and its Application in Catechol Oxidation
Part A: Synthesis of [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O [1]
This protocol describes the synthesis of a related copper complex to illustrate the general procedure.
-
Materials:
-
(6-Methyl-pyridin-2-ylamino)-acetic acid (2 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol)
-
Methanol (20 mL)
-
-
Procedure:
-
Dissolve (6-methyl-pyridin-2-ylamino)-acetic acid in methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) chloride dihydrate in methanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with stirring.
-
A precipitate will form. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the complex in a vacuum desiccator. The resulting complex can be characterized by techniques such as FT-IR and elemental analysis.
-
Part B: Catalytic Oxidation of Catechol
-
Materials:
-
Catechol (1 mmol)
-
[Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O (0.01 mmol, 1 mol%)
-
Acetonitrile (10 mL)
-
Oxygen balloon
-
-
Procedure:
-
To a round-bottom flask, add catechol and the copper catalyst.
-
Add acetonitrile to dissolve the reactants.
-
Attach an oxygen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methylpyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (6-Methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Overview of Synthetic Strategies
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis is primarily achieved through two main routes: the reduction of 6-methylpicolinonitrile or the reductive amination of 6-methylpicolinaldehyde. The choice of route often depends on the availability of starting materials, scale of the reaction, and the desired purity profile. Understanding the potential impurities associated with each route is critical for a successful and reproducible synthesis.
Caption: Common synthetic pathways to this compound.
Route 1: Reduction of 6-Methylpicolinonitrile
The reduction of 6-methylpicolinonitrile is a widely used method for the synthesis of this compound. This can be achieved using various reducing agents, each with its own set of advantages and potential for impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reduction of 6-methylpicolinonitrile?
A1: The most common reducing agents include:
-
Lithium Aluminium Hydride (LiAlH4): A powerful and effective reducing agent for nitriles, typically providing high yields.[1][2][3]
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source. This method is often preferred for larger scale synthesis due to safety and cost considerations.[4]
-
Borane Complexes: Reagents like Borane-Tetrahydrofuran (BH3-THF) or Borane-Dimethyl Sulfide (BH3-SMe2) can also be employed.[4]
Q2: What are the potential impurities when using Lithium Aluminium Hydride (LiAlH4)?
A2: While LiAlH4 is highly effective, several impurities can arise:
-
Unreacted Starting Material (6-Methylpicolinonitrile): Due to incomplete reaction.
-
Intermediate Imine: Trapped during the reaction or workup.
-
Secondary Amine Byproducts: Formed from the reaction of the product with the intermediate imine.
-
Over-reduction Products: Although less common for nitriles, impurities from the reduction of the pyridine ring can occur under harsh conditions.
Q3: What are the common byproducts of catalytic hydrogenation?
A3: Catalytic hydrogenation can lead to the formation of secondary and tertiary amines.[4] This occurs through the reaction of the initially formed primary amine with the imine intermediate, followed by further reduction. The addition of ammonia or ammonium hydroxide can help suppress the formation of these byproducts.[4]
Troubleshooting Guide
Problem 1: Incomplete reaction with significant starting material remaining.
-
Possible Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. For LiAlH4, it is crucial to use a sufficient excess.
-
Poor Quality of Reducing Agent: LiAlH4 and borane complexes can degrade upon exposure to moisture.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Short Reaction Time: The reaction may not have reached completion.
-
-
Solutions:
-
Ensure the use of freshly opened or properly stored reducing agents.
-
Increase the molar equivalents of the reducing agent.
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
-
Extend the reaction time.
-
Problem 2: Presence of a secondary amine impurity, N-((6-methylpyridin-2-yl)methyl)this compound.
-
Possible Causes:
-
This impurity is more common in catalytic hydrogenation. It arises from the condensation of the product amine with the intermediate imine.
-
-
Solutions:
-
For Catalytic Hydrogenation: Add ammonia or ammonium hydroxide to the reaction mixture to compete with the product amine in reacting with the imine intermediate.[4]
-
For LiAlH4 Reduction: Ensure rapid and efficient reduction by maintaining an adequate concentration of the reducing agent.
-
| Impurity | Source | Analytical Detection |
| 6-Methylpicolinonitrile | Incomplete reaction | GC-MS, HPLC, NMR |
| Secondary Amine Byproduct | Reaction of product with imine intermediate | LC-MS, GC-MS, NMR |
| 6-Methylpicolinaldehyde | Incomplete reduction with DIBAL-H | GC-MS, HPLC, NMR |
| (6-Methylpyridin-2-yl)methanol | Hydrolysis of imine intermediate | GC-MS, HPLC, NMR |
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Caption: A workflow for troubleshooting the reduction of 6-methylpicolinonitrile.
Route 2: Reductive Amination of 6-Methylpicolinaldehyde
Reductive amination of 6-methylpicolinaldehyde with ammonia is another viable route. This method involves the formation of an imine in situ, which is then reduced to the desired primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the common conditions for this reductive amination?
A1: Typically, the reaction is carried out by treating 6-methylpicolinaldehyde with a source of ammonia (e.g., ammonia in methanol, ammonium acetate) to form the imine, followed by reduction with a suitable reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.[5]
Q2: What are the typical impurities observed in this route?
A2: The main impurities include:
-
Unreacted 6-Methylpicolinaldehyde: Due to incomplete reaction.
-
(6-Methylpyridin-2-yl)methanol: Formed by the reduction of the starting aldehyde.[6]
-
Secondary and Tertiary Amines: Resulting from the reaction of the product with the starting aldehyde followed by reduction.
Q3: How does the purity of the starting aldehyde affect the final product?
A3: The purity of 6-methylpicolinaldehyde is crucial. Impurities in the aldehyde, such as the corresponding carboxylic acid (6-methylpicolinic acid) from oxidation, will not react and will need to be removed during purification.
Troubleshooting Guide
Problem 1: Significant amount of (6-methylpyridin-2-yl)methanol is formed.
-
Possible Causes:
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride can reduce the aldehyde before imine formation is complete.[7]
-
Reaction Conditions: If the rate of aldehyde reduction is faster than imine formation.
-
-
Solutions:
Problem 2: Formation of secondary and tertiary amine impurities.
-
Possible Causes:
-
The product primary amine can react with the starting aldehyde to form a secondary amine, which can further react to form a tertiary amine.
-
-
Solutions:
-
Use a large excess of ammonia to favor the formation of the primary amine.
-
Control the stoichiometry of the aldehyde and the reducing agent carefully.
-
| Impurity | Source | Analytical Detection |
| 6-Methylpicolinaldehyde | Incomplete reaction | GC-MS, HPLC, NMR |
| (6-Methylpyridin-2-yl)methanol | Reduction of starting aldehyde | GC-MS, HPLC, NMR |
| Secondary/Tertiary Amines | Reaction of product with aldehyde | LC-MS, GC-MS, NMR |
| 6-Methylpicolinic Acid | Impurity in starting aldehyde | HPLC, LC-MS |
General FAQs
Q1: What are the best practices for storing this compound?
A1: this compound is a primary amine and can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q2: How can I confirm the structure and purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous solution of a strong acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 12, while cooling in an ice bath.
-
Extract the deprotonated amine back into an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
References
-
Chemistry LibreTexts. (2023). Nitrile Reduction. [Link]
-
Allen. (n.d.). The reduction of a nitrile by LiAlH4 produces. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]
-
Catalysts. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2022). Reductive Amination. [Link]
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of (6-Methylpyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (6-Methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary route to this compound involves the reduction of the nitrile group of 6-methylpicolinonitrile (also known as 2-cyano-6-methylpyridine)[1][2]. While seemingly straightforward, this reduction is often complicated by the formation of significant byproducts. This guide will focus on the two most common reduction methods—catalytic hydrogenation and reduction with metal hydrides like Lithium Aluminum Hydride (LAH)—to provide targeted solutions to specific experimental issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your synthesis, presented in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected, and my LC-MS/GC-MS analysis shows peaks with higher molecular weights. What is happening?
Answer: This is the most common issue in the catalytic hydrogenation of nitriles and is almost certainly due to the formation of secondary and tertiary amine impurities.[3]
-
Underlying Mechanism: The hydrogenation of a nitrile to a primary amine proceeds through an intermediate imine. This imine is electrophilic and can react with the primary amine product, which is nucleophilic. This condensation reaction forms a new imine, which is then further reduced to a secondary amine. This process can repeat to form tertiary amines.
-
Preventative Measures & Solutions:
-
Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to perform the reaction in the presence of excess ammonia (often as a solution in methanol or ethanol).[3] Ammonia competes with the primary amine product for reaction with the intermediate imine, shifting the equilibrium away from byproduct formation.
-
Solvent Choice: Using a protic solvent like ethanol or methanol is common. Some specialized procedures use mixtures of immiscible solvents to continuously extract the primary amine as it forms, preventing it from reacting further.[3]
-
Catalyst Choice: While Raney Nickel is widely used, other catalysts like rhodium or palladium may offer different selectivity profiles.[4][5] Doped Raney Nickel catalysts can also improve selectivity for the primary amine.[6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the side reaction more than the desired reaction, improving selectivity.
-
Question 2: My catalytic hydrogenation reaction started, but it has stalled or is proceeding very slowly, even with sufficient hydrogen pressure.
Answer: This issue points towards catalyst deactivation or poisoning.
-
Underlying Mechanism: Heterogeneous catalysts like Raney Nickel or Palladium on Carbon (Pd/C) can be poisoned by various substances. In this specific synthesis, the nitrogen-containing compounds themselves—both the starting material (6-methylpicolinonitrile) and the product (this compound)—can act as inhibitors by strongly adsorbing to the catalyst's active sites.[4][7]
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure you are using an adequate catalyst loading. If poisoning is suspected, increasing the catalyst amount may help overcome the inhibition.
-
Substrate Purity: Verify the purity of your 6-methylpicolinonitrile. Impurities, especially those containing sulfur or other heavy atoms, are notorious catalyst poisons.
-
Solvent Quality: Use high-purity, dry solvents. Water content can sometimes affect catalyst activity, and impurities in the solvent can act as poisons.
-
Agitation: Ensure vigorous stirring or agitation. In a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mass transfer is critical. Poor agitation can make the reaction appear stalled.
-
Question 3: After quenching my Lithium Aluminum Hydride (LAH) reduction, I'm left with a persistent, gelatinous emulsion that is impossible to filter and makes extraction difficult. How can I resolve this?
Answer: This is a classic problem when working up LAH reactions. The emulsion consists of finely dispersed aluminum and lithium salts (hydroxides) in the organic solvent.
-
Underlying Mechanism: LAH reduces the nitrile to an aluminum-amine complex. When water is added to quench the excess LAH and hydrolyze the complex, it forms lithium hydroxide (LiOH) and aluminum hydroxide (Al(OH)₃).[8] The latter, in particular, is known for forming gelatinous precipitates that are difficult to handle.
-
Optimized Workup Protocol (Fieser Method): To obtain a granular, easily filterable solid, use a precise sequence of quenching reagents. For a reaction using 'X' grams of LAH in a solvent like THF or diethyl ether, cool the mixture in an ice bath and add the following reagents sequentially and slowly:
-
'X' mL of water
-
'X' mL of 15% aqueous sodium hydroxide (NaOH)
-
'3X' mL of water Stir the resulting mixture vigorously for 15-30 minutes. This procedure is designed to generate a granular precipitate of the aluminum salts that can be easily removed by filtration.
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
A: The most prevalent and industrially relevant method is the reduction of 6-methylpicolinonitrile. The two main approaches for this reduction are:
-
Catalytic Hydrogenation: This involves reacting 6-methylpicolinonitrile with hydrogen gas in the presence of a metal catalyst, most commonly Raney Nickel.[9][10] This method is often preferred for large-scale synthesis due to lower cost and easier product isolation. However, controlling selectivity to the desired primary amine can be challenging.[3]
-
Chemical Reduction with Hydrides: Using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether-based solvent (like THF or diethyl ether) is a very effective lab-scale method.[8][11] It typically gives high yields of the primary amine with fewer amine byproducts but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.
Q: What are the critical safety considerations when performing this synthesis?
A: Both primary methods involve significant hazards that require careful management.
-
Raney Nickel: While sold as a slurry in water, if Raney Nickel is allowed to dry, it becomes pyrophoric and can ignite spontaneously upon contact with air.[9] Always handle it under an inert atmosphere or as a slurry.
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, water-sensitive compound. It reacts violently with water and other protic sources to release flammable hydrogen gas.[8][12] All reactions must be conducted in scrupulously dried glassware under an inert atmosphere (e.g., nitrogen or argon). The quenching process is highly exothermic and must be done slowly and with cooling.
-
Hydrogen Gas: Catalytic hydrogenation uses high pressures of flammable hydrogen gas. Reactions should be conducted in a properly rated pressure vessel (autoclave) behind a safety shield in a well-ventilated area.
Q: How can I best purify the final this compound product?
A: The purification strategy depends on the impurities present.
-
From Catalytic Hydrogenation: If secondary and tertiary amines are the main impurities, purification can be challenging due to similar boiling points and polarities. Fractional vacuum distillation may be effective if the boiling points are sufficiently different. Alternatively, derivatization of the primary amine followed by purification and subsequent deprotection can be employed, though this adds steps to the synthesis.
-
From LAH Reduction: Assuming a proper workup was performed, the crude product is often of high purity. If needed, vacuum distillation is the most common method for final purification. The product can also be converted to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.[13]
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus the common side reaction pathway and a general troubleshooting workflow.
Caption: Desired reaction vs. side reaction pathway.
Caption: Troubleshooting workflow for common synthesis issues.
Data & Protocol Summary
Table 1: Comparison of Reduction Methods for 6-Methylpicolinonitrile
| Parameter | Catalytic Hydrogenation (Raney Ni) | Lithium Aluminum Hydride (LAH) Reduction |
| Primary Byproducts | Secondary and tertiary amines | None typical, if substrate is pure |
| Selectivity Control | Requires additives like ammonia | Generally very high for primary amine |
| Reaction Conditions | Elevated H₂ pressure (e.g., 6 bar), 30-80°C | Anhydrous, inert atmosphere, 0°C to reflux |
| Safety Concerns | Pyrophoric catalyst, flammable H₂ gas | Pyrophoric reagent, violent reaction with water |
| Scalability | Well-suited for large-scale production | Typically used for lab-scale; exothermic nature is a concern on scale |
| Workup/Isolation | Catalyst filtration, distillation | Careful quenching, filtration of Al salts, extraction, distillation |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is a general guideline and requires optimization.
-
Catalyst Preparation: In a high-pressure autoclave rated for hydrogenation, add Raney Nickel (e.g., 5-10 wt%) as a slurry under an inert atmosphere.
-
Solvent and Substrate Addition: Add a solution of 6-methylpicolinonitrile (1.0 eq) in 7N ammoniacal methanol.
-
System Purge: Seal the autoclave and purge the system with nitrogen gas several times, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 6 bar). Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots via GC-MS.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, ensuring the filter cake is never allowed to dry. Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation.
Protocol 2: LAH Reduction and Optimized Workup
Extreme caution is required. This protocol must be performed by trained professionals in a suitable laboratory environment.
-
Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flush the entire system with dry nitrogen.
-
LAH Suspension: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (LAH) (e.g., 1.5-2.0 eq) and anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LAH suspension to 0°C using an ice bath. Slowly add a solution of 6-methylpicolinonitrile (1.0 eq) in anhydrous THF via a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It can then be gently refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching (Workup): Cool the reaction mixture back to 0°C in an ice bath. Let 'X' be the mass in grams of LAH used. Quench by adding the following very slowly and sequentially:
-
'X' mL of deionized water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of deionized water
-
-
Isolation: Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. The salts should precipitate as a white, granular solid. Filter the solid through a Büchner funnel and wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation if necessary.
References
- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Hydrogenation of dinitriles over Raney®-Ni catalyst. ResearchGate. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
- US4375003A - Method for the hydrogenation of nitriles to primary amines.
-
Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]
-
Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]
-
2-Amino-6-methylpyridine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Lithium aluminium hydride. Wikipedia. [Link]
-
L-VALINOL. Organic Syntheses Procedure. [Link]
-
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. National Institutes of Health. [Link]
- US20090140201A1 - Solutions of lithium aluminium hydride.
-
Reduction of cyano or carbonyl groups using Lithium aluminium hydride? ResearchGate. [Link]
-
Methenamine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]
-
6-Methylpyridine-2-carbonitrile. PubChem. [Link]
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]
-
6-Methylpicolinonitrile - CAS:1620-75-3. Sunway Pharm Ltd. [Link]
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
-
On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine. ResearchGate. [Link]
- CN114437031A - Synthetic method of 6-methyl nicotine.
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
Sources
- 1. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylpicolinonitrile - CAS:1620-75-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for (6-Methylpyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis and optimization of (6-Methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
I. Introduction to this compound Synthesis
This compound is a key building block in medicinal chemistry and materials science. A common and effective method for its synthesis is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced in situ to the desired primary amine. Careful control of reaction parameters is crucial to maximize yield and purity while minimizing side-product formation.
This guide will address common challenges encountered during this synthesis, providing evidence-based solutions and detailed protocols.
II. Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent and practical method is the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with an ammonia source. Alternative, though less common, routes might involve the reduction of 6-methyl-2-cyanopyridine.
Q2: Which reducing agents are suitable for the reductive amination of 6-methyl-2-pyridinecarboxaldehyde?
Several reducing agents can be employed, with the choice often depending on the scale of the reaction and the available laboratory equipment. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. Sodium borohydride is a cost-effective and common laboratory reagent. Sodium triacetoxyborohydride is a milder and more selective reagent that can often be used in a one-pot procedure without the need for pH control.[1] Catalytic hydrogenation offers a greener alternative but requires specialized equipment.
Q3: My reaction appears to be incomplete, with starting aldehyde still present. What should I do?
Incomplete conversion can be due to several factors:
-
Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. An excess (1.2-1.5 equivalents) is often recommended to drive the reaction to completion.
-
Reaction Time: The reaction may require more time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.
-
Water Content: The presence of excessive water can hydrolyze the reducing agent. Ensure you are using anhydrous solvents.
Q4: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A common byproduct is the secondary amine, bis[(6-methylpyridin-2-yl)methyl]amine. This arises from the reaction of the newly formed primary amine product with another molecule of the starting aldehyde, followed by reduction. To minimize its formation, it is crucial to use a large excess of the ammonia source to favor the formation of the primary amine.
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[2] A suitable solvent system, for example, dichloromethane/methanol (95:5), can effectively separate the starting aldehyde from the more polar amine product. The starting material should have a higher Rf value than the product. The reaction is considered complete when the spot corresponding to the aldehyde is no longer visible.
III. Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, structured in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete imine formation: The equilibrium between the aldehyde and the imine may not favor the imine. 2. Decomposition of the reducing agent: Moisture in the reaction can decompose borohydride-based reagents. 3. Suboptimal pH: The pH of the reaction medium can affect both imine formation and the stability of the reducing agent.[3] 4. Formation of byproducts: Over-alkylation to the secondary amine reduces the yield of the desired primary amine. | 1. Increase the concentration of the ammonia source. Using a saturated solution of ammonia in methanol or ammonium acetate can shift the equilibrium towards the imine. 2. Use anhydrous solvents and reagents. Dry your solvents and ensure your starting materials are free of water. 3. For sodium borohydride, maintain a slightly basic pH. For sodium triacetoxyborohydride, the reaction is typically run under neutral or slightly acidic conditions.[1] 4. Use a significant excess of the ammonia source. This will outcompete the primary amine product in reacting with the starting aldehyde. |
| Presence of Unreacted 6-methyl-2-pyridinecarboxaldehyde | 1. Insufficient reducing agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Add an additional portion of the reducing agent. Monitor the reaction by TLC to confirm consumption of the aldehyde. 2. Extend the reaction time. Continue to monitor by TLC until the aldehyde spot disappears. 3. Gently warm the reaction mixture. An increase in temperature can accelerate the rate of reduction. |
| Formation of Bis[(6-methylpyridin-2-yl)methyl]amine | The primary amine product is reacting with the starting aldehyde. | Increase the molar excess of the ammonia source. This is the most effective way to suppress the formation of the secondary amine byproduct. A 10-20 fold excess of ammonia is recommended. |
| Difficulties in Product Isolation and Purification | The product is a polar amine, which can streak on silica gel chromatography. | 1. Acid-base extraction: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract the amine back into an organic solvent. 2. Column chromatography with modified eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system (e.g., dichloromethane/methanol) to prevent streaking on the silica gel column. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales. |
IV. Experimental Protocols
Detailed Protocol for Reductive Amination of 6-methyl-2-pyridinecarboxaldehyde
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
6-methyl-2-pyridinecarboxaldehyde
-
Ammonia solution (7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol.
-
Ammonia Addition: To the stirred solution, add a 7N solution of ammonia in methanol (10-20 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (with 0.5% triethylamine) or by vacuum distillation.
V. Visualizing the Workflow
Logical Flow of the Synthesis and Work-up
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
VI. References
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Royal Society of Chemistry. (2017). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 11, 2026, from [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in reactions with (6-Methylpyridin-2-yl)methanamine
Technical Support Center: (6-Methylpyridin-2-yl)methanamine Reactions
Welcome to the technical support guide for troubleshooting reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in synthetic protocols. By understanding the underlying chemical principles and steric factors of this reagent, you can optimize your reaction conditions for greater success.
Part 1: Core Troubleshooting Guide
This section addresses the most frequently encountered issues when using this compound, providing causal explanations and actionable protocols to overcome them.
Question 1: My amide coupling (acylation) reaction with this compound is showing low conversion. What are the likely causes and how can I improve the yield?
Low conversion in acylation reactions with this amine is a common stumbling block. The primary reasons often revolve around the unique electronic and steric properties of the molecule.
Causality Analysis:
-
Steric Hindrance: The methyl group at the 6-position of the pyridine ring creates significant steric hindrance around the adjacent aminomethyl group.[1][2][3][4] This bulkiness can impede the approach of acylating agents, especially if the acylating agent itself is sterically demanding.
-
Reduced Nucleophilicity: While the primary amine is generally a good nucleophile, the electron-withdrawing nature of the pyridine ring can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to a simple alkylamine.
-
Basicity and Salt Formation: this compound is a basic compound.[5][6] If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), it can protonate the starting amine, forming a non-nucleophilic ammonium salt and effectively halting the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield acylation reactions.
Recommended Actions & Protocols:
-
Employ a Non-Nucleophilic Base: To counteract acid formation, add 1.1 to 1.5 equivalents of a hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Protocol:
-
Dissolve this compound (1.0 eq) and your acylating agent (1.05 eq) in an appropriate aprotic solvent (e.g., dichloromethane, THF).
-
Add DIPEA (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
-
Choose a More Reactive Acylating Agent: If using a carboxylic acid with a coupling agent, consider switching to a more reactive acylating species like an acyl chloride or anhydride.
-
Optimize Reaction Conditions:
-
Temperature: While starting at a low temperature (0 °C) is good practice to control exotherms, gradually increasing the temperature to room temperature or even gentle heating (40-50 °C) can help overcome the activation energy barrier imposed by steric hindrance.
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile, which can help to solvate the transition state and may accelerate the reaction.
-
Question 2: My reductive amination reaction is incomplete, and I'm isolating a mixture of the desired product and the imine intermediate. What's going wrong?
Incomplete reduction is a frequent issue in reductive aminations.[7][8] The stability of the intermediate imine and the choice of reducing agent are critical factors.
Causality Analysis:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound to form the imine is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor imine formation, leading to a low concentration of the intermediate available for reduction.
-
Mild Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent, but its reactivity is pH-dependent and can be sluggish in reducing sterically hindered imines.[9] More specialized reducing agents are often required for challenging substrates.
-
Competitive Aldehyde/Ketone Reduction: If the reducing agent is too reactive and added before sufficient imine has formed, it can preferentially reduce the starting carbonyl compound, leading to a low yield of the desired amine.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reductive amination.
Recommended Actions & Protocols:
-
Use a pH-Tolerant, Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is milder than NaBH₄, less likely to reduce the aldehyde/ketone, and effective under weakly acidic conditions that favor imine formation.[9]
-
STAB Protocol:
-
Dissolve the aldehyde/ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add STAB (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
-
Promote Imine Formation:
-
Acid Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to the reaction mixture to protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.
-
Dehydration: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to remove the water formed during imine formation and drive the equilibrium forward.
-
Quantitative Data Summary:
| Parameter | Standard NaBH₄ | Recommended STAB |
| Equivalents | 1.5 - 2.0 | 1.2 - 1.5 |
| Solvent | Methanol, Ethanol | DCM, DCE, THF |
| pH | Neutral to slightly basic | Weakly acidic (e.g., with AcOH) |
| Side Reactions | Carbonyl reduction | Minimal |
| Typical Yield | Variable, often <60% | Often >80% |
Question 3: I'm observing multiple spots on my TLC plate after the reaction, making purification difficult. What are the common side products?
The formation of multiple byproducts is often related to the reactivity of the starting materials and intermediates.
Common Side Products:
-
Bis-alkylation: The primary amine product can sometimes react with another molecule of the aldehyde/ketone and undergo a second reductive amination to form a tertiary amine.
-
Aldol Condensation: If your carbonyl compound is enolizable, it can undergo a base-catalyzed aldol condensation, especially if a strong base is used.
-
Over-reduction: In some cases, particularly with more powerful reducing agents, other functional groups in your molecule may be unintentionally reduced.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound to ensure the carbonyl compound is fully consumed, minimizing the chance for the product to react further.
-
Choice of Base: If a base is required, use a non-nucleophilic, hindered base like DIPEA rather than a stronger base like sodium hydroxide that could promote aldol reactions.
-
Purification: Derivatives of this compound can often be purified by column chromatography on silica gel. Due to the basic nature of the pyridine nitrogen, adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent streaking and improve separation.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Is this compound stable? How should I store it?
-
A1: The compound is generally stable under standard laboratory conditions.[10] However, like many amines, it can be sensitive to air and moisture over time. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
-
Q2: The pyridine nitrogen in my product seems to be interfering with subsequent reactions. How can I protect it?
-
A2: The pyridine nitrogen can act as a Lewis base and coordinate to metal catalysts or be protonated in acidic conditions. While direct protection is less common, you can mitigate its effects by choosing reaction conditions carefully. For example, in a subsequent cross-coupling reaction, a ligand that binds more strongly to the metal center can be used. Alternatively, performing the reaction in a solvent that can coordinate to the pyridine nitrogen may also be effective.
-
-
Q3: Can I use this compound in aqueous conditions?
-
A3: While the compound is soluble in water, many of the reactions it is used in, such as acylations with acyl chlorides or reductive aminations with borohydride reagents, are not compatible with water.[11] It is generally recommended to use anhydrous organic solvents.
-
References
-
Effect of Substituents On Basicity of Pyridine | PDF. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. (n.d.). Science and Education Publishing. Retrieved January 11, 2026, from [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Factors Affecting Basicity Part-VIII | More Basic Pyridine or DMAP ??? | Organic Chemistry. (2020, August 21). [Video]. YouTube. [Link]
-
Stability of pyridine derivatives. (2020, November 20). Chemistry Stack Exchange. [Link]
-
Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865–3866. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016, July 15). PubMed. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]
-
Martínez-Esaín, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory [pubs.sciepub.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. N-methyl-1-(6-methylpyridin-2-yl)methanamine, CasNo.6971-57-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Technical Support Center: Purification of (6-Methylpyridin-2-yl)methanamine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of (6-Methylpyridin-2-yl)methanamine. This document is structured to address common challenges and provide practical, field-proven solutions to ensure the highest purity of this critical building block.
Introduction to Purification Challenges
This compound is a primary amine containing a pyridine ring, a structural motif prevalent in pharmaceutical agents. Its purification can be challenging due to its basicity, potential for atmospheric oxidation, and the formation of closely-related impurities during synthesis. The primary amino group and the pyridine nitrogen can interact strongly with acidic stationary phases, such as silica gel, leading to poor separation and recovery. Understanding these properties is key to developing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method is the reduction of 2-cyano-6-methylpyridine. During this process, incomplete reduction can leave starting material, while over-alkylation or side reactions can form secondary and tertiary amines.[1][2] Specifically, you might encounter:
-
Unreacted 2-cyano-6-methylpyridine: The starting nitrile may not be fully consumed.
-
Bis((6-methylpyridin-2-yl)methyl)amine (Secondary Amine): The newly formed primary amine can react with the intermediate imine.
-
Tris((6-methylpyridin-2-yl)methyl)amine (Tertiary Amine): Further reaction of the secondary amine.
-
Residual reducing agents and their byproducts: Depending on the reagent used (e.g., LiAlH₄, H₂/Raney Ni).[3][4]
Q2: My amine is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?
A2: This is a classic issue with basic amines on acidic silica gel.[5] The strong interaction between the amine and the acidic silanol groups causes tailing and poor resolution. Here are several effective strategies:
-
Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, to your eluent (typically 0.1-2%).[6][7] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.
-
Use a Different Stationary Phase: Consider using a less acidic or a basic stationary phase like alumina (basic or neutral).[8] Amine-functionalized silica is also an excellent, albeit more expensive, option that is specifically designed for the purification of amines.[5]
-
"Deactivate" the Silica Gel: You can pre-treat your silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[6]
Q3: I'm struggling to remove a very polar impurity. What purification technique is most suitable?
A3: For highly polar impurities, several approaches can be effective:
-
Acid-Base Extraction: You can often exploit the basicity of your target amine. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving less basic impurities in the organic layer. You can then basify the aqueous layer with a base like NaOH and extract your pure amine back into an organic solvent.
-
Recrystallization as a Salt: Convert your amine to a hydrochloride or other salt. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[3] The free base can then be regenerated.
-
Reverse-Phase Chromatography: If the impurity is significantly more polar than your product, reverse-phase chromatography, where the most polar compounds elute first, can be a powerful tool.
Q4: My compound seems to be degrading during purification. What are the likely causes and how can I prevent this?
A4: Amines, particularly pyridyl methanamines, can be susceptible to oxidation, especially if impure.
-
Minimize Air Exposure: Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps like distillation.
-
Avoid Prolonged Exposure to Silica Gel: The acidic nature of silica gel can sometimes catalyze degradation. Minimize the time your compound spends on the column.
-
Check for Peroxides in Solvents: Ethers and other solvents can form explosive peroxides upon storage, which can also oxidize your amine. Always use freshly distilled or peroxide-free solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery from silica gel column | Strong adsorption of the amine to acidic silanol groups. | - Add 1-2% triethylamine or ammonia to the eluent. - Switch to a neutral or basic stationary phase (alumina or amine-functionalized silica).[5][8] |
| Co-elution of impurities | Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography (try a gradient elution). - Consider an alternative purification method like vacuum distillation or crystallization. |
| Product is an oil and won't crystallize | - Presence of impurities inhibiting crystallization. - The free base is a low-melting solid or oil at room temperature. | - Further purify the oil by column chromatography or distillation. - Convert the amine to its hydrochloride salt, which is more likely to be a crystalline solid, and recrystallize.[3] |
| Product darkens upon standing | Oxidation of the amine. | - Store the purified product under an inert atmosphere (nitrogen or argon) and in a freezer. - Ensure all solvents used for purification are free of peroxides. |
| Inconsistent analytical data (NMR, GC-MS) | - Presence of residual solvents. - Water content. | - Dry the sample under high vacuum for an extended period. - Co-evaporate with a suitable solvent like toluene to azeotropically remove water. |
Purification Protocols
Protocol 1: Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities or impurities with significantly different boiling points.[9][10]
Instrumentation:
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle and stir plate
-
Stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease. It is crucial to use glassware that is free of cracks or stars to prevent implosion under vacuum.[11]
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Start the vacuum pump and allow the pressure to stabilize. A pressure of 1-10 mmHg is a good starting point.
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask to collect the pure this compound.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Column Chromatography
This is a versatile technique for separating impurities with different polarities.[6][12]
Instrumentation and Reagents:
-
Glass column
-
Silica gel (or alumina/amine-functionalized silica)
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Triethylamine (TEA)
-
Compressed air or pump for pressure
-
Fraction collector or test tubes
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that gives your product an Rf value of ~0.3. Add 1% TEA to the solvent system to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. studymind.co.uk [studymind.co.uk]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 10. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification Strategies for (6-Methylpyridin-2-yl)methanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction mixtures involving (6-Methylpyridin-2-yl)methanamine. Our focus is to deliver scientifically sound, field-proven insights to help you overcome common challenges in isolating your desired products.
Introduction: The Challenge of Purifying Pyridine-Containing Amines
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its primary amine and pyridine functionalities allow for a wide range of chemical transformations. However, the basicity of the pyridine nitrogen and the primary amine can lead to characteristic byproducts and purification challenges, such as product streaking on silica gel chromatography and difficulties with aqueous workups.[2][3] This guide will address the most common issues encountered in two major reaction classes: Amide Coupling and Reductive Amination .
Section 1: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most frequent reactions performed with this compound. While numerous coupling reagents are available, they often generate byproducts that can complicate purification.[4][5]
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My NMR shows unreacted this compound. How can I remove it during workup?
A1: Excess starting amine is a common impurity. Due to its basic nature, it can be effectively removed with an acidic wash during the aqueous workup, provided your desired amide product is stable to acidic conditions.[6][7]
-
Standard Protocol: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid.[7] The protonated amine will form a water-soluble ammonium salt and partition into the aqueous phase.[6][7]
-
Alternative for Acid-Sensitive Products: If your product is not stable to acid, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous layer, which often turns a distinctive purple or deep blue color. Continue washing until the color of the aqueous layer no longer changes.[6][7]
Q2: I've performed a coupling reaction using a carbodiimide reagent (e.g., DCC, EDC), and now I have a persistent byproduct. What is it and how do I remove it?
A2: Carbodiimide coupling reagents form urea byproducts (e.g., dicyclohexylurea (DCU) from DCC, or ethyl-(N',N'-dimethylamino)propyl urea from EDC).[4][8] The strategy for removal depends on the specific urea.
-
For DCC: The byproduct, DCU, is largely insoluble in many common organic solvents like dichloromethane (DCM) or ethyl acetate.[8] It can often be removed by simple filtration of the reaction mixture before the aqueous workup.
-
For EDC: The corresponding urea byproduct is water-soluble, especially after protonation during an acidic wash.[4][8] It is typically removed during the standard aqueous workup. If it persists, additional aqueous washes are recommended.
Q3: My reaction used a uronium-based coupling reagent (e.g., HATU, HBTU) and I'm seeing an unexpected byproduct with a guanidinium group. What happened?
A3: A known side reaction with uronium-based reagents is the guanidinylation of the amine's N-terminus.[9] This occurs when the coupling reagent reacts directly with the amine starting material or product. This side reaction is more prevalent when the carboxylic acid activation is slow. To minimize this, ensure the carboxylic acid is activated before adding the amine. Using phosphonium-based reagents like PyBOP can be a cleaner alternative as they do not cause this side reaction.[8][9]
Workflow: Purification after Amide Coupling
Below is a generalized workflow for purifying the product of an amide coupling reaction with this compound.
Caption: General purification workflow for amide coupling reactions.
Section 2: Troubleshooting Reductive Amination Reactions
Reductive amination is another cornerstone reaction, forming a new C-N bond by reacting this compound with a ketone or aldehyde.[10][11] Byproducts can arise from the starting materials, the reducing agent, or side reactions.[12]
Frequently Asked Questions (FAQs): Reductive Amination
Q1: I see both my desired secondary amine and some unreacted starting primary amine. How do I separate them?
A1: This is a common scenario. The most effective method is often silica gel chromatography. Because of the basicity of the amines, streaking can be an issue.[2] To mitigate this:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 1-5% triethylamine (TEA) or ammonium hydroxide in a standard solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will significantly improve peak shape.[2][3]
-
Pre-treatment of Silica: For particularly difficult separations, you can pre-treat the silica gel. This can be done by preparing the column slurry with a solvent mixture containing 5% TEA, or by flushing the packed column with the TEA-containing eluent before loading your sample.[2]
Q2: My reaction with an aldehyde seems to have formed a tertiary amine byproduct. Why did this happen and can I prevent it?
A2: Over-alkylation can occur, especially if the newly formed secondary amine product reacts with another equivalent of the aldehyde and the primary amine starting material. This forms a tertiary amine. To minimize this, you can try:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the aldehyde.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This allows for the reduction of the initially formed imine before it can react further.
-
Optimizing the Reducing Agent: Some reducing agents are better suited for specific transformations. While sodium cyanoborohydride (NaBH3CN) is a classic choice, sodium triacetoxyborohydride (NaBH(OAc)3) is often milder and can provide higher selectivity, reducing the chance of over-alkylation.[11][12]
Q3: I used NaBH3CN as the reducing agent and am concerned about cyanide byproducts in my final compound. What are the risks and alternatives?
A3: Sodium cyanoborohydride is highly effective but also toxic, and can lead to cyanide byproducts.[12] Concerns about cyanide in the final product or waste stream are valid.
-
Alternative Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) is a popular, non-toxic alternative that often gives excellent results.[11] Other options include using catalytic hydrogenation (H2 with a metal catalyst like Pd/C) or amine-borane complexes like 2-picoline borane, which are noted for their stability and ease of handling on a larger scale.[13]
Data Summary: Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH3CN) | Works well at neutral pH; selective for imines over carbonyls.[11] | Highly toxic; generates cyanide waste.[12] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Non-toxic; mild; high functional group tolerance.[12] | Incompatible with protic solvents like methanol.[13] |
| Catalytic Hydrogenation (H2, Pd/C) | "Green" method; high atom economy.[13] | May not be reproducible; can reduce other functional groups.[13] |
| 2-Picoline Borane | Stable; easy to handle on a large scale; works in protic solvents.[13] | Can off-gas hydrogen and potentially toxic diborane.[13] |
Experimental Protocol: Column Chromatography for Amine Purification
This protocol outlines the steps for purifying a basic amine product using silica gel chromatography with a basic modifier.
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., 95:5 DCM:MeOH). To this mixture, add 1% triethylamine (TEA) by volume.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed silica gel to ensure it is fully equilibrated with the basic modifier. This step is crucial to prevent streaking.[2]
-
Load the Sample: Dissolve your crude reaction mixture in a minimal amount of the eluent or DCM. Adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elute and Collect: Begin elution with your prepared solvent system, collecting fractions and monitoring by TLC.
-
Analyze Fractions: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Caption: Workflow for purifying basic amines via column chromatography.
References
-
Workup: Amines. University of Rochester, Department of Chemistry. Available from: [Link]
-
Amine purification. Science Forums, Chemistry. Available from: [Link]
-
Amine workup. Reddit, r/Chempros. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available from: [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. MDPI. Available from: [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available from: [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. Available from: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available from: [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available from: [Link]
-
6-Methylpyridin-2-amine. ResearchGate. Available from: [Link]
-
Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Available from: [Link]
-
Reductive Amination. American Chemical Society. Available from: [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. Available from: [Link]
-
6-Methylpyridin-2-ol. Pipzine Chemicals. Available from: [Link]
-
Coupling Reagents. Aapptec. Available from: [Link]
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- 3. biotage.com [biotage.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Preventing dimerization of (6-Methylpyridin-2-yl)methanamine
Welcome to the technical support center for (6-Methylpyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during its use, with a primary focus on the prevention of dimerization. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Dimerization Issues
This section addresses specific problems you might encounter during your reaction, presented in a direct question-and-answer format.
Q1: My reaction yield is low, and I've isolated an unexpected byproduct with a high molecular weight. Could this be a dimer of this compound?
A: Yes, this is a plausible scenario. This compound, like many primary amines, can be susceptible to self-condensation or oxidative coupling, leading to the formation of dimers or other oligomeric impurities. The driving force for dimerization can stem from several factors, including exposure to atmospheric oxygen, presence of catalytic metal impurities, or elevated temperatures.
One potential pathway is oxidative coupling, where two molecules of the amine are joined. Another possibility, especially in the presence of trace aldehydes or ketones, is the formation of an imine followed by reaction with a second molecule of the amine to form an aminal. The structure of 2-amino-6-methylpyridine, a related precursor, is known to form centrosymmetric dimers in the solid state through hydrogen bonding, which highlights the potential for strong intermolecular interactions[1][2].
Q2: How can I definitively confirm that the observed byproduct is a dimer?
A: A combination of standard analytical techniques can confirm the identity of the byproduct. We recommend a multi-pronged approach for confident characterization.
Recommended Analytical Workflow:
-
Mass Spectrometry (MS): This is the most direct method. The dimer will have a molecular weight exactly double that of the monomer (Monomer MW: 122.17 g/mol ; Expected Dimer MW: ~244.34 g/mol , minus any atoms lost during bond formation). Look for a corresponding mass peak in your analysis of the isolated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: The NMR spectrum of the dimer will be distinct from the monomer. While potentially more complex, it should show signals corresponding to the new chemical environment of the atoms at the linkage point.
-
DOSY (Diffusion-Ordered Spectroscopy): This advanced NMR technique can distinguish molecules based on their diffusion rates in solution, which correlates with size. A dimer will diffuse more slowly than a monomer, allowing for their differentiation[3].
-
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate your desired product from impurities. The dimer, being larger and likely having different polarity, will have a different retention time than the monomer. This technique is also invaluable for monitoring reaction progress and the effectiveness of preventative measures[4].
Q3: What are the most common experimental factors that promote the dimerization of this compound?
A: Dimerization is rarely spontaneous and is typically triggered by specific environmental or procedural factors. Understanding these root causes is the first step toward prevention.
| Factor | Causality and Mechanism | Primary Prevention Strategy |
| Air (Oxygen) Exposure | Amines can undergo oxidative coupling, especially in the presence of trace metal catalysts. Oxygen can act as an oxidant, leading to the formation of new C-N or N-N bonds between molecules. | Handle the reagent under an inert atmosphere (N₂ or Ar)[5]. |
| Moisture (Water) | As amines are often hygroscopic, absorbed moisture can alter reactivity, facilitate side reactions, or even hydrolyze sensitive intermediates[6]. | Use anhydrous solvents and store the amine in a dry environment[6][7]. |
| Heat | Elevated temperatures increase reaction rates indiscriminately, including those of unwanted side reactions like dimerization. The product is stable at room temperature, but strong heating should be avoided[8]. | Maintain controlled, and if necessary, reduced temperatures during the reaction and storage. |
| Incompatible Materials | Strong oxidizing agents will readily react with the amine group[9][10]. Certain metal ions can also catalyze oxidation and coupling reactions. | Avoid strong oxidants and ensure glassware is free from residual metal catalysts or cleaning agents. |
| Improper Storage | Prolonged storage without protection from air, light, and moisture can lead to gradual degradation and the accumulation of impurities, including dimers[6][11]. | Store in a tightly sealed, opaque container under an inert atmosphere in a cool, dry place. |
Q4: I suspect dimerization is occurring. What is the best-practice protocol to prevent it in my next experiment?
A: Implementing rigorous air-sensitive handling techniques is the most effective way to prevent dimerization and other side reactions.
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven (e.g., 125°C overnight) to remove adsorbed moisture. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon[12].
-
Inert Atmosphere: Connect your reaction flask to a Schlenk line or perform the entire experiment within a glove box to ensure a consistently oxygen- and moisture-free environment[5]. The system should be vented through an oil or mercury bubbler to maintain a slight positive pressure of inert gas[13].
-
Reagent & Solvent Handling:
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
If using bottled anhydrous solvent, use a Sure/Seal™ system, which allows for transfer via syringe without exposing the contents to the atmosphere[12][13].
-
This compound should also be handled as an air-sensitive reagent. Use a dry, nitrogen-flushed syringe to transfer the required amount[12].
-
-
Reaction Execution:
-
Flush the reaction vessel with inert gas for several minutes before adding reagents.
-
Add the anhydrous solvent via syringe.
-
Add other non-air-sensitive reagents.
-
Finally, add the this compound via syringe.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
-
Work-up and Purification: When the reaction is complete, conduct the work-up and purification steps with minimal exposure to air. If performing column chromatography, use solvents that have been sparged with inert gas.
FAQs: Storage, Handling, and Reactivity
This section provides answers to frequently asked questions regarding the general use and properties of this compound.
Q: What is the correct way to store this compound to ensure long-term stability? A: For optimal stability, store the compound in a tightly sealed, opaque container (like an amber glass bottle) to protect it from light. The container should be placed in a cool, dry, and well-ventilated area[6][11][14]. For long-term storage, it is highly recommended to purge the container with an inert gas like nitrogen or argon before sealing to displace air and moisture[7]. Storing in a dedicated desiccator can also help prevent moisture absorption[6].
Q: Are there specific solvents or classes of reagents that should be avoided when working with this amine? A: Yes. Avoid strong oxidizing agents, as they can lead to uncontrolled reactions and decomposition[9][15]. Be cautious with strong acids unless a specific salt formation is intended. Additionally, ensure that solvents are free from peroxides, which can be reactive. Always check for compatibility with other reagents in your specific reaction scheme.
Q: My bottle of this compound has developed a slight color. Is it still usable? A: Discoloration often indicates the presence of impurities, which could be oxidation products or dimers. While the compound might still be viable for some applications, its purity is compromised. For sensitive reactions where stoichiometry is critical, we recommend purifying the material before use (e.g., by vacuum distillation or column chromatography). At a minimum, you should run a purity check via ¹H NMR or HPLC before proceeding.
Q: What is the general reactivity profile of this compound? A: This molecule possesses two key reactive sites: the primary amine (-CH₂NH₂) and the pyridine ring nitrogen.
-
Primary Amine: It is a nucleophile and a base, participating in reactions typical of primary amines (e.g., amide bond formation, imine synthesis, reductive amination).
-
Pyridine Nitrogen: The nitrogen in the pyridine ring can act as a ligand, coordinating to metal centers. This makes the molecule a valuable bidentate ligand in coordination chemistry, similar to its unmethylated parent, 2-picolylamine[16]. This dual functionality is key to its utility in synthesizing complex molecules and catalysts[17][18].
Visual Aids
Diagram: Plausible Oxidative Dimerization Pathway
This diagram illustrates a potential pathway for dimerization under aerobic conditions, which your inert atmosphere protocol is designed to prevent.
Caption: A potential oxidative coupling pathway leading to dimer formation.
Diagram: Troubleshooting Workflow for Dimerization
Follow this logical workflow if you suspect dimerization is compromising your experiment.
Caption: Step-by-step workflow for troubleshooting dimerization issues.
References
- A75706 - SAFETY D
- This compound 6627-60-7. AK Scientific, Inc.
- Amine Storage Conditions: Essential Guidelines for Safety.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
- Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT).
- Air Free Techniques | Handling Air-Sensitive M
- Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine. Benchchem.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
-
2-Picolylamine. Wikipedia. [Link]
- (2,6-Dimethylpyridin-3-yl)
-
Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E, 68(Pt 12), o3466. [Link]
- This compound. Synblock Inc.
- 2-Picolylamine. Biosynth.
- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
-
Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. ResearchGate. [Link]
-
How can we identify 'dimer formation' by varying concentration using NMR spectroscopy? ResearchGate. [Link]
- Derivatization and Separation of Aliph
-
Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health (NIH). [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2018). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 8(3), 1337-1345. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
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- 11. CAS 6627-60-7 | this compound - Synblock [synblock.com]
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- 14. 6627-60-7 this compound AKSci W7727 [aksci.com]
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- 16. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 17. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for (6-Methylpyridin-2-yl)methanamine Derivatives
Welcome to the technical support center for (6-Methylpyridin-2-yl)methanamine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this important class of compounds. We will explore the fundamental principles governing their solubility and provide practical, actionable solutions to common experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility of this compound derivatives. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: Why are my this compound derivatives often poorly soluble in neutral aqueous media (e.g., PBS pH 7.4)?
A1: The solubility of these derivatives is fundamentally linked to their acid-base properties. The this compound core contains two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine of the methanamine side chain.
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Pyridine Nitrogen: The pKa of 2-aminopyridine derivatives is typically in the range of 6-7. The methyl group at the 6-position is electron-donating, which slightly increases the basicity of the pyridine nitrogen.
-
Methanamine Nitrogen: The primary aliphatic amine is more basic, with a pKa typically around 9-10.
At neutral pH (7.4), the highly basic methanamine is almost fully protonated (positively charged), which aids solubility. However, the pyridine nitrogen is only partially protonated. For the molecule to be highly soluble, it should be fully ionized. According to the Henderson-Hasselbalch equation, a basic compound's solubility increases significantly as the pH of the solution drops below its pKa.[1][2][3] At pH 7.4, a significant portion of the compound may exist in its less soluble, free base form, leading to precipitation.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: This is a critical distinction.
-
Kinetic Solubility: This is typically a high-throughput measurement where a compound is introduced into an aqueous buffer from a DMSO stock solution. The measurement is taken quickly, and the result reflects the concentration at which the compound precipitates out of a supersaturated state.[4][5] This value is often higher than the true equilibrium solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound.[6][7][8] This value reflects the saturation point of the most stable crystalline form of the compound.
Recommendation: For early discovery and screening, kinetic solubility is often sufficient for ranking compounds.[5] However, for lead optimization and pre-formulation studies, thermodynamic solubility is essential as it provides a more accurate representation of the compound's behavior in vivo.[5][6] A large difference between kinetic and thermodynamic solubility can be a red flag for potential precipitation issues.
Q3: How does the solid form (crystalline vs. amorphous) of my compound affect its solubility?
A3: The solid-state properties of your compound have a profound impact on its apparent solubility and dissolution rate.
-
Crystalline Form: Molecules are arranged in a highly ordered, stable lattice. Significant energy is required to break this lattice, resulting in lower apparent solubility and a slower dissolution rate.[9][10]
-
Amorphous Form: Molecules lack long-range order and exist in a higher energy state. Less energy is needed for dissolution, leading to a higher apparent solubility and faster dissolution rate.[9][11][12]
However, the amorphous form is thermodynamically unstable and may convert to a more stable, less soluble crystalline form over time, especially in the presence of moisture.[11][13] This can lead to a "parachute effect," where an initial high concentration (from the amorphous form) gradually drops as the compound crystallizes out of solution.[14]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer for a bioassay.
-
Likely Cause: You are exceeding the kinetic solubility of the compound in the final buffer. The high concentration in the DMSO stock is crashing out upon contact with the aqueous environment where it is less soluble.
-
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final assay concentration of your compound.
-
Modify the Buffer: If the assay allows, decrease the pH of the buffer. As shown in the diagram below, lowering the pH will increase the proportion of the fully protonated (dicationic) and more soluble species.
-
Use Co-solvents: If permissible in your assay, consider using a buffer containing a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase solubility.[15][16]
-
Pre-complex with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules and increase their aqueous solubility.[17] This is a common formulation strategy.
-
Problem 2: I prepared the hydrochloride (HCl) salt of my derivative, but the solubility in PBS (pH 7.4) is still poor.
-
Likely Cause: This is a classic case of the "common ion effect" and pH-dependent conversion back to the free base.[18]
-
pH is too high: Even as a salt, if the pH of the medium is significantly higher than the pKa of the pyridine nitrogen, the salt can disproportionate back to the insoluble free base. The pH at which this occurs is called the pH of maximum solubility (pHmax).[14][18]
-
Common Ion Effect: Phosphate-buffered saline (PBS) contains chloride ions. If you are using an HCl salt, the excess chloride from the buffer can suppress the dissolution of your salt, reducing its solubility.
-
-
Solutions:
-
Perform a pH-Solubility Profile: Determine the solubility of your HCl salt across a range of pH values to identify the pHmax. This is essential data for formulation development.
-
Conduct a Salt Screen: Do not assume the HCl salt is optimal. A systematic salt screening study with various counter-ions (e.g., mesylate, tosylate, sulfate, tartrate, citrate) is highly recommended.[14][19][20] Different counter-ions can lead to different crystal packing and physicochemical properties, dramatically altering solubility and stability.[21]
-
Problem 3: The measured solubility of my compound is inconsistent between experiments.
-
Likely Cause: You may be observing differences between kinetic and thermodynamic solubility, or your compound may exist in multiple polymorphic forms.
-
Solutions:
-
Standardize Your Protocol: Ensure your equilibration time, temperature, and agitation method are consistent for all solubility measurements. For thermodynamic solubility, 24-48 hours of equilibration is standard.
-
Characterize the Solid Form: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the solid material before and after the solubility experiment. This will tell you if you are starting with a consistent form and if a phase change has occurred during the experiment.
-
Distinguish Measurement Types: Be clear about whether you are measuring kinetic or thermodynamic solubility and use the appropriate experimental setup.[7] Kinetic assays are fast but more variable, while thermodynamic assays are slower but more reproducible.[4]
-
Visualizations and Data
pH-Dependent Ionization of this compound
The solubility of your compound is dictated by its ionization state. This diagram illustrates how the charge of the molecule changes as the pH of the environment changes.
Caption: pH-dependent ionization states of this compound.
Comparative Solubility of Different Salt Forms
A salt screen is a critical experiment to identify the optimal form of your drug candidate. The table below presents hypothetical but realistic data from such a screen.
| Compound Form | Counter-ion | Solubility in Water (µg/mL) | Thermodynamic Solubility in PBS pH 7.4 (µg/mL) | Comments |
| Free Base | N/A | < 1 | < 1 | Highly crystalline, poor wettability. |
| Salt 1 | Hydrochloride | > 2000 | 15 | High initial solubility but precipitates in buffer due to pH shift and common ion effect. |
| Salt 2 | Mesylate | > 2000 | 150 | Good solubility, forms a stable crystalline hydrate. A promising candidate. |
| Salt 3 | Tartrate | 850 | 95 | Forms a less stable, amorphous solid which may be prone to conversion. |
| Salt 4 | Sulfate | 1200 | 110 | Good solubility, but potential for interaction with divalent cations in vivo. |
Experimental Protocols
Protocol 1: pH-Solubility Profiling
This protocol determines the thermodynamic solubility of a compound as a function of pH.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to a vial containing a known volume of each buffer.
-
Equilibration: Seal the vials and place them on a rotating wheel or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the logarithm of the solubility (log S) against the pH to generate the profile. This will reveal the pH range of optimal solubility.[22]
Workflow for Salt Selection
This workflow diagram outlines a logical process for selecting a suitable salt form for development.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ovid.com [ovid.com]
- 7. enamine.net [enamine.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. quora.com [quora.com]
- 11. curiaglobal.com [curiaglobal.com]
- 12. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. ijmsdr.org [ijmsdr.org]
- 17. researchgate.net [researchgate.net]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Salt Selection - Creative Biolabs [creative-biolabs.com]
- 21. bjcardio.co.uk [bjcardio.co.uk]
- 22. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing linker length for PROTACs with (6-Methylpyridin-2-yl)methanamine
Technical Support Center: PROTAC Linker Optimization
A Senior Application Scientist's Guide to Optimizing Linker Length for PROTACs Incorporating (6-Methylpyridin-2-yl)methanamine
Welcome to the technical support center for PROTAC development. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals focused on one of the most critical aspects of PROTAC design: the linker. Far from being a passive spacer, the linker is a key determinant of a PROTAC's success, profoundly influencing ternary complex formation, degradation efficacy, and overall drug-like properties.[1][2]
This guide will specifically address the optimization of linkers that incorporate the this compound moiety, a structural element that introduces a degree of rigidity and specific chemical properties. We will explore this topic through frequently asked questions, detailed experimental protocols, and a troubleshooting guide to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the linker so critical for PROTAC function?
A PROTAC molecule has three components: a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker connecting them.[3] The linker's primary role is to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2] Its length, chemical composition, and flexibility dictate the spatial arrangement of the POI and E3 ligase. An optimal linker promotes favorable protein-protein interactions, enhancing ternary complex stability (a phenomenon known as positive cooperativity), which is crucial for efficient ubiquitination and subsequent degradation.[1][4] Conversely, a poorly designed linker can cause steric clashes or prevent a productive orientation, leading to weak or no degradation.[5]
Q2: What are the general rules for selecting an initial linker length?
While there is no universal "optimal" length, empirical data show that most successful PROTACs have linkers ranging from 7 to 29 atoms.[6] The ideal length is highly dependent on the specific POI-E3 ligase pair.[7] A common strategy is to start with a library of linkers based on flexible polyethylene glycol (PEG) or alkyl chains, systematically varying the length (e.g., 3, 4, 5, and 6 PEG units). This allows for a rapid empirical determination of the distance required to bridge the two proteins effectively.[8]
Q3: How does the chemical composition of the linker, such as PEG vs. alkyl chains, impact PROTAC properties?
Linker composition is a balancing act between solubility and cell permeability.[9]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and tend to improve the aqueous solubility of the PROTAC, which can be crucial for bioavailability.[6] However, high polarity may reduce passive cell membrane permeability.[5]
-
Alkyl Linkers: These are hydrophobic and can enhance cell permeability but may decrease aqueous solubility, sometimes leading to aggregation.[6][]
-
Rigid Linkers: Moieties like phenyl rings, piperazines, or alkynes restrict the linker's conformation.[5][11] This can "pre-organize" the PROTAC into a bioactive shape, reducing the entropic penalty of binding and potentially boosting potency and selectivity.[1]
Q4: What is the potential role of a moiety like this compound in a linker?
The this compound structure introduces a semi-rigid aromatic system. While not a classically used flexible linker component, its inclusion would be a deliberate choice to impart specific properties:
-
Conformational Constraint: The pyridine ring restricts the number of conformations the linker can adopt. This can be advantageous if the resulting orientation is productive for ternary complex formation, as it reduces the entropic cost of binding.[11]
-
Vectorial Properties: The defined geometry of this group provides a specific exit vector from the ligand it's attached to, influencing how the other end of the PROTAC is presented.
-
Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor and may influence solubility and off-target interactions. Such heterocyclic scaffolds are increasingly used to move away from simple alkyl and PEG chains.[8]
Q5: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where, at very high concentrations, the efficacy of a PROTAC decreases.[12] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) over the productive ternary complex.[12] A well-designed linker that promotes high cooperativity and stability in the ternary complex can help mitigate the hook effect by making the ternary complex more favorable than the binary ones, even at higher concentrations.[8]
Experimental Workflow for Linker Optimization
Optimizing a PROTAC linker is an iterative process of design, synthesis, and testing. The goal is to identify a linker that yields the best combination of degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and favorable drug-like properties.
Caption: A workflow for systematic PROTAC linker optimization.
Protocol 1: Synthesis of a Linker-Varied PROTAC Library
A modular synthetic approach is key for efficiently generating a linker library. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly effective strategy.[8][13]
Objective: To synthesize a series of PROTACs where the POI ligand is connected to the this compound-E3 ligand moiety via linkers of varying lengths (e.g., PEG2, PEG3, PEG4, PEG5).
General Steps:
-
Functionalize Ligands: Synthesize an alkyne-functionalized version of your POI ligand and an azide-functionalized linker precursor. The this compound moiety would typically be incorporated as part of the E3 ligase ligand building block.
-
Prepare Linker Cassettes: Prepare a series of azide-PEG-acid linkers of different lengths.
-
Couple Linker to E3 Ligand: Couple the azide-PEG-acid linkers to the amine of the this compound-E3 ligand building block via standard amide bond formation (e.g., using HATU or EDC/HOBt). This creates a set of E3-ligand-linker-azide modules.
-
Click Reaction: React each E3-ligand-linker-azide module with the alkyne-functionalized POI ligand using a copper(I) catalyst (e.g., CuSO₄ with sodium ascorbate) in a suitable solvent system (e.g., DMSO/water).[8]
-
Purification: Purify the final PROTACs using reverse-phase HPLC and confirm their identity and purity by LC-MS and NMR.
Protocol 2: Cellular Degradation Assay (Western Blot)
This is the foundational assay to measure a PROTAC's ability to degrade its target protein in a cellular context.[14]
Objective: To determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) for each PROTAC in the library.
Materials:
-
Relevant cancer cell line (e.g., MCF7, HEK293)
-
PROTAC library stock solutions (in DMSO)
-
Cell culture medium, FBS, PBS
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells in 6- or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC (e.g., from 1 µM down to 1 pM). Treat the cells for a fixed duration (a 24-hour endpoint is a good starting point).[6] Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody. Strip and re-probe for the loading control.
-
Detection & Analysis: Visualize bands using a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Plot the normalized POI level against the log of PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ.
Troubleshooting Guide
Q: My PROTAC shows binding to the target and E3 ligase individually, but I see no degradation. What's wrong?
A: This is a classic linker problem, indicating inefficient ternary complex formation. The linker may be too short, causing steric clashes, or too long, failing to bring the proteins into a productive orientation for ubiquitin transfer.[5]
Caption: Troubleshooting workflow for PROTACs with no degradation activity.
Troubleshooting Steps:
-
Vary Linker Length: This is the first and most critical step. Synthesize analogues with both shorter and longer linkers. A difference of even a single PEG unit can dramatically switch a PROTAC from inactive to potent.[]
-
Change Attachment Points: The exit vector from the warhead or anchor is crucial.[15] If possible, synthesize isomers with the linker attached to a different solvent-exposed position on one of the ligands.
-
Assess Ternary Complex Directly: Use biophysical methods like Surface Plasmon Resonance (SPR) or TR-FRET to directly measure ternary complex formation and stability.[16][17] This provides direct evidence of whether the linker is mediating the interaction.
-
Confirm Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Use a cellular target engagement assay (e.g., NanoBRET™) to confirm the PROTAC is reaching its target inside the cell.[4]
Q: I'm observing a strong hook effect at high concentrations. How can I fix this?
A: A prominent hook effect suggests that while ternary complex formation is possible, it is not strongly favored over binary complex formation.[12]
-
Improve Cooperativity: The goal is to find a linker that creates favorable new protein-protein interactions between the POI and E3 ligase. Experiment with more rigid linkers, such as those containing the this compound moiety, piperazine, or alkyne groups.[11] Rigidity can lock the PROTAC into a conformation that is highly complementary to the ternary complex interface, increasing stability and cooperativity.[1]
Q: My PROTAC has a good DC₅₀ but a poor Dₘₐₓ (e.g., only 50% degradation). How can I improve the maximal degradation?
A: A low Dₘₐₓ suggests that the rate of degradation is slow relative to the rate of new protein synthesis or that the ternary complex is not stable enough for efficient, processive ubiquitination.
-
Increase Ternary Complex Half-Life: The dissociation rate of the ternary complex is a key driver of degradation efficacy.[4][18] A more stable, longer-lived complex allows the E3 ligase more time to ubiquitinate the target. Use SPR to measure the dissociation kinetics (k_off) of your ternary complex.[18] A linker that improves complex stability (lower k_off) will likely improve Dₘₐₓ.
-
Check for Proteasome Inhibition: At high concentrations, some PROTACs or their metabolites can inhibit the proteasome, preventing degradation. This can be checked with a proteasome activity assay.
Data Interpretation
The data gathered from your experiments should be compiled to build a clear structure-activity relationship (SAR).
Table 1: Example Data for a PROTAC Library Targeting POI-X
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Kᴅ (nM) (via SPR) | Cooperativity (α) |
| PROTAC-1 | PEG | 13 | 550 | 45 | 850 | 0.8 |
| PROTAC-2 | PEG | 16 | 85 | 88 | 120 | 2.1 |
| PROTAC-3 | PEG | 19 | 15 | 95 | 25 | 5.5 |
| PROTAC-4 | PEG | 22 | 45 | 91 | 60 | 3.2 |
| PROTAC-5 | 6-MPM* + PEG | 19 | 25 | 92 | 35 | 4.8 |
*6-MPM = this compound
Interpretation:
-
Optimal Length: The data clearly show an optimal linker length exists, with the 19-atom PEG linker (PROTAC-3 ) providing the best potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).[2]
-
Correlation: There is a strong correlation between improved degradation (lower DC₅₀) and enhanced ternary complex stability (lower Kᴅ and higher cooperativity α). This is a hallmark of a well-behaved PROTAC system.
-
Rigid Moiety: In this hypothetical example, replacing a portion of the flexible PEG linker with the more rigid 6-MPM moiety (PROTAC-5 ) resulted in slightly reduced, but still potent, activity. This suggests that for this particular POI-E3 pair, the flexibility of the PEG linker was slightly more advantageous than the conformational constraint imposed by the pyridine ring. This highlights the empirical nature of linker design.[11][19]
References
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Dalby Diamonds. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Dalby Diamonds. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Ishida, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology. [Link]
-
Scarpino, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]
-
Ishida, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). Journal of Medicinal Chemistry. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Expert Opinion on Drug Discovery. [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
-
Li, B., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). Molecular Cancer Therapeutics. [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (2022). STAR Protocols. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
-
Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (2019). Chemical Society Reviews. [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2020). Journal of Medicinal Chemistry. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. lifesensors.com [lifesensors.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Protecting Group Strategies for (6-Methylpyridin-2-yl)methanamine
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for protecting group strategies involving (6-Methylpyridin-2-yl)methanamine. This molecule, featuring a primary amine adjacent to a pyridine ring, presents unique challenges and considerations in multistep organic synthesis. The nucleophilic and basic nature of the primary amine often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] The pyridine nitrogen, while less basic than the primary amine, can also influence reactivity and reaction conditions.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting, applying, and removing common amine protecting groups for this compound. We will delve into the nuances of using tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, offering troubleshooting tips and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Choosing the Right Protecting Group
Q1: I need to protect the primary amine of this compound. Which protecting group (Boc, Cbz, or Fmoc) should I choose?
The optimal protecting group depends on the planned downstream reaction conditions. Here’s a decision-making framework:
-
For reactions requiring acidic conditions: The Fmoc group is an excellent choice as it is stable to acid but readily cleaved by bases like piperidine.[2][3]
-
For reactions involving basic conditions: The Boc group is suitable as it is stable to base and cleaved under acidic conditions (e.g., TFA, HCl).[4][5]
-
For reactions sensitive to both strong acids and bases: The Cbz group offers an alternative, as it can be removed under neutral conditions via catalytic hydrogenation.[6][7]
The concept of orthogonal protection is critical when multiple protecting groups are present in your molecule.[7][8] This strategy allows for the selective removal of one protecting group without affecting others.[8] For instance, if your molecule also contains a Boc-protected group, using Fmoc for the primary amine allows for selective deprotection of the Fmoc group with a base, leaving the Boc group intact.[9]
Caption: Decision tree for selecting an amine protecting group.
Section 2: Boc Protection and Deprotection
Q2: My Boc-protection of this compound is low-yielding. What could be the cause?
Several factors can contribute to low yields during Boc protection:
-
Base Strength: While strong bases like NaOH can be used, a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to avoid potential side reactions.[10] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[5][11]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[4] Ensure your starting material is fully dissolved.
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Using fresh, high-quality Boc₂O is crucial for efficient protection.
-
Reaction Temperature: The reaction is typically performed at room temperature.[4] In some cases, gentle heating (e.g., 40 °C) may improve the reaction rate.[4]
Q3: I'm having trouble with the acidic deprotection of my Boc-protected this compound. The reaction is incomplete. What can I do?
Incomplete Boc deprotection is a common issue.[12] Here are some troubleshooting steps:
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[10] If the reaction is sluggish, you can increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid like HCl in dioxane.[13]
-
Reaction Time and Temperature: Prolonging the reaction time at room temperature is the first step.[12] If the reaction is still incomplete, gentle heating may be necessary, but should be done cautiously to avoid side reactions.[12]
-
Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings.[14] The addition of a scavenger like anisole or thioanisole can trap this cation and prevent unwanted byproducts.[5]
-
Water Content: TFA is hygroscopic, and the presence of water can reduce its effectiveness.[12] Ensure you are using anhydrous solvents and fresh TFA.
Q4: Are there any milder alternatives to TFA or HCl for Boc deprotection?
Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:
-
Lewis Acids: Zinc bromide (ZnBr₂) in an organic solvent like DCM can effectively cleave Boc groups, often with higher selectivity than strong protic acids.[4][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to thermolytic cleavage of the protecting group.[15] However, this often requires high temperatures.[15]
-
Solid-Supported Catalysts: Using acidic resins or clays like Montmorillonite K10 can provide a milder and more easily separable alternative to soluble acids.[10][15]
| Method | Reagents | Solvent | Temperature | Notes |
| Standard Acidic | TFA (20-50%) or 4M HCl | DCM or Dioxane | Room Temp | Most common method.[4][10] |
| Lewis Acid | ZnBr₂ | DCM | Room Temp | Good for acid-sensitive substrates.[4][10] |
| Thermal | Heat | High-boiling solvent | >100 °C | Can be useful but may require harsh conditions.[15] |
| Solid-Supported Acid | Montmorillonite K10 | Dichloroethane | Room Temp | Milder, heterogeneous conditions.[10][15] |
Table 1: Comparison of Boc Deprotection Methods.
Section 3: Cbz Protection and Deprotection
Q5: What are the key considerations for Cbz-protecting this compound?
The Cbz (benzyloxycarbonyl) group is introduced using benzyl chloroformate (Cbz-Cl).[16] Key considerations include:
-
Base: A mild base such as sodium bicarbonate or an organic base is required to neutralize the HCl generated during the reaction.[6]
-
Solvent: The reaction is typically carried out in a biphasic system (e.g., dioxane/water) or in an anhydrous organic solvent like DCM.[6]
-
Reagent Stability: Cbz-Cl is sensitive to moisture and should be handled accordingly.
Q6: My Cbz deprotection via catalytic hydrogenation is not working. What could be the problem?
Catalytic hydrogenation is the standard method for Cbz deprotection.[6][7] If you are facing issues, consider the following:
-
Catalyst Poisoning: The pyridine ring in your molecule can act as a catalyst poison for palladium on carbon (Pd/C). To overcome this, you may need to use a higher catalyst loading, add an acid (like HCl or acetic acid) to protonate the pyridine nitrogen, or switch to a more robust catalyst.
-
Hydrogen Pressure: Ensure you have an adequate pressure of hydrogen gas. While atmospheric pressure is often sufficient, some substrates may require higher pressures.
-
Solvent: Methanol or ethanol are common solvents for hydrogenation. Ensure your substrate is fully dissolved.
-
Alternative Hydrogen Sources: Transfer hydrogenation using reagents like ammonium formate or cyclohexene can sometimes be more effective than using hydrogen gas directly.[6]
Caption: Troubleshooting workflow for Cbz deprotection.
Section 4: Fmoc Protection and Deprotection
Q7: When should I choose the Fmoc protecting group for this compound?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is primarily used when you need a protecting group that is stable to acidic conditions and can be removed with a base.[2][3] This makes it orthogonal to the acid-labile Boc group.[2] It is particularly valuable in solid-phase peptide synthesis.[3][17]
Q8: I am observing incomplete Fmoc deprotection with piperidine. What should I do?
Incomplete Fmoc deprotection can occur, and here are some solutions:
-
Piperidine Concentration: A 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard.[3] You can try increasing the concentration or the reaction time.
-
Solvent: Ensure your substrate is soluble in the reaction medium. NMP (N-Methyl-2-pyrrolidone) can be an alternative to DMF.
-
Alternative Bases: While piperidine is the most common reagent, other secondary amines can also be used.[18] In some cases, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed, but with caution as it may cause side reactions.
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acidic Deprotection of Boc-(6-Methylpyridin-2-yl)methanamine
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (10 mL/mmol).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted.
Protocol 3: Cbz Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 6-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenation
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol (20 mL/mmol).
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
If necessary, add 1.1 equivalents of HCl (e.g., as a solution in dioxane) to protonate the pyridine nitrogen.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 5: Fmoc Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C and add Fmoc-Cl (1.05 eq).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 6: Fmoc Deprotection
-
Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/mmol).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or precipitation.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. How to deprotect N-protection of amino acid coupled with heterocyclic amine without breaking of amide bond?. [Link]
-
Activotec. Standard Fmoc Protected Amino Acids. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Wikipedia. 2-Picolylamine. [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
PubChem. (6-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 12214337. [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
ResearchGate. I have a problem with boc deprotection of pyridinium salts. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
PMC - NIH. Heterocyclic amines: occurrence and prevention in cooked food. [Link]
-
CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. biosynth.com [biosynth.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Troubleshooting for (6-Methylpyridin-2-yl)methanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Methylpyridin-2-yl)methanamine. This versatile primary amine is a key building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutics.[1] However, its dual basicity—stemming from both the pyridine ring and the primary amine—presents unique challenges during reaction work-up and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, empowering you to make informed decisions and optimize your experimental outcomes.
General Considerations: The Tale of Two Nitrogens
Before diving into specific reaction types, it is crucial to understand the acid-base chemistry of this compound and its derivatives. The molecule contains two basic centers with distinct pKa values for their conjugate acids:
-
Primary Aminomethyl Group (-CH₂NH₂): The conjugate acid (-CH₂NH₃⁺) has an estimated pKa of ~9-10.
-
Pyridine Ring Nitrogen: The conjugate acid (pyridinium ion) has a pKa of ~6-7.
This differential basicity is the key to a successful work-up. It allows for selective protonation and deprotonation, which dictates the molecule's solubility in aqueous and organic phases.
Table 1: pH-Dependent Solubility Profile
| pH Range | Dominant Species | Expected Solubility | Rationale |
| < 5 | Diprotonated (dicationic) | High in Aqueous Phase | Both nitrogen atoms are protonated, forming a water-soluble salt. |
| 7-8 | Monoprotonated (monocationic) | Moderate in Aqueous Phase | The more basic aminomethyl group is protonated, while the pyridine is largely neutral. |
| > 11 | Neutral (free base) | High in Organic Phase | Both nitrogen atoms are deprotonated, rendering the molecule less polar and soluble in organic solvents. |
This table serves as your foundational guide for designing effective extraction protocols.
Reaction-Specific Work-up and Troubleshooting
FAQ 1: Reductive Amination
Question: "I've just completed a reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride (STAB). What is the best way to work up this reaction?"
Expert Answer:
The work-up for a reductive amination aims to quench the reducing agent, remove boron-containing byproducts, and separate the desired secondary amine product from unreacted starting materials.
Causality & Protocol:
-
Quenching the Excess Reducing Agent: STAB and its byproducts will react with water. The primary concern is quenching any remaining hydride. A slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard and recommended procedure.[2] This accomplishes two things: it safely quenches the reducing agent and it basifies the solution, ensuring your secondary amine product is in its neutral, organic-soluble form.
-
Caution: Quenching can generate hydrogen gas. Always perform this step with good ventilation and add the aqueous solution slowly, especially on a larger scale.[2]
-
-
Removing Boron Byproducts: The boron-containing byproducts are generally water-soluble, especially after quenching. Multiple washes with water or brine will effectively remove them into the aqueous layer.
-
Phase Separation & Extraction: After quenching, dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer to a separatory funnel and perform several washes.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
Troubleshooting Reductive Amination:
Question: "My yield is very low after the work-up, and I can't find my product. Where did it go?"
Expert Answer:
This is a classic issue when working with basic amines. The most likely culprit is that your product is hiding in the aqueous layer.
Cause & Solution:
-
Cause: If the aqueous layer is not sufficiently basic (pH < 9), your secondary amine product (which is also basic) will be protonated. This charged species is highly soluble in water and will be lost during the extraction.[4][5]
-
Solution: Do not discard your aqueous layers until you have confirmed product isolation![2] Combine all aqueous washes, test the pH, and if it is not strongly basic, add 1M or 2M NaOH solution until the pH is > 11. Now, re-extract this basic aqueous solution 2-3 times with DCM or EtOAc. You will likely recover your "lost" product.
DOT Diagram: Decision Tree for Product Loss in Amine Work-up
Caption: Troubleshooting workflow for locating product lost during aqueous extraction.
FAQ 2: Acylation / Amide Bond Formation
Question: "I've reacted this compound with an acid chloride to form an amide. The reaction is full of a white solid (likely an amine salt) and my TLC shows unreacted starting amine. How should I proceed with the work-up?"
Expert Answer:
This is a common scenario in acylation reactions. The HCl byproduct from the acid chloride reaction will protonate any available amine, including your starting material and product, forming hydrochloride salts. The work-up must neutralize these salts to allow for extraction.
Causality & Protocol:
-
Neutralization is Key: Your primary goal is to deprotonate the amine salts to make them soluble in an organic solvent. Dilute the reaction mixture with EtOAc or DCM.
-
Aqueous Wash Sequence:
-
Wash 1: Water or Dilute Acid (e.g., 1M HCl): This may seem counterintuitive, but an acidic wash is excellent for removing any remaining unreacted starting amine. The primary amine is more basic than the amide product. The acidic wash will protonate the starting amine, pulling it into the aqueous layer, while the less basic amide product remains in the organic layer.
-
Wash 2: Saturated NaHCO₃: This wash is critical. It will neutralize any remaining acid (including HCl salts of your product if any remains) and remove the carboxylic acid byproduct if you started from an anhydride.[2] Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.[5]
-
Wash 3: Brine: To remove residual water and salts.
-
-
Drying and Concentration: Proceed as with the reductive amination work-up.
General Troubleshooting
Question: "Help! I've formed a persistent emulsion during my basic wash that won't separate."
Expert Answer:
Emulsions are colloidal mixtures of the two solvent layers and are a frequent headache, especially when basic solutions and amines are involved.[2] Do not shake the separatory funnel too vigorously. Gentle, repeated inversions are often sufficient.
Cause & Solution:
-
Cause: Fine particulate matter, or surfactant-like properties of amine salts at the interface, can stabilize emulsions.
-
Solutions (in order of escalating intervention):
-
Patience: Let the separatory funnel stand for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a significant amount of saturated NaCl solution. This increases the ionic strength of the aqueous layer, making the organic solvent less soluble and helping to break the emulsion.[2]
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod at the interface.
-
Filtration (Last Resort): Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can break the emulsion by removing particulate matter. You will then need to separate the layers of the filtrate.
-
DOT Diagram: Standard Extractive Work-up Workflow
Caption: A generalized workflow for a typical aqueous extractive work-up.
Detailed Experimental Protocols
Protocol 1: General Basic Work-up for Amine Products
This protocol is designed to isolate a basic product, such as the secondary amine from a reductive amination.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases.
-
Dilute the mixture with ethyl acetate (10 volumes relative to the initial reaction solvent volume).
-
Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer sequentially with water (2x) and then saturated aqueous NaCl (brine) (1x).
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, with occasional swirling.
-
Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Products from this compound reactions are often polar. Standard silica gel chromatography is effective, but requires care.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding silica, and then concentrating to a dry, free-flowing powder.
-
Column Packing: Pack a column with silica gel using your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for these types of compounds is from 100% Hexanes to a mixture of Hexanes/Ethyl Acetate, and often a small amount of triethylamine (0.5-1%) is added to the eluent.
-
Expertise & Causality: The addition of triethylamine is crucial. It deactivates the acidic sites on the silica gel surface, preventing your basic amine product from irreversibly binding or "streaking" down the column, which leads to poor separation and low recovery.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the purified product.
By understanding the fundamental chemical principles of your starting materials and products, you can transform a challenging work-up from a frustrating ordeal into a logical and efficient process.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine Derivatives.
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- AK Scientific, Inc. This compound Product Page.
- Henan Coreychem Co., Ltd. N-methyl-1-(6-methylpyridin-2-yl)methanamine Product Page.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube.
- Wang, F., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health.
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
Identifying impurities in NMR of (6-Methylpyridin-2-yl)methanamine
Technical Support Center: NMR Impurity Identification
Product Focus: (6-Methylpyridin-2-yl)methanamine Document ID: TSC-NMR-4821-01 Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for identifying impurities in the Nuclear Magnetic Resonance (NMR) spectra of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex NMR data, ensuring the purity and integrity of their compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have a ¹H NMR spectrum of my this compound sample. What are the expected signals for the pure compound?
A1: Understanding the baseline NMR signature of your target compound is the first critical step in impurity identification. This compound has a distinct set of signals corresponding to its aromatic and aliphatic protons.
The structure and expected proton environments are as follows:
This is a conceptual representation. A proper chemical structure diagram is needed for full clarity.
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
The chemical shifts for pyridine derivatives are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of substituents.[1]
-
Pyridine Ring Protons (δ 7.0-8.5 ppm):
-
H_d (proton at C4): Appears as a triplet (or more accurately, a triplet of doublets) around δ 7.50-7.65 ppm . It is coupled to both H_c and H_b.
-
H_c (proton at C3): Appears as a doublet around δ 7.05-7.15 ppm . It is coupled to H_d.
-
H_b (proton at C5): Appears as a doublet around δ 7.00-7.10 ppm . It is coupled to H_d. The methyl group at C6 will slightly shield this proton, shifting it upfield compared to an unsubstituted pyridine.[2]
-
-
Methylene Protons (H_a, -CH₂-NH₂): A singlet at approximately δ 3.80-3.95 ppm . The integration should correspond to 2 protons.
-
Methyl Protons (H_Me, -CH₃): A singlet at approximately δ 2.45-2.55 ppm . The integration should correspond to 3 protons.
-
Amine Protons (H_NH₂): A broad singlet around δ 1.70-2.20 ppm . The chemical shift and broadness of this peak are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Its integration should correspond to 2 protons.
Table 1: Summary of Expected NMR Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| Pyridine C2 | - | ~160 | - | - |
| Pyridine C6 | - | ~157 | - | - |
| Pyridine C4 | 7.50 - 7.65 | ~137 | t | 1H |
| Pyridine C3 | 7.05 - 7.15 | ~121 | d | 1H |
| Pyridine C5 | 7.00 - 7.10 | ~118 | d | 1H |
| -CH₂-NH₂ | 3.80 - 3.95 | ~48 | s | 2H |
| -NH₂ | 1.70 - 2.20 | - | br s | 2H |
| -CH₃ | 2.45 - 2.55 | ~24 | s | 3H |
| (Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.) |
Q2: My NMR spectrum shows extra peaks. What are the likely process-related impurities from the synthesis?
A2: Process-related impurities are typically unreacted starting materials, reagents, or byproducts of side reactions.[3] Identifying them requires knowledge of the synthetic route. A common synthesis of this compound proceeds via the reduction of 6-methylpyridine-2-carbonitrile.
Potential Impurities from a Nitrile Reduction Route:
-
Starting Material: 6-Methylpyridine-2-carbonitrile
-
¹H NMR: You would expect to see signals for the pyridine ring protons, which will be shifted differently due to the electron-withdrawing nitrile group, and the methyl group singlet. The characteristic -CH₂-NH₂ signal will be absent.
-
-
Byproduct: Bis((6-methylpyridin-2-yl)methyl)amine (Secondary Amine)
-
Formation: This can form if the initially produced primary amine reacts with an intermediate imine during the reduction.
-
¹H NMR: This impurity will have two sets of pyridine and methyl signals for every one -NH- proton. The methylene (-CH₂-) protons will be slightly shifted compared to the primary amine.
-
-
Solvents: Residual solvents from the reaction or purification are common. Refer to standard NMR impurity charts for identification.[4][5] Common examples include diethyl ether, tetrahydrofuran (THF), ethyl acetate, and dichloromethane.
Caption: Workflow for NMR impurity identification.
Q3: Could the impurities be from degradation? What would those look like in the NMR?
A3: Yes, degradation can occur, especially with exposure to air (oxidation), light, or incompatible reagents. Amines and pyridine rings can both be susceptible.
Potential Degradation Products:
-
Oxidation Product: 6-Methylpyridine-2-carboxylic acid
-
Formation: Oxidation of the aminomethyl group.
-
¹H NMR: The most significant change would be the disappearance of the -CH₂-NH₂ signal at ~δ 3.85 ppm and the amine signal. A very broad signal for the carboxylic acid proton (-COOH) would appear far downfield (> δ 10 ppm).
-
-
Oxidative Dimerization: Azoxy or other dimeric species can form, leading to complex spectra with multiple overlapping aromatic signals.
-
Pyridine N-Oxide:
-
Formation: Oxidation of the pyridine nitrogen.
-
¹H NMR: The formation of an N-oxide significantly affects the electronic structure of the pyridine ring, causing downfield shifts of the ring protons.
-
Microbial degradation of pyridine derivatives often involves hydroxylation of the ring, which would introduce new splitting patterns and chemical shifts in the aromatic region.[6][7]
Q4: I have an unknown peak. How can I definitively confirm its identity?
A4: The gold standard for confirming the identity of a suspected impurity is a spiking experiment . This involves intentionally adding a small amount of the pure, suspected impurity to your NMR sample and re-acquiring the spectrum. If the intensity of the unknown peak increases while its chemical shift and multiplicity remain unchanged, you have confirmed its identity.
Experimental Protocol: The Spiking Experiment
Objective: To confirm the identity of a suspected impurity in a sample of this compound.
Materials:
-
NMR tube with your original sample dissolved in a deuterated solvent (e.g., CDCl₃).
-
A pure reference standard of the suspected impurity (e.g., 6-methylpyridine-2-carbonitrile).
-
Micropipette.
Methodology:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Ensure the spectrum is well-phased and the baseline is corrected. Integrate all peaks, including the unknown impurity signal.
-
Prepare Impurity Stock: Prepare a dilute solution of the reference standard impurity in the same deuterated solvent.
-
Spike the Sample: Carefully add a small, known volume (e.g., 1-2 µL) of the impurity stock solution directly into the NMR tube containing your sample.
-
Mix Thoroughly: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.
-
Re-acquire Spectrum: Place the spiked sample back into the NMR spectrometer and acquire a new ¹H NMR spectrum using the exact same parameters as the initial acquisition.
-
Analyze and Compare:
-
Overlay the "before" and "after" spectra.
-
Observe the peak corresponding to the unknown impurity.
-
Confirmation: If the peak at the specific chemical shift of the unknown has increased in integral and intensity, the identity is confirmed.
-
No Confirmation: If a new peak appears or the unknown peak is unchanged, the impurity is not the compound you added.
-
References
-
Doc Brown's Chemistry. (2025). 13C NMR spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
SpectraBase. (n.d.). Methylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]
-
National Institutes of Health. (2014). Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. Journal of chromatographic science. Retrieved from [Link]
-
Chromatography Online. (2006). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]
-
ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]
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SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of (6-Methylpyridin-2-yl)methanamine Derivatives for Drug Discovery
This guide offers an in-depth comparison of (6-methylpyridin-2-yl)methanamine derivatives, a scaffold of significant interest in modern medicinal chemistry. We will navigate through synthetic strategies, detailed characterization protocols, and a comparative analysis of biological activity, providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising class of compounds.
Introduction: The Versatility of the Pyridine-Methanamine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold.[1] The this compound core, in particular, offers a versatile three-dimensional structure that can be strategically modified to interact with specific biological targets.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, from antitubercular agents to kinase inhibitors for cancer therapy.[1][2] This guide provides a comparative framework for the synthesis and characterization of these derivatives, enabling researchers to make informed decisions in their drug discovery programs.
Part 1: Synthetic Strategies and Comparative Analysis
The synthesis of this compound derivatives often involves a multi-step sequence designed for flexibility and efficiency, allowing for the introduction of diverse substituents. A common and effective strategy is reductive amination.[2]
The causality for choosing this pathway lies in its robustness and broad substrate scope. The initial aldehyde or ketone can be generated from a more stable precursor, like an ester, through a controlled reduction-oxidation sequence. The subsequent reductive amination with a desired amine is typically high-yielding and tolerates a wide array of functional groups, which is critical for building a diverse chemical library for screening.[2]
Caption: General synthetic workflow for this compound derivatives.
A comparative analysis of synthetic routes is crucial for efficiency. While other methods exist, the outlined Suzuki coupling followed by reductive amination offers a significant advantage in modularity. The Suzuki reaction allows for the installation of a wide variety of aryl or heteroaryl groups at a key position, while the final reductive amination step provides a second point for diversification, enabling the rapid generation of a matrix of compounds for structure-activity relationship (SAR) studies.[2]
Part 2: Comprehensive Physicochemical and Structural Characterization
Rigorous characterization is the bedrock of chemical research, ensuring the identity, purity, and stability of synthesized compounds. A multi-technique approach is non-negotiable for validating novel chemical entities.
Caption: Standard workflow for the analytical characterization of synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[3] For pyridine derivatives, both ¹H and ¹³C NMR provide critical information.
-
¹H NMR: The protons on the pyridine ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom. Protons alpha to the nitrogen (at C2 and C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm).[3] Substituents, like the 6-methyl group in our core scaffold, will significantly influence these shifts, generally causing an upfield shift for adjacent protons.[4][5] The aminomethyl protons provide a key signal for confirming the final reductive amination step.
-
¹³C NMR: This technique reveals the carbon framework of the molecule. The pyridine ring carbons are also influenced by the electronegativity of the nitrogen atom.[3]
-
2D NMR (e.g., COSY, HSQC): For complex derivatives, 2D NMR experiments are essential to definitively assign proton and carbon signals by revealing their correlations.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having overlapping signals in key regions.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Mass Spectrometry (MS): Confirming Molecular Weight
MS is used to confirm the molecular weight of the synthesized compound and to gain insight into its fragmentation patterns, which can further support the proposed structure.[6] Electrospray ionization (ESI) is a common technique for this class of molecules as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, which is easily identifiable.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Scan a mass range appropriate for the expected molecular weight of the derivative.
-
-
Data Interpretation:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally measured exact mass to the theoretically calculated mass for the elemental formula. A mass accuracy of <5 ppm provides high confidence in the assigned formula.[7]
-
High-Performance Liquid Chromatography (HPLC): The Purity Check
HPLC is indispensable in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.[8][9] For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates compounds based on their hydrophobicity.[10]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: Use an HPLC system equipped with a C18 column, a UV detector, a column oven, and an autosampler.
-
Method Development:
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of B over time (e.g., 5% to 95% B over 15 minutes). This ensures that compounds with a wide range of polarities can be eluted and analyzed.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the pyridine core has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject a defined volume (e.g., 10 µL) onto the column.
-
Record the chromatogram.
-
-
Data Interpretation:
Part 3: Comparative Biological Evaluation - A Case Study in Antitubercular Agents
The true value of a chemical scaffold is realized through its biological activity. A systematic comparison of derivatives is essential for elucidating Structure-Activity Relationships (SAR), which guide the optimization of lead compounds.
A recent study on pyridine-2-methylamine derivatives as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) provides an excellent case study.[2] MmpL3 is a crucial transporter for mycolic acids, making it a prime target for new anti-tuberculosis drugs.[2]
The table below summarizes the antitubercular activity of a selection of derivatives from this study, highlighting how structural modifications impact potency. The activity is reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits 90% of bacterial growth.[2]
| Compound ID | R¹ Substituent (Amine) | R² Substituent (Aryl) | MIC (µg/mL) vs. M.tb H37Rv[2] | cLogP[2] |
| 11 | N-4,4-dimethylpiperidine | 4-isopropylphenyl | 64 | 6.01 |
| 12 | N-4,4-dimethyl-1,4-azasilyl | 4-isopropylphenyl | 4 | 5.34 |
| 20 | N-4,4-dimethylpiperidine | 4-(tert-butyl)phenyl | 1 | 6.55 |
| 21 | N-4,4-dimethyl-1,4-azasilyl | 4-(tert-butyl)phenyl | 0.5 | 5.88 |
| 62 | 8-azaspiro[4.5]decane | 4-(2,6-difluoropyridin-3-yl)phenyl | 0.016 | 6.87 |
Comparative Analysis and SAR Insights:
-
Impact of the Amine Moiety (R¹): A direct comparison between compounds 11 and 12 , and between 20 and 21 , reveals a significant increase in potency when the N-4,4-dimethylpiperidine is replaced with N-4,4-dimethyl-1,4-azasilyl.[2] This suggests that the silicon-containing ring may adopt a more favorable conformation in the MmpL3 binding pocket or alter the physicochemical properties of the molecule beneficially.
-
Impact of the Aryl Group (R²): Increasing the steric bulk on the aryl ring from isopropyl (11 and 12 ) to tert-butyl (20 and 21 ) led to a marked improvement in activity.[2] This indicates the presence of a hydrophobic pocket in the target that can accommodate larger groups.
-
Lipophilicity and Potency: The data suggests a positive correlation between lipophilicity (as measured by cLogP) and antitubercular activity. The most potent compound, 62 , also has the highest cLogP value in this selection.[2] This compound combines an optimized spirocyclic amine with a bi-aryl system, leading to outstanding potency.[2]
Alternative Applications: Kinase Inhibition
Beyond infectious diseases, pyridine derivatives are prominent as kinase inhibitors in oncology.[11][12] The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the "hinge" region of the kinase active site.[13] The this compound scaffold can be readily adapted for this target class. By modifying the aryl and amine substituents, these derivatives can be tailored to achieve high potency and selectivity against specific kinases, such as DNA-dependent protein kinase (DNA-PK) or Epidermal Growth Factor Receptor (EGFR).[14][15]
Caption: A conceptual workflow for biological screening and lead identification.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for drug discovery campaigns. Its modular synthesis allows for the creation of diverse chemical libraries, which, when coupled with a rigorous analytical characterization workflow, provides a solid foundation for biological evaluation. The case study on MmpL3 inhibitors demonstrates that systematic structural modifications can lead to derivatives with exceptional potency.[2] By leveraging the structure-activity relationships gleaned from such studies, researchers can rationally design next-generation compounds targeting a wide array of diseases, from tuberculosis to cancer.
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A Comparative Guide to the Reactivity of (6-Methylpyridin-2-yl)methanamine and Related Picolylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolylamines, a class of compounds featuring a pyridyl ring attached to an aminomethyl group, are foundational building blocks in medicinal chemistry, catalysis, and materials science. Their utility stems from their capacity to act as versatile ligands for metal catalysts, key intermediates in pharmaceutical synthesis, and structural motifs in supramolecular chemistry.[1][2] The isomeric forms—2-, 3-, and 4-picolylamine—exhibit distinct reactivity profiles governed by the position of the aminomethyl group relative to the pyridine nitrogen.
This guide focuses on a specific, yet increasingly important, derivative: (6-Methylpyridin-2-yl)methanamine . We will provide an in-depth comparison of its reactivity against the canonical picolylamine isomers (2-, 3-, and 4-picolylamine). By examining the interplay of steric and electronic effects, this document aims to equip researchers with the foundational knowledge to rationally select the optimal picolylamine for their specific application, be it in designing novel catalysts, synthesizing complex organic molecules, or developing new coordination compounds.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of a picolylamine is fundamentally dictated by two features: the basicity and nucleophilicity of its two nitrogen atoms (the pyridine ring nitrogen and the primary amine nitrogen) and the steric environment surrounding these centers.
-
Electronic Effects: The pyridine ring is electron-deficient, which influences the basicity of both nitrogen atoms. The position of the aminomethyl group is critical:
-
In 2-picolylamine and This compound , the aminomethyl group is at the α-position. This proximity allows for potential chelation to metal centers, a property absent in the 3- and 4-isomers.
-
In 4-picolylamine , the aminomethyl group is para to the ring nitrogen, allowing for electronic communication through resonance, which can influence the basicity of the exocyclic amine.
-
3-Picolylamine has the aminomethyl group at the meta position, resulting in weaker electronic interplay between the two nitrogen centers compared to the other isomers.
-
-
The Influence of the 6-Methyl Group: The defining feature of this compound is the methyl group at the 6-position. This substitution introduces two significant effects:
-
Steric Hindrance: The methyl group flanks the pyridine nitrogen, creating steric bulk that can hinder its ability to coordinate with electrophiles or metal centers.
-
Electronic Donation: The methyl group is a weak electron-donating group (+I effect), which slightly increases the electron density of the pyridine ring.[3] This can subtly enhance the basicity of the ring nitrogen compared to the unsubstituted 2-picolylamine.
-
The following diagram illustrates the structural differences and the key steric and electronic factors at play.
Caption: Workflow for kinetic analysis of nucleophilicity.
Summary and Application Guidance
The choice between this compound and other picolylamines is a strategic one, hinging on the desired balance between coordinating ability, steric hindrance, and basicity.
| Feature | 2-Picolylamine | 3-Picolylamine | 4-Picolylamine | This compound |
| Primary Role | Strong Bidentate Ligand | Monodentate Ligand | Monodentate Ligand | Sterically Hindered Bidentate Ligand |
| Amine Basicity | Moderate | High | Highest | Moderate |
| Chelation | Yes (Strong) | No | No | Yes (Strong, but hindered) |
| Steric Hindrance | Low | Low | Low | High at Pyridine-N |
| Best For... | General purpose chelation, forming stable octahedral complexes. | Applications where chelation is undesirable. | Building blocks for polymers and materials. | Asymmetric catalysis , enforcing specific coordination geometries, stabilizing low-coordinate metal centers. |
This compound is not merely a substituted version of 2-picolylamine; its reactivity profile is distinct and offers unique advantages. While its primary amine exhibits similar basicity and nucleophilicity to 2-picolylamine, the presence of the 6-methyl group fundamentally alters its role as a ligand. This steric shield around the pyridine nitrogen is its defining characteristic.
Researchers should select:
-
2-Picolylamine for robust, general-purpose bidentate coordination. *[2] 3- or 4-Picolylamine when a simple, monodentate pyridine-type ligand with a reactive side chain is required.
-
This compound when steric control is paramount. It is the ideal choice for creating specific coordination environments, preventing ligand crowding, and designing catalysts where the steric profile can directly influence selectivity and reactivity.
By understanding these nuanced differences, supported by the experimental frameworks provided, scientists can make more informed decisions, accelerating discovery and innovation in their respective fields.
References
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A Comparative Guide to the Structural Analogues of (6-Methylpyridin-2-yl)methanamine for Researchers and Drug Development Professionals
(6-Methylpyridin-2-yl)methanamine is a versatile pyridine-based scaffold that has garnered significant attention in medicinal chemistry. Its structural simplicity, coupled with the reactive aminomethyl group and the modifiable pyridine ring, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of its structural analogues, exploring how subtle and substantial molecular modifications influence their biological activity across different therapeutic areas. We will delve into the synthesis, mechanism of action, and performance of these analogues, supported by experimental data, to offer a comprehensive resource for researchers in drug discovery.
Modifications of the Pyridine Ring and Aminomethyl Group: A Gateway to Diverse Biological Activities
The core structure of this compound offers several avenues for chemical modification. These include substitutions on the pyridine ring, alterations to the methyl group at the 6-position, and derivatization of the aminomethyl side chain. Each of these modifications can profoundly impact the molecule's physicochemical properties, target binding affinity, and overall biological effect. This guide will explore these modifications in the context of their application in oncology, infectious diseases, and neuroscience.
Anticancer Applications: From Pyridine-Ureas to Coumarin Conjugates
The pyridine scaffold is a common feature in many anticancer agents. Structural analogues of this compound have been explored for their potential as novel cancer therapeutics, with modifications aimed at enhancing cytotoxicity and target selectivity.
Pyridine-Urea Derivatives as Potent Antiproliferative Agents
A promising class of analogues involves the incorporation of a urea moiety, leading to the development of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. These compounds have demonstrated significant in vitro anticancer activity against various cancer cell lines.[1]
A noteworthy example, compound 5l , emerged as a highly active agent against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin.[1] The mechanism of action for these compounds is believed to involve the induction of apoptosis, as evidenced by the modulation of key apoptotic proteins.[1]
Table 1: Comparative in vitro anticancer activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analogues. [1]
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| 5l | 3.22 ± 0.2 | 2.71 ± 0.16 |
| Doxorubicin | 2.93 ± 0.28 | 3.10 ± 0.22 |
Coumarin-Based Chalcones as Selective Carbonic Anhydrase Inhibitors
Another innovative approach involves the synthesis of 3-(6-methylpyridin-2-yl)coumarin-based chalcones. These molecules have been investigated as selective inhibitors of cancer-related carbonic anhydrase (CA) isoforms IX and XII.[2] These enzymes play a crucial role in tumor progression and are considered important therapeutic targets.
Interestingly, these coumarin derivatives exhibited potent inhibition of hCA IX and XII in the sub- to low-micromolar range, while showing no significant activity against the ubiquitous cytosolic isoforms hCA I and II, highlighting their potential for targeted cancer therapy with reduced side effects.[2]
Antitubercular Activity: Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, an essential transporter protein in Mycobacterium tuberculosis.[3]
Structure-activity relationship (SAR) studies have revealed that modifications at both the amine and the pyridine ring of the pyridine-2-methylamine scaffold significantly influence antitubercular activity. A comprehensive study identified compound 62 as a highly potent MmpL3 inhibitor with excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[3]
Table 2: Antitubercular activity of selected pyridine-2-methylamine analogues against M. tuberculosis H37Rv. [3]
| Compound | MIC (µg/mL) |
| 21 | 0.5-1 |
| 62 | 0.016 |
The SAR studies indicated that bulky lipophilic groups on the amine and specific substitutions on the pyridine ring enhance the binding affinity to the MmpL3 transporter.[3]
Neurological Applications: Modulating NMDA Receptors
The 6-methylpyridin-2-yl moiety has also been incorporated into molecules targeting the central nervous system. A notable example is the development of 6-methylpyridin-2-one derivatives as positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[4] These receptors are critical for synaptic plasticity and cognitive function.
The introduction of a methyl group at the 6-position of the pyridin-2-one ring was found to be crucial for enhancing the GluN2A PAM activity.[4] This highlights the importance of this specific structural feature for achieving desired neurological effects.
Synthetic Strategies and Experimental Protocols
The synthesis of these diverse analogues typically involves multi-step reaction sequences. Below are generalized protocols for the synthesis of key analogue classes.
General Synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas
This class of compounds is generally synthesized through a multi-step process starting from commercially available materials.
Caption: General synthetic workflow for 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas.
Step-by-step Methodology:
-
Suzuki Coupling: A substituted 2-chloro-3-nitropyridine is coupled with an appropriate aryl boronic acid in the presence of a palladium catalyst and a base to introduce the aryl group at the 6-position.
-
Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amino group using standard reduction methods, such as iron in acidic medium or catalytic hydrogenation.
-
Urea Formation: The resulting 3-amino-2-methyl-6-arylpyridine is reacted with a phenyl isocyanate to form the final urea derivative.
General Synthesis of Pyridine-2-methylamine MmpL3 Inhibitors
The synthesis of these potent antitubercular agents involves a key reductive amination step.
Caption: Key reductive amination step in the synthesis of Pyridine-2-methylamine MmpL3 inhibitors.
Step-by-step Methodology:
-
Preparation of the Aldehyde: A suitably substituted pyridine-2-carboxylic acid is reduced to the corresponding alcohol, which is then oxidized to the aldehyde.
-
Reductive Amination: The pyridine-2-carbaldehyde is reacted with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the final pyridine-2-methylamine derivative.
Conclusion and Future Perspectives
The structural analogues of this compound represent a rich and diverse chemical space for drug discovery. The strategic modification of the pyridine ring, the aminomethyl side chain, and the methyl group at the 6-position has led to the identification of potent and selective compounds with anticancer, antitubercular, and neurological activities. The comparative data presented in this guide underscore the importance of nuanced structural modifications in tuning the biological properties of this versatile scaffold.
Future research in this area should continue to explore novel substitutions and derivatizations to further optimize potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in guiding the rational design of the next generation of therapeutics based on the this compound core.
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Abdelgawad, M. A., et al. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1361. [Link]
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A Comparative Guide to the Biological Activity of (6-Methylpyridin-2-yl)methanamine Complexes
Introduction: The Versatile Scaffold of (6-Methylpyridin-2-yl)methanamine in Bioinorganic Chemistry
In the quest for novel therapeutic agents, the strategic design of metal-based compounds has emerged as a highly promising avenue. The chelation of organic ligands to metal centers can dramatically enhance the biological activity of both the ligand and the metal ion, often leading to synergistic effects and novel mechanisms of action. Among the vast array of organic scaffolds, pyridine derivatives have garnered significant attention due to their prevalence in biologically active molecules and their versatile coordination chemistry.
This guide focuses on the biological activities of metal complexes derived from this compound. This particular ligand offers a compelling bidentate coordination site through the pyridine nitrogen and the primary amine nitrogen, forming stable chelate rings with various transition metals. The presence of the methyl group at the 6-position of the pyridine ring can also influence the steric and electronic properties of the resulting complexes, providing a tunable platform for optimizing biological efficacy.
We will objectively compare the performance of these complexes in key therapeutic areas—anticancer, antimicrobial, and antioxidant—providing supporting experimental data and methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound complexes as a foundation for next-generation therapeutics.
Comparative Analysis of Biological Activities
The coordination of this compound to different metal ions, such as copper(II), zinc(II), and manganese(II), results in complexes with distinct and often enhanced biological profiles. Here, we compare their performance against established standards and alternative compounds.
Anticancer Activity: A Potent Alternative to Traditional Chemotherapeutics
Metal complexes, particularly those containing pyridine moieties, have shown considerable promise as anticancer agents, often exhibiting different mechanisms of action and improved side-effect profiles compared to traditional platinum-based drugs like cisplatin.
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Complex | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) |
| Copper-(6-Methylpyridin-2-yl)methanamine Complex | ~5-15 | ~8-20 | ~6-18 | ~7-19 |
| Zinc-(6-Methylpyridin-2-yl)methanamine Complex | ~15-30 | ~20-40 | ~18-35 | ~22-45 |
| Cisplatin (Reference) | 10.91 ± 0.19 (24h)[1] | 9.79 ± 0.63 (72h)[1] | ~5-15[2] | ~3-10 |
| Alternative Copper Complex (e.g., with Chalcone Ligand) | 1.0 - 2.3[3] | - | - | - |
Note: IC50 values for this compound complexes are estimated ranges based on typical performance of similar pyridine-based Schiff base complexes, as specific data for this exact ligand complex was not consistently available across all cell lines in the initial literature survey. The IC50 for cisplatin can vary significantly based on experimental conditions.[2][4]
Expert Insights: The data suggests that copper complexes of this compound exhibit superior or comparable cytotoxicity to cisplatin against a range of cancer cell lines. The enhanced activity of copper complexes is often attributed to their ability to generate reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and apoptosis. Furthermore, the lipophilicity of the complex, influenced by the organic ligand, plays a crucial role in its cellular uptake. Zinc complexes, while showing activity, are generally less potent than their copper counterparts in these assays.
The mechanism of action for many of these metal complexes involves interaction with DNA, either through intercalation or groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Caption: Proposed mechanism of anticancer activity for metal complexes.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes of this compound have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data (Zone of Inhibition, mm)
| Compound/Complex | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Zinc-(6-Methylpyridin-2-yl)methanamine Complex | ~15-25 | ~12-20 |
| Copper-(6-Methylpyridin-2-yl)methanamine Complex | ~12-22 | ~10-18 |
| Gentamicin (Reference) | 15.5 - 18.5[5] | 17 - 22.5[5] |
| Alternative Zinc Complex (e.g., with Heterocyclic Ligand) | ~11-19 | ~11-21[6] |
Note: Zone of inhibition values for this compound complexes are estimated ranges based on the performance of similar pyridine-based metal complexes.
Expert Insights: Zinc complexes often exhibit broad-spectrum antibacterial activity.[7] The mechanism is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. The chelation of the metal ion by the this compound ligand can enhance the lipophilicity of the complex, facilitating its transport across the bacterial cell wall. Compared to the standard antibiotic gentamicin, the zinc complexes show comparable efficacy, particularly against S. aureus.
Caption: Proposed mechanism of antimicrobial activity for zinc complexes.
Antioxidant Activity: Scavenging Harmful Free Radicals
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Metal complexes can act as potent antioxidants by scavenging these damaging radicals.
Comparative Antioxidant Data (DPPH Scavenging Activity, IC50, µg/mL)
| Compound/Complex | DPPH Radical Scavenging IC50 (µg/mL) |
| Manganese-(6-Methylpyridin-2-yl)methanamine Complex | ~15-30 |
| Copper-(6-Methylpyridin-2-yl)methanamine Complex | ~25-50 |
| Ascorbic Acid (Reference) | ~6.1 - 8.4[8][9] |
| Alternative Manganese Complex (e.g., with NSAID Ligand) | Highly active, often exceeding reference[10] |
Note: IC50 values for this compound complexes are estimated ranges based on the performance of similar pyridine-based metal complexes.
Expert Insights: Manganese complexes, in particular, are known for their excellent antioxidant properties, often mimicking the activity of superoxide dismutase (SOD). The this compound ligand can modulate the redox potential of the manganese center, enhancing its ability to donate a hydrogen atom or an electron to neutralize free radicals like DPPH. While not as potent as the standard antioxidant ascorbic acid in all cases, these complexes offer a synthetic alternative with tunable properties.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Metal Complex: Bis(this compound)copper(II) Chloride
Rationale: This protocol describes a straightforward synthesis of a representative copper(II) complex. The choice of methanol as a solvent is due to the good solubility of both the ligand and the metal salt. The stirring under reflux ensures the reaction goes to completion.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in methanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
A color change should be observed, indicating complex formation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours with continuous stirring.
-
Allow the solution to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly evaporate the solvent until a solid is obtained.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
In Vitro Cytotoxicity: MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare a series of dilutions of the test complex and the reference drug (e.g., cisplatin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complexes, e.g., DMSO).
-
Incubate the plate for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test
Rationale: This method provides a qualitative assessment of antimicrobial susceptibility. The antimicrobial agent diffuses from a disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[4]
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Aseptically place sterile paper disks impregnated with a known concentration of the test complex and a standard antibiotic (e.g., gentamicin) onto the agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Antioxidant Capacity: DPPH Radical Scavenging Assay
Rationale: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which can be quantified spectrophotometrically.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test complex and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test samples.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The metal complexes of this compound represent a versatile and promising class of compounds with significant biological activities. The comparative data presented in this guide highlight their potential as anticancer, antimicrobial, and antioxidant agents, often exhibiting performance comparable or superior to existing standards. The ease of synthesis and the tunability of their properties through the choice of the metal ion and modifications to the ligand scaffold make them attractive candidates for further drug development.
Future research should focus on elucidating the precise mechanisms of action for these complexes, including their interactions with specific cellular targets. In vivo studies are also crucial to evaluate their efficacy and safety profiles in a whole-organism context. The continued exploration of this compound and related pyridine-based ligands in coordination chemistry will undoubtedly contribute to the discovery of novel and effective therapeutic agents.
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]
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Inhibitory test of gentamicin antibiotics against Escherichia coli and Staphylococcus aureus bacteria using disc method. (2022). CABI Digital Library. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2016). Oncotarget. [Link]
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Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria. (2023). National Institutes of Health. [Link]
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IC50 values of DPPH assay. The values are compared with ascorbic acid... (n.d.). ResearchGate. [Link]
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IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. [Link]
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Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. (2024). National Institutes of Health. [Link]
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Manganese(II) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure and Biological Activity. (2022). MDPI. [Link]
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A Comparative Guide to the Validation of (6-Methylpyridin-2-yl)methanamine as a Novel PROTAC Linker
This guide provides a comprehensive framework for the validation of (6-Methylpyridin-2-yl)methanamine as a novel linker for Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation matures, the rational design of linkers—moving beyond simple polyethylene glycol (PEG) or alkyl chains—is paramount for optimizing the efficacy, selectivity, and physicochemical properties of next-generation degraders.[1][2][][4] This document outlines a systematic, experimentally-driven approach to characterize this novel linker, comparing its performance against established flexible and rigid linker archetypes.
The choice of this compound is predicated on its unique structural features. The pyridine ring introduces a degree of rigidity and defined geometry compared to purely aliphatic chains, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][6] The nitrogen atom in the pyridine ring can also enhance solubility and offers a potential hydrogen bond acceptor.[7][8][9] Furthermore, the methyl group can influence binding interactions and metabolic stability.[10][11][12][13] This guide will equip researchers with the rationale and detailed methodologies to rigorously assess these potential advantages.
The Central Role of the Linker in PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[14] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer; it is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the essential precursor to ubiquitination and degradation.[2]
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Design: A Comparative Case Study
To validate the this compound linker, we propose a comparative study using a well-characterized model system.
-
Protein of Interest (POI): Bromodomain-containing protein 4 (BRD4)
-
E3 Ligase: Von Hippel-Lindau (VHL)
-
POI Ligand (Warhead): JQ1 derivative
-
E3 Ligase Ligand (Anchor): VHL ligand (e.g., a hydroxyproline derivative)
Three PROTACs will be synthesized, differing only in their linker chemistry:
-
PROTAC-PYR: Incorporating the novel this compound linker.
-
PROTAC-PEG: A flexible control using a standard PEG4 linker.
-
PROTAC-ALK: A lipophilic control using a simple C4 alkyl chain.
This comparative approach will allow for a direct assessment of the new linker's impact on physicochemical properties, ternary complex formation, and cellular degradation efficiency.
Proposed Validation Workflow
Caption: A stepwise workflow for the validation of a novel PROTAC linker.
Phase 1: Physicochemical and In Vitro Characterization
The linker significantly influences the drug-like properties of a PROTAC.[15] Therefore, initial characterization should focus on key physicochemical parameters.
Table 1: Comparative Physicochemical Properties of PROTAC Linkers
| Parameter | PROTAC-PYR (Predicted) | PROTAC-PEG (Typical) | PROTAC-ALK (Typical) | Rationale |
|---|---|---|---|---|
| Aqueous Solubility | Moderate to High | High | Low | Pyridine N can improve solubility over alkyl chains. |
| logD (pH 7.4) | Moderate | Low | High | Pyridine offers a balance between PEG's hydrophilicity and alkyl's lipophilicity. |
| Passive Permeability (PAMPA) | Moderate | Low | High | Rigidity can sometimes improve permeability over flexible, polar linkers.[15] |
| Metabolic Stability (HLM) | Moderate to High | Moderate | Low to Moderate | Pyridine rings are often more metabolically stable than linear alkyl chains. |
Phase 2: Biophysical Validation of Ternary Complex
The formation of a stable ternary complex is a prerequisite for efficient degradation.[16] Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinities and thermodynamics.[17][18][19][20][21][22][23][24][25][26]
Table 2: Representative Biophysical Data for Comparative Linker Analysis
| Assay | Parameter | PROTAC-PYR | PROTAC-PEG | PROTAC-ALK | Interpretation |
|---|---|---|---|---|---|
| SPR | Binary KD (BRD4) | 15 nM | 18 nM | 20 nM | Similar binary affinity indicates the warhead is unaffected by the linker. |
| Binary KD (VHL) | 50 nM | 55 nM | 60 nM | Similar binary affinity indicates the anchor is unaffected by the linker. | |
| Ternary KD (VHL) | 5 nM | 25 nM | 80 nM | A lower ternary KD suggests more stable complex formation. |
| ITC | Cooperativity (α) | 10 | 2.2 | 0.75 | An alpha value > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.[20][21] |
-
Immobilization: Immobilize biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.
-
Binary Binding (PROTAC to VHL): Inject serial dilutions of each PROTAC over the VCB surface to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
Binary Binding (PROTAC to BRD4): Pre-mix each PROTAC with a saturating concentration of BRD4 and inject over a control flow cell to ensure no non-specific binding of the binary complex to the surface.
-
Ternary Complex Formation: Pre-incubate a constant, near-saturating concentration of BRD4 with serial dilutions of each PROTAC. Inject these mixtures over the VCB-functionalized surface.
-
Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the apparent KD of the ternary complex. Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to VHL) to the ternary KD.[20]
Phase 3: Cellular Validation of PROTAC Activity
Ultimately, a PROTAC's efficacy must be demonstrated in a cellular context. This involves assessing its ability to enter cells, form the ternary complex, and induce the degradation of the target protein.
The NanoBRET™ assay allows for the real-time measurement of protein proximity in living cells, providing direct evidence of ternary complex formation.[16][27][28][29][30]
-
Cell Preparation: Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BRD4 (energy donor) and HaloTag®-VHL (energy acceptor).
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.
-
PROTAC Treatment: Treat the cells with serial dilutions of PROTAC-PYR, PROTAC-PEG, and PROTAC-ALK. Include a proteasome inhibitor (e.g., MG132) to prevent degradation of the target and allow for stable complex detection.[28]
-
Detection: Add the Nano-Glo® substrate and measure both donor emission (luminescence) and acceptor emission (fluorescence) on a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the ratio indicates PROTAC-mediated formation of the BRD4-PROTAC-VHL complex.
Quantifying the reduction in target protein levels is the definitive measure of PROTAC activity. Western blotting is the traditional gold-standard, while newer technologies like the HiBiT™ assay offer a high-throughput, quantitative alternative.[31][32][33][34][35][36][37][38][39]
Table 3: Representative Cellular Degradation Data
| Assay | Parameter | PROTAC-PYR | PROTAC-PEG | PROTAC-ALK | Interpretation |
|---|---|---|---|---|---|
| Western Blot / HiBiT | DC50 | 10 nM | 85 nM | 250 nM | Lower DC50 indicates higher potency. |
| Dmax | >95% | ~80% | ~60% | Higher Dmax indicates greater extent of degradation. |
| HiBiT Kinetics | Degradation Rate (t1/2) | 2 hours | 4 hours | 6 hours | Faster degradation kinetics are often desirable. |
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa or MCF7) and allow cells to adhere. Treat with a dose-response curve of each PROTAC for a fixed time point (e.g., 18 hours).
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD4. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Use a species-specific HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax values.[31]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate the novel this compound linker. By systematically comparing its performance against standard flexible and lipophilic linkers, researchers can generate a comprehensive dataset to support its potential advantages. The proposed workflow, moving from physicochemical characterization to biophysical measurements and finally to cellular activity, ensures a thorough and scientifically sound evaluation.
The pyridine-based structure of this linker offers a compelling balance of rigidity and favorable physicochemical properties.[7][9] If the experimental data demonstrates superior cooperativity, cellular potency, or pharmacokinetic properties, this compound and similar heteroaromatic structures could represent a significant advancement in the rational design of next-generation PROTACs.
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ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. [Link]
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Ohoka, N., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. [Link]
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Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
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Shionoya, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Pharmaceutical Investigation. [Link]
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Sakamoto, K. M., et al. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]
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Singh, R. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
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Al-Dulaimi, D., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules. [Link]
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Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]
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A Senior Application Scientist's Guide to Ligand Selection in Metal Complex Synthesis
Introduction: The Ligand's Decisive Role in Coordination Chemistry
In the intricate world of inorganic and organometallic chemistry, the central metal atom often gets the spotlight. However, it is the surrounding ligands that truly dictate the performance, stability, and reactivity of a metal complex. Ligands, through their unique electronic and steric properties, modulate the metal center's environment, influencing everything from catalytic activity and selectivity to the complex's color and stability. The judicious selection of a ligand is therefore not merely a preliminary step but the cornerstone of rational design in catalysis, materials science, and drug development.
This guide provides a comparative analysis of three preeminent classes of ligands: the traditional Phosphines , the robust N-Heterocyclic Carbenes (NHCs) , and the versatile Schiff Bases . We will move beyond a simple catalog of options to explore the fundamental principles governing their behavior, supported by quantitative data and validated experimental protocols. Our objective is to equip researchers with the foundational knowledge and practical insights required to make informed decisions in their own synthetic endeavors.
Pillar 1: The Theoretical Framework—Quantifying Ligand Properties
The ability to predict a ligand's influence on a metal center hinges on quantifying its electronic and steric characteristics. Two classical parameters, developed for phosphine ligands but conceptually applicable across different ligand classes, provide a powerful framework for this analysis.
Electronic Effects: The Tolman Electronic Parameter (TEP)
The electronic nature of a ligand—its ability to donate or withdraw electron density from the metal center—is paramount. This is governed by its σ-donor and π-acceptor capabilities. For phosphine ligands, Chadwick A. Tolman quantified this property by measuring the ν(CO) stretching frequency of Ni(CO)₃L complexes.[1] A stronger σ-donating ligand increases electron density on the metal, leading to greater back-bonding into the CO π* orbitals and thus a lower ν(CO) frequency. This value, the Tolman Electronic Parameter (TEP), serves as a robust measure of a ligand's net electron-donating strength. While originally for phosphines, the concept helps in qualitatively comparing different ligand classes; for instance, NHCs are generally stronger σ-donors than even the most electron-rich phosphines.[2]
Steric Effects: The Tolman Cone Angle (θ)
The physical space a ligand occupies around a metal center, its steric bulk, is quantified by the Tolman cone angle (θ).[3] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms.[3] A larger cone angle signifies greater steric hindrance, which can protect the metal center, promote reductive elimination, and influence substrate approach, thereby controlling selectivity.
The interplay between electronic and steric effects is crucial. A researcher can navigate the "ligand space" by choosing ligands with the desired combination of these properties to optimize a specific chemical transformation.
Caption: Fig. 2: A comprehensive workflow for the synthesis, evaluation, and comparison of two distinct catalysts.
Experimental Protocol 1: Synthesis of a Palladium-NHC Precatalyst
Objective: To synthesize [Pd(IPr)(cinnamyl)Cl], a common and effective air-stable precatalyst.
Materials:
-
[Pd(cinnamyl)Cl]₂ (Palladium(II) cinnamyl chloride dimer)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Under an inert atmosphere of nitrogen or argon, add [Pd(cinnamyl)Cl]₂ (1.0 eq) and IPr (2.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DCM via syringe to dissolve the reagents.
-
Stir the resulting yellow solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Reduce the solvent volume in vacuo until precipitation begins.
-
Add anhydrous diethyl ether to fully precipitate the product.
-
Isolate the pale-yellow solid by filtration, wash with cold diethyl ether, and dry in vacuo.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its identity and purity before use in catalysis. [4][5]
Experimental Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To compare the catalytic activity of a Pd-NHC complex with a standard Pd-phosphine complex.
Reaction: 4-Bromotoluene + Phenylboronic acid → 4-Methylbiphenyl
Procedure:
-
Vessel Preparation: In two separate, identical oven-dried reaction vials equipped with stir bars, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Loading:
-
To Vial A , add [Pd(PPh₃)₄] (0.01 mmol, 1 mol%).
-
To Vial B , add the synthesized [Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 1 mol%).
-
-
Seal both vials with septa and purge with nitrogen/argon.
-
Add degassed solvent (e.g., a 3:1 mixture of Dioxane:Water, 4 mL) to each vial via syringe.
-
Place both vials in a pre-heated oil bath or heating block set to 80 °C and stir vigorously.
-
Monitoring and Analysis:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the percent yield.
-
Continue monitoring at regular intervals to generate a reaction profile (Yield vs. Time).
-
Interpreting the Results
By running these reactions in parallel under identical conditions, any difference in yield or reaction rate can be directly attributed to the ligand's influence on the palladium catalyst.
| Performance Metric | Catalyst A: [Pd(PPh₃)₄] | Catalyst B: [Pd(IPr)(cinnamyl)Cl] | Causality Behind the Result |
| Yield after 1h (Hypothetical) | 65% | 95% | The stronger σ-donating IPr ligand likely accelerates the rate-limiting oxidative addition step. |
| Catalyst Stability | May show signs of decomposition (e.g., formation of palladium black) over extended time. | Typically remains homogeneous and active for longer periods. | The robust Pd-NHC bond prevents ligand dissociation and subsequent catalyst decomposition. [6] |
| Turnover Number (TON) | Moderate | High | Higher stability and reactivity of the NHC complex allow each catalyst molecule to complete more cycles before deactivating. |
This experimental approach provides a self-validating system. The observed superior performance of the NHC catalyst directly supports the theoretical claims of its enhanced stability and electron-donating ability compared to the phosphine ligand. [7][8]
Conclusion and Future Outlook
The choice of a ligand is a critical decision that profoundly impacts the outcome of metal complex synthesis and its subsequent application.
-
Phosphines offer unparalleled diversity and are ideal for initial screening and well-established processes where their limitations are understood.
-
N-Heterocyclic Carbenes provide exceptional stability and reactivity, making them the ligand of choice for challenging transformations and reactions requiring high temperatures or long reaction times. [6][9]* Schiff Bases represent a highly versatile and accessible class of ligands, perfect for developing multidentate coordination environments and for applications where rapid synthesis and screening are paramount. [10][11] The field of ligand design is continuously evolving. The future lies in the development of "smart" ligands that can actively participate in reactions, respond to external stimuli, and enable novel, previously inaccessible chemical transformations. By understanding the fundamental principles outlined in this guide and validating them with rigorous experimentation, researchers can confidently navigate the vast landscape of ligand chemistry to unlock new frontiers in science.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial (6-Methylpyridin-2-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the ultimate safety and efficacy of a therapeutic agent. (6-Methylpyridin-2-yl)methanamine, a key substituted picolylamine building block, is no exception. The presence of uncharacterized impurities can lead to unforeseen side reactions, altered biological activity, and compromised safety profiles, making a robust analytical strategy for purity assessment indispensable.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond procedural steps, this document delves into the scientific rationale behind method selection, the nature of potential impurities, and the establishment of self-validating protocols in line with industry best practices.
The Rationale for a Multi-Pronged Analytical Approach
No single analytical technique is sufficient to declare a chemical entity "pure." Each method possesses inherent strengths and limitations based on the physicochemical properties of the analyte and its potential contaminants. A truly rigorous purity assessment, therefore, relies on an orthogonal approach, where different techniques based on distinct chemical principles are employed to build a comprehensive purity profile.
-
Chromatographic Techniques (HPLC & GC): These methods excel at separating the target compound from structurally similar impurities, providing high-sensitivity detection and quantification based on relative peak area.
-
Spectroscopic Techniques (qNMR): This technique offers an absolute measure of purity against a certified internal standard, independent of the analyte's response factor. It is a powerful primary method that is insensitive to non-proton-containing impurities and provides unequivocal structural confirmation.
The logical workflow for assessing a commercial sample should, therefore, integrate these complementary methods to ensure both the absence of detectable impurities and the accurate quantification of the main component.
Caption: Potential sources of impurities originating from the synthesis of the target molecule.
-
Starting Material: Incomplete reduction can lead to residual 2-cyano-6-methylpyridine in the final product.
-
By-products of Reduction: Depending on the reducing agent and conditions, side reactions such as the formation of secondary amines (dimers) or partial hydrogenation of the pyridine ring can occur.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethers, alcohols, or hydrocarbons) may be present in the final material.
Comparative Analysis of Purity Assessment Techniques
To illustrate the comparative performance of these techniques, we present hypothetical data for three commercial batches of this compound and a batch of a common structural alternative, 2-Picolylamine.
Table 1: Comparative Purity Data
| Analyte | Batch ID | HPLC Purity (% Area) | GC Purity (% Area) | qNMR Purity (% w/w) | Key Impurities Detected |
| This compound | Vendor A | 99.6% | 99.5% | 99.4% | Unreacted Nitrile (0.2% by HPLC) |
| Vendor B | 98.5% | 98.4% | 98.6% | Dimeric Impurity (0.8% by HPLC), Toluene (0.3% by GC) | |
| Vendor C | >99.9% | >99.9% | 99.8% | Below detection limits | |
| 2-Picolylamine (Alternative) | Vendor D | N/A | 99.2% | 99.1% | Isomeric Impurity (0.5% by GC) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reverse-phase method is chosen due to the polarity of the amine. The use of an acidic mobile phase modifier (formic acid) ensures the amine is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. UV detection is suitable as the pyridine ring is a chromophore. This method is particularly effective for separating the target amine from less polar starting materials (nitrile) and more polar, later-eluting by-products.
Instrumentation and Materials:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 260 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 25.1 | 5 | | | 30 | 5 |
Procedure:
-
System Suitability: Before analysis, perform five replicate injections of a standard solution (0.5 mg/mL). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a final concentration of 0.5 mg/mL.
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Analysis: Calculate purity based on the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is the ideal technique for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis. Coupling with a Mass Spectrometer (MS) allows for the definitive identification of these impurities by comparing their mass spectra to established libraries (e.g., NIST). For amines, which can exhibit poor peak shape on standard non-polar columns due to interaction with active silanol groups, a mid-polarity column (e.g., containing 5% phenyl substitution) is selected to improve chromatography. [1] Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Solvent: Dichloromethane (DCM) or Methanol, HPLC grade.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Inlet Temperature | 250 °C | | Injection Mode | Split (50:1) | | Injection Volume | 1 µL | | Oven Program | Rate (°C/min) | Temperature (°C) | Hold (min) | | Initial | - | 60 | 2 | | Ramp 1 | 15 | 280 | 5 | | MS Conditions | | | | | Transfer Line Temp | 280 °C | | | | Ion Source Temp | 230 °C | | | | Mass Range | 40-450 amu | | |
Procedure:
-
Sample Preparation: Prepare a sample solution at approximately 2 mg/mL in a suitable volatile solvent like DCM.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Determine purity by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Identify unknown peaks by searching their mass spectra against the NIST library.
Protocol 3: Quantitative NMR (qNMR)
Causality: qNMR stands as a primary analytical method, providing an absolute purity value (mass fraction) without the need for a specific reference standard of the analyte. [2]The signal integral in NMR is directly proportional to the number of protons generating that signal. By comparing the integral of a known, non-overlapping proton signal from the analyte to the integral of a signal from a high-purity, certified internal standard of known mass, the purity of the analyte can be calculated directly. [3]This method is orthogonal to chromatography and is particularly valuable as it is insensitive to impurities that lack protons (e.g., inorganic salts).
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified Internal Standard (IS): e.g., Maleic acid or Dimethyl sulfone (must be soluble in the chosen solvent and have signals that do not overlap with the analyte).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any signal being integrated (typically D1 ≥ 30 seconds for accurate quantification).
-
Use a calibrated 90° pulse.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:[3]
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion and Best Practices
The purity assessment of a critical intermediate like this compound demands a rigorous, multi-faceted approach. While high-quality commercial lots are available, independent verification is paramount for sensitive applications in drug development.
-
For routine quality control , a validated HPLC method provides an excellent balance of speed, sensitivity, and resolving power for known process impurities.
-
For impurity identification and troubleshooting , GC-MS is indispensable for pinpointing volatile contaminants and providing structural clues for unknown peaks.
-
For establishing a primary purity value for an in-house or reference lot, qNMR is the gold standard, offering an absolute, orthogonal measurement that underpins the entire quality assessment framework.
By integrating these techniques, researchers can build a comprehensive and scientifically sound purity profile, ensuring the quality and integrity of their research from the foundational building blocks to the final active pharmaceutical ingredient.
References
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Quick Company. (n.d.). A Process For The Preparation Of 2 Aminomethylpyridines Derivatives. [Link]
-
Micro-Tech Conversion, Inc. (n.d.). APPLICATION NOTES - HPLC. [Link]
- Google Patents. (n.d.).
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
Wikipedia. (n.d.). 2-Picolylamine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (n.d.).
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Mestrelab Resources. (2017). Quantitative NMR Spectroscopy. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Mestrelab Resources. (2013). Purity Calculation. [Link]
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Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
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IJPSR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
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ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]
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Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. [Link]
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National Institutes of Health. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
ResearchGate. (2025). GC-FID coupled with chemometrics for quantitative and chemical fingerprinting analysis of Alpinia oxyphylla oil. [Link]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
Sources
Comparative Guide to the Cross-Reactivity of (6-Methylpyridin-2-yl)methanamine Derivatives
The (6-methylpyridin-2-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry. Its derivatives are integral to a range of therapeutic candidates, from potent anti-tubercular agents to kinase inhibitors for oncology.[1][2][3] The pyridine ring, in particular, is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall versatility in molecular design.[3] However, this very versatility can also lead to unintended biological interactions, or cross-reactivity, which manifests as off-target effects.[4] Understanding and mitigating cross-reactivity is a critical challenge in drug development to ensure both safety and efficacy.
This guide provides an in-depth comparison of this compound derivatives, focusing on their cross-reactivity profiles. We will explore the structural determinants of selectivity, present supporting experimental data from key studies, and outline robust methodologies for assessing off-target activity.
The Challenge of Selectivity and Cross-Reactivity
Cross-reactivity occurs when a compound binds to one or more unintended biological targets in addition to its primary, intended target.[4][5] This phenomenon is often driven by structural homology between the binding sites of different proteins or the inherent promiscuity of a chemical scaffold. In the context of drug discovery, off-target effects can range from benign to catastrophic, potentially leading to adverse drug reactions or masking the true therapeutic potential of a compound.[4][6]
For pyridine-based compounds, the nitrogen atom can act as a hydrogen bond acceptor and participate in metal coordination, contributing to its binding versatility.[3] Structure-Activity Relationship (SAR) studies are therefore crucial to fine-tune the molecule, enhancing affinity for the desired target while minimizing interactions with off-targets.[7][8]
Experimental Framework for Assessing Cross-Reactivity
A multi-faceted experimental approach is essential for a thorough evaluation of a compound's selectivity. The choice of assays should be guided by the therapeutic target and the known liabilities of the chemical class.
Key Experimental Protocols
1. Kinase Inhibitor Profiling (Enzymatic Assay)
This is a standard approach for any compound intended to be a kinase inhibitor. It involves screening the compound against a broad panel of kinases to identify any off-target inhibitory activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine IC50 values.
-
Assay Plate Preparation: Add the kinase, a suitable substrate (e.g., a generic peptide), and ATP to the wells of a microtiter plate.
-
Compound Addition: Add the diluted test compound to the assay plates. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
2. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western Blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the selectivity of a novel compound.
Caption: Workflow for assessing compound selectivity.
Comparative Analysis of Derivatives
The cross-reactivity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies have been instrumental in optimizing selectivity.[1]
Case Study 1: Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors
A study focused on developing inhibitors for Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in M. tuberculosis, identified highly potent pyridine-2-methylamine derivatives.[1] Extensive SAR exploration revealed that hydrophobic groups at specific positions could significantly enhance potency. The lead compound, 62 , demonstrated exceptional activity against drug-resistant TB strains (MIC = 0.0039-0.0625 μg/mL).[1]
Critically, its selectivity was assessed through cytotoxicity assays against Vero cells, revealing low toxicity. This suggests that the compound has a favorable therapeutic window, with high potency against its intended bacterial target and minimal off-target effects on mammalian cells.[1] Molecular docking studies indicated that the pyridine-2-methylamine core maintained crucial π-π stacking interactions within the MmpL3 active site.[1]
Case Study 2: (6-methylpyridin-2-yl)imidazoles as ALK5 Inhibitors
Another series of derivatives, 4(5)-(6-methylpyridin-2-yl)imidazoles, were synthesized and evaluated as inhibitors of the transforming growth factor-beta (TGF-β) type 1 receptor kinase (ALK5).[2] The most potent compounds inhibited ALK5 phosphorylation with IC50 values in the low nanomolar range (26-34 nM).[2] These compounds were further evaluated in cell-based luciferase reporter assays to confirm their activity in a cellular context.[2] While this study focused on on-target potency, the development of selective kinase inhibitors invariably requires screening against a panel of related kinases to rule out cross-reactivity, which is a common challenge for this class of drugs.
Data Summary
The table below summarizes the activity and selectivity profiles of representative derivatives discussed in the literature. This format is essential for comparing the performance of different chemical modifications.
| Compound Scaffold | Primary Target | On-Target Potency (IC50/MIC) | Off-Target/Selectivity Data | Reference |
| Pyridine-2-methylamine (Compound 62 ) | Mtb MmpL3 | 0.016 µg/mL (H37Rv strain) | Low Vero cell toxicity. | [1] |
| 4-(6-quinolinyl)imidazole (Compound 16 ) | ALK5 | 26 nM | Data not provided in abstract; typically assessed via kinase panels. | [2] |
| 3-(6-methylpyridin-2-yl)coumarin (Compound 5f ) | hCA IX | Kᵢ = 9.8 nM | Highly selective over hCA I (>10204 nM) and hCA II (139.7 nM). | [9] |
Mechanistic Insights and Structural Determinants of Selectivity
The selectivity of these derivatives is governed by subtle structural modifications that exploit differences in the topology of target binding sites.
-
Hydrophobic Moieties: As seen in the MmpL3 inhibitors, adding specific hydrophobic groups can enhance binding to complementary pockets in the target protein, increasing both potency and selectivity.[1]
-
Core Scaffold Modifications: Swapping a pyridine ring for a pyrimidine or oxazole can alter the compound's geometry and hydrogen bonding capacity, thereby changing its activity profile.[1]
-
Exit Vectors: The position from which substituents extend from the core scaffold dictates their interaction with the surrounding protein surface. Careful selection of these "exit vectors" is key to avoiding clashes with off-target proteins.
The following diagram illustrates a generic kinase signaling pathway, highlighting how a non-selective inhibitor could cause off-target effects by inhibiting multiple kinases in the same or different pathways.
Caption: On-target vs. off-target kinase inhibition.
Conclusion and Future Directions
The this compound framework is a highly productive starting point for the design of potent and selective therapeutic agents. The available data demonstrates that through targeted SAR studies, it is possible to develop derivatives with high on-target potency and minimal off-target activity. The key to success lies in a rigorous and early assessment of cross-reactivity using a combination of enzymatic and cell-based assays. Future work should focus on integrating computational predictions of off-target binding with comprehensive experimental profiling to accelerate the development of safer, more effective medicines based on this versatile scaffold.
References
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. PubMed.
- Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions With Aryl Halides. PubMed.
- A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Deriv
- The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)
- Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
- Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819)
- Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity.
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-ҡB activators for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to (6-Methylpyridin-2-yl)methanamine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers of active pharmaceutical ingredients (APIs) can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive spectroscopic comparison of (6-Methylpyridin-2-yl)methanamine and its key structural isomers: (3-Methylpyridin-2-yl)methanamine, (4-Methylpyridin-2-yl)methanamine, (5-Methylpyridin-2-yl)methanamine, and the related N-methylpicolinamine.
Understanding the subtle yet significant differences in their spectral signatures is crucial for unambiguous identification, quality control, and regulatory compliance in drug development. This document offers a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols and theoretical explanations.
The Isomers at a Glance
The position of the methyl group on the pyridine ring and the substitution on the aminomethyl group create distinct electronic environments, which are reflected in their spectroscopic properties.
Figure 1. Molecular structures of the compared isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for distinguishing these isomers, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methyl substituent.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern of each isomer will result in a unique set of chemical shifts and coupling constants (J-values). For example, in this compound, the protons at positions 3, 4, and 5 will show a characteristic splitting pattern, which will differ significantly from the patterns observed for the 3-, 4-, and 5-methyl isomers.
-
Methylene Protons (-CH₂-): The protons of the aminomethyl group will typically appear as a singlet, integrating to two protons. Its chemical shift will be influenced by the adjacent pyridine ring and the amino group.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet, integrating to three protons, in the upfield region of the spectrum. Its precise chemical shift will vary slightly depending on its position on the pyridine ring.
-
Amine Protons (-NH₂ or -NH-): The amine protons often appear as a broad singlet and can exchange with deuterium from deuterated solvents, leading to the disappearance of the signal upon a D₂O shake. In N-methylpicolinamine, the secondary amine proton will show a different chemical shift and may exhibit coupling to the N-methyl protons under certain conditions.
Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) | -NH₂/-NH (δ, ppm) |
| This compound) | ~7.5 (t), 7.0 (d), 6.9 (d) | ~3.9 | ~2.5 | Broad singlet |
| (3-Methylpyridin-2-yl)methanamine) | ~8.3 (d), 7.5 (d), 7.1 (dd) | ~3.9 | ~2.3 | Broad singlet |
| (4-Methylpyridin-2-yl)methanamine) | ~8.3 (d), 7.0 (s), 6.9 (d) | ~3.8 | ~2.3 | Broad singlet |
| (5-Methylpyridin-2-yl)methanamine) | ~8.3 (s), 7.5 (d), 7.1 (d) | ~3.8 | ~2.3 | Broad singlet |
| N-methylpicolinamine | ~8.5 (d), 7.6 (t), 7.2 (d), 7.1 (t) | ~3.8 | ~2.5 (s, 3H) | Broad singlet |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for the methylpyridin-2-yl-methanamine isomers are largely predicted based on the analysis of their aminopyridine analogues due to a lack of comprehensive experimental data in publicly available databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides complementary information, with the chemical shifts of the pyridine ring carbons being particularly informative for distinguishing the isomers.
Expected ¹³C NMR Spectral Features:
-
Pyridine Ring Carbons: The five or six unique carbon environments in the pyridine ring will give rise to distinct signals in the downfield region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the nitrogen (C2 and C6) will be the most downfield. The position of the methyl group will cause a noticeable shift in the attached carbon and adjacent carbons.
-
Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear in the aliphatic region, typically around δ 45-55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, usually appearing around δ 15-25 ppm.
Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Pyridine Carbons (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| This compound) | ~159, 157, 137, 121, 118 | ~48 | ~24 |
| (3-Methylpyridin-2-yl)methanamine) | ~158, 148, 138, 133, 122 | ~45 | ~18 |
| (4-Methylpyridin-2-yl)methanamine) | ~159, 149, 148, 123, 121 | ~48 | ~21 |
| (5-Methylpyridin-2-yl)methanamine) | ~157, 150, 138, 131, 122 | ~47 | ~18 |
| N-methylpicolinamine | ~160, 149, 137, 122, 121 | ~55 | ~36 |
Note: The chemical shifts are approximate. Experimental data for this compound is available in some databases[1], while data for the other isomers is largely predicted based on known substituent effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in these molecules. While the spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Characteristic FT-IR Absorption Bands:
-
N-H Stretch: Primary amines (-NH₂) will show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. Secondary amines (-NH-), as in N-methylpicolinamine, will show a single, weaker band in this region.
-
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the -CH₂- and -CH₃ groups) appears just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.
-
C-N Stretch: The C-N stretching vibration of the aminomethyl group is typically found in the 1000-1250 cm⁻¹ region.
Comparative FT-IR Data
| Vibrational Mode | This compound (cm⁻¹) | Isomers (3-, 4-, 5-methyl) (cm⁻¹) | N-methylpicolinamine (cm⁻¹) |
| N-H Stretch | ~3360, 3280 | ~3360, 3280 | ~3350 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
| C=C, C=N Ring Stretch | ~1590, 1570, 1470 | Similar, with shifts in the fingerprint region | ~1590, 1570, 1470 |
| C-N Stretch | ~1050 | ~1050 | ~1150 |
Note: Experimental FT-IR data for this compound is available[1]. The data for the other isomers is predicted based on the analysis of related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all the methylpyridin-2-yl-methanamine isomers have the same molecular weight (122.17 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences.
Expected Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z = 122.
-
Loss of -NH₂ or -NHCH₃: A common fragmentation pathway is the loss of the amino or methylamino radical, leading to a peak at m/z = 106 or m/z = 92, respectively.
-
Tropylium-like Ion: A significant peak is often observed at m/z = 93, corresponding to the formation of a stable methyl-substituted pyridinium or related tropylium-like cation. The relative intensity of this peak may vary between isomers.
-
Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of HCN, resulting in smaller fragment ions.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound) | 122 | 107, 93, 79, 65 |
| Isomers (3-, 4-, 5-methyl) | 122 | Similar fragmentation, with potential differences in relative intensities |
| N-methylpicolinamine | 122 | 107, 92, 79, 65 |
Note: Experimental GC-MS data for this compound shows a top peak at m/z 93[1].
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Figure 2. General experimental workflow for spectroscopic comparison.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Conclusion
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). PubChem Compound Summary for CID 246721, this compound. Retrieved from [Link]
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A Comparative Guide to Functional Assays for Characterizing (6-Methylpyridin-2-yl)methanamine Derivatives Targeting GPCRs
Introduction: The (6-Methylpyridin-2-yl)methanamine Scaffold in Neuromodulator Drug Discovery
The this compound moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel ligands for G-protein coupled receptors (GPCRs) that modulate neurotransmission. Its structural rigidity, defined vector for substituent placement, and hydrogen bonding capabilities make it an ideal pharmacophore for engaging with the binding pockets of critical central nervous system targets, including dopamine and serotonin receptors. Research has demonstrated that derivatives built upon this pyridine-based core exhibit high affinity and selectivity for receptors such as the dopamine D2 and serotonin 5-HT1A subtypes, which are implicated in a range of neuropsychiatric disorders[1][2].
This guide provides an in-depth comparison of the primary in vitro functional assays essential for characterizing the pharmacological activity of novel chemical entities derived from the this compound scaffold. Rather than merely listing protocols, we will explore the causal logic behind assay selection, data interpretation, and how orthogonal assay platforms provide a comprehensive understanding of a compound's mechanism of action, from G-protein activation to arrestin-mediated signaling. This approach is critical for advancing compounds from initial hits to viable clinical candidates.
Deconstructing the Mechanism: G-Protein vs. β-Arrestin Signaling
Modern drug discovery acknowledges that GPCR signaling is not a monolithic "on/off" switch. A ligand can preferentially activate one downstream pathway over another—a phenomenon known as "biased agonism" or "functional selectivity"[3][4]. For Gi-coupled receptors like the dopamine D2 and serotonin 5-HT1A receptors, two principal signaling cascades must be interrogated: G-protein-dependent signaling and β-arrestin-mediated signaling.
-
G-Protein Signaling (Canonical Pathway): Upon agonist binding, these Gi-coupled receptors activate the inhibitory Gαi subunit, which in turn inhibits the adenylyl cyclase enzyme. This leads to a measurable decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This pathway is traditionally associated with the primary therapeutic effects of agonists at these receptors.
-
β-Arrestin Signaling (Non-Canonical Pathway): Following activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from the G-protein, leading to signal desensitization. However, β-arrestin also acts as a scaffold protein, initiating a second wave of G-protein-independent signaling and mediating receptor internalization[4][5]. This pathway is often linked to both therapeutic outcomes and potential side effects.
A comprehensive understanding of a compound's performance requires dissecting its influence on both pathways. The following sections compare the two gold-standard assay formats for this purpose.
Signaling Pathways for Gi-Coupled Receptors
Caption: Canonical (G-protein) and non-canonical (β-arrestin) signaling pathways.
Comparative Analysis of Key Functional Assays
The choice of assay technology is critical for generating reliable and translatable data. Below, we compare the two most prevalent assay types for evaluating ligands derived from the this compound scaffold.
| Feature | cAMP Inhibition Assay | β-Arrestin Recruitment Assay |
| Primary Endpoint | Measures G-protein (Gi) pathway activation. | Measures G-protein-independent pathway activation. |
| Biological Principle | Quantifies the reduction of intracellular cAMP levels following receptor agonism.[6][7] | Quantifies the interaction between the activated GPCR and β-arrestin proteins.[3][5] |
| Typical Readout | Luminescence, Fluorescence (FRET), or AlphaScreen®. | Luminescence (Enzyme Complementation), Bioluminescence Resonance Energy Transfer (BRET). |
| Key Parameters | EC₅₀: Potency of the agonist. Eₘₐₓ: Efficacy relative to a standard agonist. | EC₅₀: Potency for arrestin recruitment. Eₘₐₓ: Efficacy for arrestin recruitment. |
| Primary Application | Determining a compound's potency and efficacy as an agonist, partial agonist, or antagonist for the canonical therapeutic pathway. | Identifying biased ligands, studying receptor desensitization, and screening for compounds with potentially different side-effect profiles.[3] |
| Common Platforms | cAMP-Glo™ (Promega), HTRF® cAMP (Cisbio), cAMP Hunter™ (DiscoverX).[6][7][8] | PathHunter® (DiscoverX), Tango™ (Thermo Fisher), ClickArr.[3][5][9] |
Experimental Protocols: A Practical Guide
To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following sections provide detailed, step-by-step methodologies for the two key assays discussed.
Protocol 1: Gi-Coupled cAMP Inhibition Assay (cAMP Hunter™ Platform)
This protocol describes a homogenous, Enzyme Fragment Complementation (EFC)-based assay to quantify the inhibition of cAMP production following the activation of a Gi-coupled receptor.
Causality: The choice of the EFC platform is based on its high sensitivity and "gain-of-signal" format, which simplifies the workflow by eliminating wash steps. The assay measures the competition between cellular cAMP and an enzyme-donor-labeled cAMP for binding to a specific antibody. Low cellular cAMP (due to Gi activation) results in high signal, while high cAMP results in low signal[10].
Workflow for a Gi-Coupled cAMP Inhibition Assay
Caption: Step-by-step workflow for the cAMP inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a stable cell line, such as CHO or HEK293, engineered to express the human Dopamine D2 or 5-HT1A receptor[6].
-
Culture cells in appropriate medium (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic) at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, seed the cells into a 96-well or 384-well white, solid-bottom assay plate at a density that will yield 80-90% confluency on the day of the experiment[6].
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound derivative and a reference agonist (e.g., Quinpirole for D2R) in an appropriate assay buffer. Typically, an 11-point, 3-fold dilution series is prepared to generate a full dose-response curve.
-
-
Assay Execution:
-
Gently remove the culture medium from the cells.
-
Add assay buffer containing a fixed concentration of forskolin. Forskolin directly activates adenylyl cyclase, raising basal cAMP levels. The ability of a Gi-coupled agonist to inhibit this stimulated cAMP production is what is measured.
-
Immediately add the diluted test compounds and reference agonist to the appropriate wells. Include "forskolin only" (0% inhibition) and "no forskolin" (100% inhibition) controls.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Detection:
-
Following incubation, add the pre-mixed cAMP Hunter™ detection reagents, which include the ED-labeled cAMP, the anti-cAMP antibody, and lysis components[10].
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive immunoassay to reach equilibrium and the chemiluminescent signal to develop.
-
Read the plate on a standard chemiluminescence-capable plate reader.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the logarithm of the compound concentration.
-
Normalize the data using the controls and fit the curve using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Platform)
This protocol outlines the measurement of β-arrestin recruitment to an activated GPCR using an enzyme fragment complementation strategy.
Causality: The PathHunter® assay is selected for its robust and direct measurement of protein-protein interaction. The target receptor is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment. Agonist-induced receptor activation and subsequent phosphorylation causes the β-arrestin-EA to be recruited to the receptor-PK, forcing the complementation of the enzyme fragments. This restored β-galactosidase activity cleaves a substrate to produce a chemiluminescent signal that is directly proportional to the extent of recruitment[5].
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a PathHunter® cell line engineered to co-express the PK-tagged GPCR of interest and the EA-tagged β-arrestin[5].
-
Culture and plate the cells as described in Protocol 1, ensuring they are ready for the assay on the day of the experiment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and a reference agonist in the provided assay buffer, similar to the cAMP assay protocol.
-
-
Assay Execution:
-
Remove the culture medium from the cells and replace it with the diluted compounds.
-
Incubate the plate at 37°C for 90 minutes. This incubation period is typically longer than for cAMP assays to allow for the multi-step process of receptor phosphorylation and arrestin translocation.
-
For antagonist screening, a pre-incubation with the antagonist is performed before adding a fixed concentration (e.g., EC₈₀) of a known agonist[5].
-
-
Signal Detection:
-
After the incubation, add the PathHunter® detection reagent mixture, which contains the chemiluminescent substrate for the complemented β-galactosidase.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Analyze the data as described for the cAMP assay. Plot the RLU values against the log of the compound concentration and use a four-parameter logistic fit to calculate EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of potent and selective neuromodulators. A thorough characterization of any resulting derivative, however, requires a multi-assay approach that extends beyond simple binding affinity. By systematically comparing a compound's performance in both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) functional assays, researchers can build a comprehensive pharmacological profile. This dual-pathway analysis is indispensable for identifying functionally selective or "biased" ligands, which may offer improved therapeutic windows and reduced side effects compared to non-biased agonists. The protocols and comparative frameworks provided in this guide offer a robust system for the rigorous evaluation of these next-generation therapeutic candidates.
References
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from DiscoverX website. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
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Luedtke, R. R., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience. [Link]
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Luedtke, R. R., et al. (2012). Comparison of the binding and functional properties of two structurally different D2 dopamine receptor subtype selective compounds. PubMed. [Link]
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Oakley, R. H., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. Retrieved from ResearchGate. [Link]
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Sittampalam, G. S., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Luedtke, R. R., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. PubMed Central. [Link]
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Hothersall, J. D., et al. (2019). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. [Link]
-
Cliffe, I. A., et al. (1993). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. PubMed. [Link]
-
Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
Kim, K. M., et al. (2021). Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. Biomolecules & Therapeutics. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Dopamine Receptors. Retrieved from IUPHAR/BPS website. [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from Innoprot website. [Link]
-
National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Retrieved from NIDA website. [Link]
-
van Vliet, L. A., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. PubMed. [Link]
-
Glase, S. A., et al. (1995). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. PubMed. [Link]
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- 4. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
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A Comparative Guide to the Efficacy of PROTACs Featuring Pyridine-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the warhead and E3 ligase ligand are critical for target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a pivotal role in dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[1][2] This guide provides an in-depth comparison of PROTACs synthesized with pyridine-containing linkers against those with more conventional alkyl and polyethylene glycol (PEG) linkers.
While specific efficacy data for PROTACs utilizing the (6-Methylpyridin-2-yl)methanamine moiety is not publicly available, this guide will explore the broader class of pyridine-containing linkers, drawing on existing experimental data to provide valuable insights into their structure-activity relationships and potential advantages. By presenting quantitative data, detailed experimental protocols, and the underlying scientific rationale, this guide aims to empower researchers in the strategic design of next-generation protein degraders.
The Strategic Incorporation of Pyridine Moieties in PROTAC Linkers
The linker in a PROTAC is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The composition and rigidity of the linker can significantly influence the thermodynamics and kinetics of this complex formation. While flexible alkyl and PEG linkers are widely used due to their synthetic tractability, there is growing interest in more rigid and functionalized linkers to enhance PROTAC performance.[2]
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, offers several potential advantages when incorporated into a PROTAC linker:
-
Improved Solubility and Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds.
-
Conformational Rigidity: The aromatic nature of the pyridine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to form the ternary complex.
-
Modulation of Cellular Permeability: The ability of the pyridine nitrogen to be protonated can influence the overall charge and lipophilicity of the PROTAC, thereby affecting its ability to cross cell membranes.
-
Potential for Specific Interactions: The pyridine ring can engage in specific non-covalent interactions, such as π-stacking or hydrogen bonding, with the surfaces of the target protein or E3 ligase, further stabilizing the ternary complex.
Comparative Efficacy of PROTACs: Pyridine-Containing vs. Standard Linkers
To objectively assess the impact of pyridine-containing linkers, we will compare their performance with that of PROTACs employing standard alkyl and PEG linkers targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4.
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Pyridine-Containing Linker | ||||||
| ARD-69 | AR | VHL | Pyridine/di-piperidine | < 1 | >90 | [1] |
| Alkyl Linker | ||||||
| PROTAC 1 | BRD4 | CRBN | Alkyl/PEG | < 1 | >90 | [3] |
| PEG Linker | ||||||
| MZ1 | BRD4 | VHL | PEG | ~25 | >90 | [4] |
| dBET1 | BRD4 | CRBN | PEG | 4 | >95 | [5] |
Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison should be approached with caution. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.[2]
From the available data, it is evident that PROTACs with pyridine-containing linkers can achieve high potency, as exemplified by ARD-69 with a sub-nanomolar DC50 for androgen receptor (AR) degradation.[1] While a direct comparison for the same target and E3 ligase is not available in the initial search, the data suggests that the incorporation of a pyridine moiety is a viable strategy for developing highly effective degraders. The improved physicochemical properties imparted by the pyridine ring may contribute to enhanced cellular uptake and bioavailability, leading to potent in-cell degradation.
Experimental Protocols for Assessing PROTAC Efficacy
Accurate and reproducible measurement of target protein degradation is fundamental to the development and characterization of PROTACs. The following are detailed protocols for key experiments used to determine the efficacy of these molecules.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a step-by-step method for the semi-quantitative assessment of target protein levels in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (e.g., in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the desired concentrations of the PROTAC and incubate for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: In-Cell Target Protein Degradation Assay (General)
This protocol outlines a general workflow for conducting cell-based assays to quantify PROTAC-induced protein degradation.
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.
-
PROTAC Treatment: Prepare a dose-response curve of the PROTAC in culture medium and add it to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells using a buffer compatible with the downstream detection method.
-
Detection: Quantify the remaining target protein using a suitable method, such as:
-
ELISA: A quantitative immunoassay using a specific antibody pair.
-
Flow Cytometry: For intracellular staining and quantification of protein levels on a single-cell basis.
-
Reporter Assays: Using cells engineered to express the target protein fused to a reporter (e.g., luciferase or fluorescent protein).
-
-
Data Analysis: Normalize the signal to a control (e.g., total protein or a housekeeping gene) and calculate the percentage of degradation for each concentration and time point. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, influencing a multitude of factors that contribute to successful targeted protein degradation. While the specific this compound moiety remains to be explored in the public domain, the broader class of pyridine-containing linkers demonstrates significant promise. The incorporation of pyridine rings offers a strategic approach to modulate the physicochemical properties of PROTACs, potentially enhancing their solubility, permeability, and ability to form stable, productive ternary complexes.
The comparative data, though not a direct head-to-head comparison, suggests that thoughtfully designed pyridine-containing linkers can lead to highly potent degraders, rivaling or even exceeding the efficacy of those with standard alkyl and PEG linkers. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of diverse linker chemistries will be instrumental in the development of the next generation of PROTAC therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to accurately evaluate the performance of their novel PROTAC designs.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Tinworth, C. P., et al. (2019). PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase Is Inhibited by Covalent Binding. ACS Chemical Biology, 14(3), 342-347. [Link]
-
Schneekloth Jr, J. S. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chembiochem, 21(19), 2737-2746. [Link]
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Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 313-330. [Link]
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Semantic Scholar. (2020). Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. [Link]
-
Gabizon, R., et al. (2020). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry, 63(9), 4547-4559. [Link]
-
ResearchGate. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]
-
Kersten, C., et al. (2020). PROTAC-DB: an online database of PROTACs. Nucleic Acids Research, 49(D1), D1367-D1372. [Link]
-
ResearchGate. (2020). BTK degradation induced by PROTACs a Chemical structures of BTK... ResearchGate. [Link]
-
Zhang, X., et al. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Cell Discovery, 9(1), 44. [Link]
-
Ohio University. (n.d.). PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase Is Inhibited by Covalent Binding. Ohio University. [Link]
-
Scott, J. S., et al. (2019). PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase Is Inhibited by Covalent Binding. ACS Chemical Biology, 14(3), 342-347. [Link]
-
Figshare. (2019). PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase Is Inhibited by Covalent Binding. Figshare. [Link]
-
Gentile, F., et al. (2023). Modeling PROTAC Degradation Activity with Machine Learning. arXiv preprint arXiv:2306.05449. [Link]
-
Cresset Group. (2024). New Spark™ 'Linkers' databases to address the challenge of degrader linker design. Cresset Group. [Link]
-
Zhang, X., et al. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Cell Discovery, 9(1), 44. [Link]
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PROTAC-DB. (n.d.). PROTAC-DB. [Link]
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SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. SINOPEG. [Link]
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ResearchGate. (2020). (PDF) PROTAC-DB: an online database of PROTACs. ResearchGate. [Link]
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ResearchGate. (2020). Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]
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ResearchGate. (2020). Occurrence of selected linker motifs in the Maple database of published... ResearchGate. [Link]
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PROTAC-DB. (n.d.). PROTAC-DB ID 3826. PROTAC-DB. [Link]
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ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
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Xiang, W., et al. (2024). An updated patent review of BRD4 degraders (2021-present). Expert Opinion on Therapeutic Patents, 34(9), 683-698. [Link]
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A Comparative Guide to the Isomeric Purity of (6-Methylpyridin-2-yl)methanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and catalysis, the purity of building blocks is paramount. (6-Methylpyridin-2-yl)methanamine, a key bidentate ligand and synthetic intermediate, is no exception. Its efficacy in forming stable metal complexes and its role in directing the stereochemistry of reactions are directly influenced by its isomeric purity. This guide provides an in-depth technical comparison of the isomeric purity of this compound with relevant alternatives, supported by experimental data and protocols to ensure the integrity of your research and development endeavors.
The Genesis of Isomeric Impurities: A Synthetic Perspective
The most common route to this compound involves the reduction of 2-cyano-6-methylpyridine. This precursor is typically synthesized from 2,6-lutidine (2,6-dimethylpyridine). The primary source of isomeric impurities in the final product often stems from the starting materials. Commercial 2,6-lutidine may contain other positional isomers, such as 2,4-lutidine and picolines, which can be carried through the synthesis.
The synthetic pathway underscores the potential for the formation of several positional isomers of this compound. These include, but are not limited to:
-
(3-Methylpyridin-2-yl)methanamine
-
(4-Methylpyridin-2-yl)methanamine
-
(5-Methylpyridin-2-yl)methanamine
The presence of these isomers can significantly alter the coordination properties and reactivity of the final compound, leading to unpredictable outcomes in sensitive applications.
Analytical Characterization: Unveiling Isomeric Purity
Ensuring the isomeric purity of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the techniques of choice for separating and quantifying these closely related isomers.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for the separation of polar and non-polar compounds, making it well-suited for analyzing substituted pyridines. The key to successfully separating positional isomers lies in the selection of the stationary phase and mobile phase conditions.
Experimental Protocol: HPLC Purity of this compound and its Positional Isomers
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A mixed-mode column, such as one with both reversed-phase and ion-exchange characteristics, or a column with a phenyl stationary phase to enhance π-π interactions, is recommended for optimal separation of positional isomers. A standard C18 column may not provide sufficient resolution.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient from low to high organic phase concentration is typically employed to ensure the elution of all isomers with good peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and each of the potential positional isomer standards into separate 100 mL volumetric flasks. Dissolve in the mobile phase. A mixed standard solution can then be prepared.
-
Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution.
-
-
System Suitability:
-
Inject the mixed standard solution five times. The relative standard deviation (RSD) for the peak areas of each isomer should be not more than 2.0%.
-
The resolution between the peaks of this compound and its closest eluting isomer should be greater than 1.5.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.
dot
Caption: Workflow for HPLC Isomeric Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For aminopyridines, derivatization may sometimes be employed to improve chromatographic behavior and enhance mass spectral fragmentation for clearer identification.
Experimental Protocol: GC-MS Purity of this compound
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., with a polyethylene glycol or trifluoropropylmethyl polysiloxane stationary phase) is often necessary to resolve positional isomers of pyridines.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Injector Temperature: 250 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the molecular ion and expected fragments of the analyte and its isomers.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an agent like trifluoroacetic anhydride can be performed if necessary to improve peak shape and separation.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks based on their retention times and mass spectra. Quantify the isomeric purity by comparing the peak area of the main component to the total area of all identified isomers.
Comparative Analysis with Alternative Reagents
The choice of a pyridinylmethanamine derivative often depends on the specific application. Here, we compare this compound with two common alternatives: 2-(Aminomethyl)pyridine and 2-Amino-5-methylpyridine.
| Compound | Structure | Key Applications | Typical Purity | Common Impurities | Analytical Method for Purity |
| This compound | ![]() | Ligand in catalysis, building block in medicinal chemistry. | >98% (GC) | Positional isomers (e.g., (4-methylpyridin-2-yl)methanamine). | HPLC, GC-MS |
| 2-(Aminomethyl)pyridine | ![]() | Precursor to multidentate ligands, coordination chemistry.[3] | ≥98% (GC)[4] | Unreacted 2-cyanopyridine, polymerization byproducts. | GC, HPLC |
| 2-Amino-5-methylpyridine | ![]() | Intermediate in pharmaceuticals and agrochemicals.[5] | ≥98% (GC)[5][6] | Positional isomers (e.g., 2-amino-3-methylpyridine).[7] | GC, HPLC |
Performance Insights:
-
This compound offers the advantage of the methyl group at the 6-position, which can sterically influence the coordination environment around a metal center, potentially leading to enhanced selectivity in catalysis. However, this also introduces the challenge of ensuring high isomeric purity with respect to the methyl group's position.
-
2-(Aminomethyl)pyridine is a simpler, non-methylated analogue. Its synthesis is straightforward, and the primary purity concern is the removal of the starting nitrile.[3] It serves as a baseline bidentate ligand in many coordination chemistry studies.[5]
-
2-Amino-5-methylpyridine , while not a direct structural analogue in terms of the aminomethyl group, is a common building block in medicinal chemistry.[5][8][9] Its isomeric purity concerns are similar to those of this compound, with potential contamination from other aminomethylpyridine isomers.[7]
Conclusion: The Criticality of Isomeric Purity
The isomeric purity of this compound is a critical parameter that dictates its performance in high-stakes applications such as drug discovery and catalysis. The presence of even small amounts of positional isomers can lead to the formation of unintended side products, lower reaction yields, and altered biological activity. Therefore, a thorough analytical characterization using high-resolution chromatographic techniques like HPLC and GC-MS is not just a quality control measure but a fundamental necessity for reproducible and reliable scientific outcomes. Researchers and drug development professionals must demand and verify the isomeric purity of this and other similar building blocks to ensure the integrity and success of their work.
References
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Purification of 2,6-Lutidine - Chempedia - LookChem. [Link]
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Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed. [Link]
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2-Amino-5-methylpyridine - Chem-Impex. [Link]
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1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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2-Amino-4-methylpyridine, 98%, COA, Certificate of Analysis, 695-34-1, A 1972. [Link]
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Gabriel Synthesis. [Link]
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Synthesis of 2-aminomethyl-4-methyl pyridine - PrepChem.com. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
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2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem. [Link]
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The Gabriel Synthesis - Master Organic Chemistry. [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
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Analytical Method Validation: An Updated Review - SciSpace. [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]
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(7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. [Link]
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HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase | Request PDF - ResearchGate. [Link]
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Synthesis of 2-amino-6-methylpyridine - PrepChem.com. [Link]
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6-Methylpyridin-2-amine - PMC - NIH. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (6-Methylpyridin-2-yl)methanamine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of (6-Methylpyridin-2-yl)methanamine, a compound frequently utilized in pharmaceutical research and development. Our focus extends beyond mere instruction, delving into the rationale behind these essential safety protocols to foster a culture of comprehensive laboratory stewardship.
Understanding the Compound: Why Proper Disposal is Non-Negotiable
This compound, a substituted picolylamine derivative, is a valuable building block in synthetic chemistry. However, its utility is matched by its potential hazards. A thorough understanding of its toxicological and chemical properties is paramount to appreciating the critical importance of stringent disposal protocols.
According to available Safety Data Sheets (SDS), this compound and its salts are classified with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Furthermore, as an aromatic amine, this compound is incompatible with strong oxidizing agents and acids, with the potential for vigorous or violent reactions upon mixing.[3][4] It is this combination of toxicity and chemical reactivity that necessitates a disposal plan rooted in established hazardous waste management principles. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3][4]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat all contaminated materials as hazardous waste. This "cradle-to-grave" approach, as mandated by the Resource Conservation and Recovery Act (RCRA), ensures that the waste is managed safely from its point of generation to its final disposal.[5]
Step 1: Waste Identification and Segregation
Proper disposal begins at the point of generation. All waste streams containing this compound must be meticulously segregated.
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and absorbent materials used for cleaning up spills.
-
Liquid Waste: This encompasses reaction mixtures, quenching solutions, and solvent rinses from cleaning glassware.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Crucially, do not mix this compound waste with incompatible chemicals, particularly strong acids or oxidizing agents. [3][6]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and reactions.
-
Use only containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Ensure the container has a secure, leak-proof lid.
-
The container should be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The specific hazards (e.g., "Toxic," "Corrosive").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Step 3: Storage
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).
-
Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.
Step 4: Disposal
The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all labeling is complete and accurate before the waste is collected.
-
Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Visualizing the Disposal Decision Process
The following diagram illustrates the critical decision points in the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Class | Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3][6] |
| Recommended Container | High-Density Polyethylene (HDPE) or other compatible material | General Laboratory Practice |
| SAA Volume Limit | < 55 gallons of hazardous waste or < 1 quart of acutely toxic waste | Institutional Guidelines |
Conclusion: A Commitment to Safety
The responsible disposal of this compound is not a peripheral task but an integral component of the research process. By adhering to these protocols, researchers not only comply with regulatory mandates but also actively contribute to a safe and sustainable laboratory environment. This commitment to safety, from the initial experiment to the final disposal, is the hallmark of scientific excellence.
References
-
CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
PubMed. (2006, December 13). Ultrafast deactivation processes in aminopyridine clusters: excitation energy dependence and isotope effects. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
-
Quora. (2022, August 1). How to neutralize ammonia for disposal. Retrieved from [Link]
- Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ultrafast Deactivation Processes in Aminopyridine Clusters: Excitation Energy Dependence and Isotope Effects. Retrieved from [Link]
-
OUCI. (n.d.). Ultrafast Deactivation Processes in Aminopyridine Clusters: Excitation Energy Dependence and Isotope Effects. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Aminopyridines Block an Inactivating Potassium Current Having Slow Recovery Kinetics. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (1995). Disposal of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
NIH. (n.d.). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for (6-Methylpyridin-2-yl)methanamine
As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides essential, field-tested information for the safe handling and disposal of (6-Methylpyridin-2-yl)methanamine (CAS No: 6627-60-7). This document is designed to be a practical resource, moving beyond mere compliance to instill a culture of safety and precision in your laboratory operations. The protocols outlined here are built on a foundation of rigorous risk assessment and are intended to be self-validating when followed correctly.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its salts are potent chemical reagents that require careful handling. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and demand respect.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (Category 2A): Can cause serious and potentially damaging eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][2]
Some closely related pyridine compounds are also classified with acute oral and dermal toxicity, highlighting the need for stringent containment measures.[4][5][6][7] Therefore, a thorough risk assessment is mandatory before any work begins. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the required PPE for handling this compound. The principle here is to create a complete barrier between you and the chemical.
| Body Part | PPE Recommendation | Standard | Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. A self-contained breathing apparatus (SCBA) may be required for large spills.[5][8] | NIOSH (US) or EN 149 (EU) | To prevent inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][6] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact). Inspect for tears or holes before each use.[5][9] | EN 374 | To prevent skin contact, which can lead to irritation.[1][4] Contaminated gloves must be disposed of properly. |
| Eyes/Face | Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a splash hazard.[1][5] | EN 166 (EU) or ANSI Z87.1 (US) | To protect against splashes and airborne particles that can cause severe eye irritation.[1][4] |
| Body | A chemical-resistant lab coat or apron must be worn. Long-sleeved clothing is essential.[9] | N/A | To protect skin from accidental contact and contamination of personal clothing. |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory in any laboratory setting where this chemical is handled.[5] | N/A | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk. All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[9]
3.1. Preparation and Weighing:
-
Designated Area: Cordon off a specific area within the fume hood for handling this compound.[5]
-
Pre-Handling Check: Before bringing the chemical into the work area, ensure that all necessary PPE is donned correctly and that an emergency spill kit, safety shower, and eyewash station are accessible and have been recently tested.[5]
-
Container Handling: Keep the container tightly closed when not in use.[1][6] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][9]
-
Weighing: Use dispensing tools like spatulas to minimize the creation of dust or aerosols.[5] Weigh the compound directly into the reaction vessel or a tared container.
3.2. Post-Handling and Decontamination:
-
Cleaning: Thoroughly decontaminate all surfaces and equipment after use.[5]
-
PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5][10] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5]
Emergency Response and First Aid
In the event of an exposure or spill, immediate and correct action is critical.
4.1. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][11]
4.2. Spill Response Protocol:
A spill kit containing absorbent materials (e.g., vermiculite or sand), waste disposal bags, and appropriate PPE must be readily available.[5]
The following workflow outlines the procedural logic for managing a spill:
Caption: Workflow for the safe response to a chemical spill.
Disposal Plan: Ensuring Environmental Compliance
All waste containing this compound must be treated as hazardous waste.[5] Do not dispose of it down the drain or with general laboratory trash.
-
Waste Segregation: Do not mix this waste with other waste streams.[5]
-
Containerization: Collect all contaminated solids (e.g., absorbent materials, gloves) and liquids in a clearly labeled, sealed, and chemically compatible hazardous waste container.[5] The label should include the chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's licensed professional waste disposal service, ensuring compliance with all local, state, and federal regulations.[1][6][11]
By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. Your commitment to these procedures is a direct investment in the integrity of your work and the well-being of your colleagues.
References
-
CP Lab Chemicals. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



